Product packaging for Benzoic acid, 3-methylphenyl ester(Cat. No.:CAS No. 614-32-4)

Benzoic acid, 3-methylphenyl ester

Cat. No.: B355533
CAS No.: 614-32-4
M. Wt: 212.24g/mol
InChI Key: XYKFCIJKMCQULO-UHFFFAOYSA-N
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Description

Benzoic acid, 3-methylphenyl ester, also known as m-Tolyl benzoate, is an organic ester compound with the molecular formula C14H12O2 and a molecular weight of 212.25 g/mol . It is identified by the CAS Registry Number 614-32-4 . This compound has a density of approximately 1.122 g/cm³ and a high boiling point of 314.6°C at 760 mmHg, with a flash point of 129.1°C, indicating certain physical characteristics relevant for handling and experimental conditions . Its lipophilicity is demonstrated by a calculated LogP value of 3.53, suggesting its potential behavior in partition experiments . In research settings, this compound is prominently used in analytical chemistry applications. It can be separated and analyzed using reverse-phase (RP) HPLC methods, for instance, on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid . This method is scalable and can be adapted for fast UPLC applications using columns with smaller 3 µm particles, as well as for the isolation of impurities in preparative separation . Furthermore, its suitability for pharmacokinetics studies makes it a compound of interest in pharmaceutical research . This product is intended for research purposes only and is not meant for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O2 B355533 Benzoic acid, 3-methylphenyl ester CAS No. 614-32-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

614-32-4

Molecular Formula

C14H12O2

Molecular Weight

212.24g/mol

IUPAC Name

(3-methylphenyl) benzoate

InChI

InChI=1S/C14H12O2/c1-11-6-5-9-13(10-11)16-14(15)12-7-3-2-4-8-12/h2-10H,1H3

InChI Key

XYKFCIJKMCQULO-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OC(=O)C2=CC=CC=C2

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)C2=CC=CC=C2

Other CAS No.

614-32-4

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of m-Cresyl Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Cresyl benzoate, also known as 3-methylphenyl benzoate or m-tolyl benzoate, is an aromatic ester with the chemical formula C₁₄H₁₂O₂.[1][2] As a member of the benzoate ester family, it finds applications in various chemical syntheses and has been investigated for its potential biological activities. A thorough understanding of its physical properties is fundamental for its application in research and development, particularly in areas such as formulation science, reaction kinetics, and material science. This technical guide provides a comprehensive overview of the known physical properties of m-cresyl benzoate, alongside detailed experimental protocols for their determination.

Core Physical Properties

The physical characteristics of a compound are crucial for its handling, processing, and application. The following table summarizes the available quantitative data for m-cresyl benzoate. For comparative purposes, data for the isomeric p-cresyl benzoate are also included where available.

Physical Propertym-Cresyl Benzoatep-Cresyl Benzoate
Molecular Formula C₁₄H₁₂O₂[1][2]C₁₄H₁₂O₂[3][4]
Molecular Weight 212.24 g/mol [1][2]212.24 g/mol [3][4]
Melting Point Data not available70.00 to 72.00 °C @ 760.00 mm Hg[3]
Boiling Point 314.00 to 316.00 °C @ 760.00 mm Hg[5]315.00 to 316.00 °C @ 760.00 mm Hg[3]
Density Data not available~1.1035 g/cm³ (rough estimate)
Water Solubility 32.35 mg/L @ 25 °C (estimated)[5]32.35 mg/L @ 25 °C (estimated)[3]
logP (o/w) 3.433 (estimated)[5]3.590[3]
Vapor Pressure 0.000460 mmHg @ 25.00 °C (estimated)[5]0.000400 mmHg @ 25.00 °C (estimated)[3]
Flash Point 128.89 °C (264.00 °F) TCC[5]130.00 °C (266.00 °F) TCC[3]
Appearance Data not availableWhite solid (estimated)[3]

Experimental Protocols

Accurate determination of physical properties is paramount in chemical research. The following sections detail standardized methodologies for key physical property measurements applicable to m-cresyl benzoate and similar organic compounds.

Melting Point Determination

The melting point is a critical indicator of a substance's purity. A sharp melting range typically signifies a pure compound.

Methodology: Capillary Tube Method (Thiele Tube or Digital Apparatus)

  • Sample Preparation: A small amount of the crystalline organic solid is finely powdered. The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

  • Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb. The assembly is then inserted into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil) so that the sample is immersed.

  • Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner. The unique shape of the tube facilitates convection currents, ensuring uniform heating of the bath.

  • Observation: The temperature is carefully monitored. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For pure compounds, this range is typically narrow (0.5-2 °C).

  • Apparatus Setup (Digital Melting Point Apparatus): The prepared capillary tube is inserted into the heating block of the apparatus. The heating rate is set, and the sample is observed through a magnifying lens. The temperatures for the onset and completion of melting are recorded.

Boiling Point Determination

The boiling point provides information about the volatility of a liquid and is also a useful parameter for identification and purity assessment.

Methodology: Micro Boiling Point Determination (Capillary Method)

  • Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube or a fusion tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer, and the assembly is heated in a liquid bath (similar to the melting point setup) or a heating block.

  • Observation: As the liquid is heated, the air trapped in the capillary tube expands and escapes as a slow stream of bubbles. Upon further heating, the vapor of the liquid will also escape, resulting in a rapid and continuous stream of bubbles from the capillary tip.

  • Recording the Boiling Point: The heating is then stopped. As the apparatus cools, the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the liquid.

Density Determination

Density is a fundamental physical property that relates the mass of a substance to the volume it occupies.

Methodology: Pycnometer or Volumetric Flask Method

  • Mass of the Empty Vessel: A clean, dry pycnometer or a small volumetric flask with its stopper is accurately weighed (m₁).

  • Mass of the Vessel with Water: The vessel is filled with distilled water, ensuring no air bubbles are trapped, and the outside is dried. It is then weighed again (m₂). The mass of the water is m₂ - m₁.

  • Volume Determination: The volume of the vessel can be calculated using the known density of water at the measurement temperature (V = (m₂ - m₁)/ρ_water).

  • Mass of the Vessel with the Sample: The vessel is emptied, thoroughly dried, and then filled with the liquid sample (m-cresyl benzoate). It is weighed again (m₃). The mass of the sample is m₃ - m₁.

  • Density Calculation: The density of the sample is calculated by dividing the mass of the sample by the volume of the vessel (ρ_sample = (m₃ - m₁)/V).

Solubility Determination

Solubility provides insights into the intermolecular forces of a compound and is crucial for applications in drug delivery, extraction, and purification.

Methodology: Qualitative and Semi-Quantitative Determination

  • Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, acetone, diethyl ether, hexane).

  • Qualitative Assessment:

    • To a small test tube containing a small, measured amount of the solute (e.g., 10 mg), add a small volume of the solvent (e.g., 1 mL) dropwise.

    • After each addition, the mixture is agitated vigorously.

    • Observe whether the solute dissolves completely. The compound is classified as soluble, partially soluble, or insoluble.

  • Semi-Quantitative Assessment:

    • A saturated solution of the compound is prepared at a specific temperature by adding an excess of the solute to a known volume of the solvent and stirring until equilibrium is reached.

    • The undissolved solid is then removed by filtration or centrifugation.

    • A known volume of the saturated solution is taken, the solvent is evaporated, and the mass of the remaining solute is determined.

    • The solubility is then expressed in terms of mass of solute per volume or mass of solvent (e.g., mg/mL or g/100 g solvent).

Signaling Pathways and Experimental Workflows

At present, there is no readily available information in the scientific literature detailing specific signaling pathways or established experimental workflows directly involving m-cresyl benzoate that would necessitate visualization through diagrams. Research into the biological activities of this compound is ongoing, and future studies may elucidate such pathways.

Conclusion

This technical guide provides a consolidated source of information on the physical properties of m-cresyl benzoate, intended to support research and development activities. While several key physical constants have been reported, experimental determination of the melting point and density of the meta isomer remains an area for future investigation. The provided experimental protocols offer standardized methods for the precise measurement of these and other fundamental physical properties.

References

An In-depth Technical Guide to Benzoic Acid, 3-Methylphenyl Ester (CAS 614-32-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzoic acid, 3-methylphenyl ester (CAS 614-32-4), also known as m-cresyl benzoate. It details the physicochemical properties, synthesis, analytical methodologies, and safety information pertinent to this compound. The synthesis is primarily achieved through the Fischer esterification of benzoic acid and m-cresol. This document is intended to be a valuable resource for professionals in research and development who are working with or considering the use of this chemical intermediate.

Chemical and Physical Properties

This compound is a solid at room temperature with a characteristic aromatic odor. Its key physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 614-32-4[1]
Molecular Formula C₁₄H₁₂O₂[2]
Molecular Weight 212.24 g/mol [2]
Melting Point 54-56 °C[2]
Boiling Point 168-170 °C at 8 Torr[2]
Synonyms m-Cresyl benzoate, 3-Methylphenyl benzoate, Benzoic acid, m-tolyl ester[1][2]
EINECS Number 210-378-0[1]

Synthesis

The primary method for the synthesis of this compound is the Fischer esterification of benzoic acid with 3-methylphenol (m-cresol) in the presence of a strong acid catalyst, such as sulfuric acid.[3] The reaction is reversible and is driven to completion by using an excess of one of the reactants or by removing the water formed during the reaction.[4][5]

Experimental Protocol: Fischer Esterification

This protocol is a representative procedure for the synthesis of this compound based on the principles of Fischer esterification.

Materials:

  • Benzoic acid

  • m-Cresol

  • Concentrated sulfuric acid

  • Dichloromethane (or other suitable organic solvent)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottomed flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottomed flask, combine benzoic acid and a molar excess of m-cresol.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for a period of 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing water.

  • Extraction: Extract the product into an organic solvent such as dichloromethane.

  • Washing: Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to remove unreacted benzoic acid and the acid catalyst), and finally with brine.

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be further purified by recrystallization or distillation under reduced pressure to yield pure this compound.

Synthesis and Purification Workflow

Synthesis_Workflow Reactants Benzoic Acid + m-Cresol Reaction Fischer Esterification (Reflux) Reactants->Reaction Catalyst H₂SO₄ (catalyst) Catalyst->Reaction Workup Aqueous Work-up (Water Quench) Reaction->Workup Extraction Solvent Extraction (Dichloromethane) Workup->Extraction Washing Washing Steps (H₂O, NaHCO₃, Brine) Extraction->Washing Drying Drying (Anhydrous MgSO₄) Washing->Drying Purification Purification (Recrystallization/Distillation) Drying->Purification Product Pure Benzoic Acid, 3-Methylphenyl Ester Purification->Product

A schematic of the synthesis and purification workflow for this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound.[1]

Typical Conditions:

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid (for MS compatibility).[1]

  • Column: A C18 stationary phase is suitable.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aromatic system.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the benzoate and the methylphenyl groups, as well as a singlet for the methyl protons.

    • ¹³C NMR: The spectrum will display resonances for the carbonyl carbon, the aromatic carbons, and the methyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretching of the ester group (typically around 1720 cm⁻¹) and bands corresponding to the C-O stretching and aromatic C-H and C=C vibrations.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 212, corresponding to the molecular weight of the compound. Fragmentation patterns will be consistent with the ester structure.

Analytical Workflow

Analytical_Workflow Sample Benzoic Acid, 3-Methylphenyl Ester Sample Purity Purity Analysis (HPLC) Sample->Purity Structure_ID Structural Identification Sample->Structure_ID NMR NMR Spectroscopy (¹H, ¹³C) Structure_ID->NMR IR IR Spectroscopy Structure_ID->IR MS Mass Spectrometry Structure_ID->MS Data Combined Spectroscopic Data NMR->Data IR->Data MS->Data

A logical workflow for the analytical characterization of this compound.

Safety and Handling

A Safety Data Sheet (SDS) for this compound should be consulted before handling.[6]

General Precautions:

  • Handle in a well-ventilated area.[2]

  • Wear suitable protective clothing, gloves, and eye/face protection.[2]

  • Avoid contact with skin and eyes.[2]

  • Avoid the formation of dust and aerosols.[2]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Store away from incompatible materials.[2]

The compound is listed in the Toxic Substances Control Act (TSCA) Chemical Substance Inventory, indicating its use in commerce in the United States.

Applications

This compound is primarily used as a chemical intermediate in the synthesis of more complex molecules. Its ester functionality allows it to be a versatile building block in organic synthesis. For instance, it has been mentioned as a starting material in the synthesis of phosphonic acid derivatives with potential pharmaceutical applications.

Conclusion

This technical guide provides essential information on this compound (CAS 614-32-4). The data presented on its properties, synthesis, analysis, and safety are intended to support researchers and professionals in their work with this compound. The provided experimental framework and workflows offer a practical guide for its preparation and characterization.

References

An In-depth Technical Guide to 3-Methylphenyl Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of 3-methylphenyl benzoate. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for the synthesis and characterization of this compound are provided. While information on the specific biological activity of 3-methylphenyl benzoate is limited in current literature, this guide will also touch upon the known activities of related benzoate structures to provide context and suggest potential avenues for future research.

Molecular Structure and Properties

3-Methylphenyl benzoate, also known as m-cresyl benzoate, is an aromatic ester. Its molecular structure consists of a benzoate group attached to a 3-methylphenyl (m-cresyl) group. The IUPAC name for this compound is 3-methylphenyl benzoate.[1]

The key physicochemical properties of 3-methylphenyl benzoate are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₄H₁₂O₂[1]
Molecular Weight 212.25 g/mol [1]
CAS Number 614-32-4
SMILES Cc1cccc(OC(=O)c2ccccc2)c1[1]
Melting Point 54 °C[1]
Boiling Point 319.2±11.0 °C at 760 mmHg
Density 1.1±0.1 g/cm³
LogP 4.19

Crystallographic Data

The solid-state structure of 3-methylphenyl benzoate has been determined by X-ray crystallography. The molecule crystallizes in the monoclinic space group P2₁/c. The dihedral angle between the phenyl and benzoyl rings is a notable feature of its three-dimensional structure.

Crystallographic ParameterValueReference
Crystal System Monoclinic
Space Group P2₁/c
a 9.530(1) Å
b 10.676(1) Å
c 11.531(1) Å
β 109.99(1)°
Volume 1102.5(2) ų
Z 4
Dihedral Angle (Phenyl/Benzoyl) 79.61(6)°

Synthesis of 3-Methylphenyl Benzoate

3-Methylphenyl benzoate can be synthesized via the esterification of m-cresol with benzoyl chloride. The following is a detailed experimental protocol for this synthesis.

Experimental Protocol: Synthesis

Materials:

  • m-Cresol

  • Benzoyl chloride

  • Pyridine (or other suitable base)

  • Dichloromethane (or other suitable solvent)

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve m-cresol (1 equivalent) in dichloromethane.

  • Add pyridine (1.1 equivalents) to the solution and cool the flask in an ice bath.

  • Slowly add benzoyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-methylphenyl benzoate.

Synthesis Workflow

G Synthesis and Purification Workflow of 3-Methylphenyl Benzoate cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reactants m-Cresol + Benzoyl Chloride + Pyridine in Dichloromethane reaction Stir at Room Temperature (12-18 hours) reactants->reaction wash_acid Wash with 1 M HCl reaction->wash_acid wash_base Wash with sat. NaHCO3 wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry over MgSO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize concentrate->recrystallize product Pure 3-Methylphenyl Benzoate recrystallize->product G Characterization Workflow for 3-Methylphenyl Benzoate cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis and Confirmation product Purified 3-Methylphenyl Benzoate nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms structure_confirmation Structure Confirmation nmr->structure_confirmation purity_assessment Purity Assessment nmr->purity_assessment ir->structure_confirmation ms->structure_confirmation G Logical Framework for Investigating the Therapeutic Potential of 3-Methylphenyl Benzoate cluster_screening Initial Screening cluster_development Lead Development start 3-Methylphenyl Benzoate antimicrobial Antimicrobial/ Antifungal Assays start->antimicrobial enzyme Enzyme Inhibition Assays start->enzyme cytotoxicity Cytotoxicity Screening start->cytotoxicity hit_id Hit Identification antimicrobial->hit_id enzyme->hit_id cytotoxicity->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt preclinical Preclinical Studies lead_opt->preclinical clinical Clinical Trials preclinical->clinical

References

Spectroscopic Profile of Benzoic Acid, 3-Methylphenyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for Benzoic acid, 3-methylphenyl ester, also known as m-tolyl benzoate. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppmMultiplicityAssignment
8.28–8.20mAromatic Protons (Benzoate Ring)
7.65ddAromatic Proton (Benzoate Ring)
7.54ddAromatic Protons (Benzoate Ring)
7.35tAromatic Proton (m-tolyl Ring)
7.20-7.00 (estimated)mAromatic Protons (m-tolyl Ring)
2.35 (estimated)sMethyl Protons (-CH₃)

Note: The data is based on a published spectrum. Estimated values are derived from typical chemical shifts for similar structures.

Infrared (IR) Spectroscopy

While a specific, publicly available line-listed IR spectrum for this compound is not readily accessible, its presence is noted in the Aldrich FT-IR Collection. Based on the functional groups present in the molecule (ester, aromatic rings), the following characteristic absorption bands are expected:

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H Stretch
~3000-2850MediumMethyl C-H Stretch
~1735-1715 Strong C=O Ester Stretch
~1600, ~1480Medium-StrongAromatic C=C Bending
~1270-1150 Strong C-O Ester Stretch

Note: These are predicted values based on characteristic group frequencies.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹³C NMR data for this compound is mentioned in patent literature, though specific chemical shifts are not provided in the readily available search results. The expected chemical shift regions are outlined below based on the molecular structure.

Chemical Shift (δ) ppmAssignment
~165Ester Carbonyl (C=O)
~150-120Aromatic Carbons
~21Methyl Carbon (-CH₃)

Note: These are estimated chemical shift ranges.

Mass Spectrometry (MS)

Specific mass spectrometry data with fragmentation patterns for this compound is not detailed in the available search results. The molecule has a molecular weight of 212.24 g/mol . Key expected fragments in an electron ionization (EI) mass spectrum would include:

m/zFragment Ion
212[M]⁺ (Molecular Ion)
105[C₆H₅CO]⁺ (Benzoyl Cation)
107[CH₃C₆H₄O]⁺ (Cresoxy Cation)
77[C₆H₅]⁺ (Phenyl Cation)

Note: These are predicted major fragments based on the structure.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation used.

Synthesis of this compound (m-tolyl benzoate)

A common method for the synthesis of esters is the Fischer esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst.

Materials:

  • Benzoic acid

  • m-Cresol

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous solvent (e.g., toluene)

  • Sodium bicarbonate solution (for washing)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • In a round-bottom flask, dissolve benzoic acid in a minimal amount of anhydrous toluene.

  • Add an equimolar amount of m-cresol to the solution.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction can be monitored by thin-layer chromatography.

  • After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether) and wash it with a saturated sodium bicarbonate solution to remove unreacted benzoic acid and the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ester.

  • Purify the crude product by distillation or column chromatography.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Process the spectra to determine chemical shifts (referenced to TMS at 0.00 ppm), integration, and coupling constants.

Infrared (IR) Spectroscopy:

  • Obtain a thin film of the liquid sample between two salt plates (e.g., NaCl or KBr).

  • Alternatively, if the sample is a solid, prepare a KBr pellet or a mull.

  • Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS):

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionize the sample using a suitable method, such as electron ionization (EI).

  • Analyze the resulting ions based on their mass-to-charge ratio (m/z).

  • Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizations

The logical workflow for the spectroscopic analysis of a synthesized organic compound like this compound can be visualized as a sequential process of purification and characterization.

Spectroscopic_Analysis_Workflow Synthesis Synthesis of m-tolyl benzoate Purification Purification (Distillation/Chromatography) Synthesis->Purification IR IR Spectroscopy (Functional Group ID) Purification->IR NMR NMR Spectroscopy (¹H & ¹³C) (Structural Elucidation) Purification->NMR MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS Data_Analysis Data Analysis & Structure Confirmation IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis

Caption: Workflow for the synthesis and spectroscopic characterization of m-tolyl benzoate.

An In-depth Technical Guide to the 13C NMR Spectrum of m-Cresyl Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectrum of m-cresyl benzoate (3-methylphenyl benzoate). As a critical analytical technique for structural elucidation, 13C NMR spectroscopy offers unambiguous insights into the carbon framework of organic molecules. This document presents predicted spectral data, a detailed experimental protocol for data acquisition, and logical workflows to aid in the interpretation of the spectrum. The information is intended to support researchers in confirming molecular identity, assessing purity, and understanding the electronic environment of the carbon atoms within m-cresyl benzoate.

Molecular Structure and Carbon Environments

m-Cresyl benzoate (C₁₄H₁₂O₂) is an aromatic ester formed from benzoic acid and m-cresol. Its structure contains a total of 14 carbon atoms, which are distributed across 12 unique chemical environments due to molecular symmetry. The distinct environments arise from the varied electronic effects of the substituent groups on the two aromatic rings, the ester carbonyl group, and the methyl group.

For the purpose of spectral assignment, the carbon atoms are systematically numbered as shown below:

Chemical Structure of m-Cresyl Benzoate with Numbering (Note: Image is a placeholder for the chemical structure with numbered carbons for clarity in the data table.)

The logical relationship between the molecular structure and the expected 13C NMR signals is outlined in the following diagram. It categorizes the carbon atoms based on their chemical environment, which directly influences their resonance frequency (chemical shift).

G Logical Grouping of Carbon Environments in m-Cresyl Benzoate cluster_molecule m-Cresyl Benzoate cluster_aromatic_details Aromatic Carbon Details mol C₁₄H₁₂O₂ carbonyl Carbonyl (C=O) mol->carbonyl Contains aromatic Aromatic (sp²) mol->aromatic Contains aliphatic Aliphatic (sp³) mol->aliphatic Contains c_ipso_ester C1' (ipso, ester-linked) aromatic->c_ipso_ester c_ipso_benzoate C1 (ipso, benzoate-linked) aromatic->c_ipso_benzoate c_ipso_methyl C3 (ipso, methyl-linked) aromatic->c_ipso_methyl ch_aromatic C-H (C2, C4-C6, C2'-C6') aromatic->ch_aromatic

Caption: Logical relationship between the m-cresyl benzoate structure and its carbon environments.

Predicted 13C NMR Spectral Data

While experimental data can vary slightly based on conditions, the following table summarizes the predicted 13C NMR chemical shifts for m-cresyl benzoate in deuterated chloroform (CDCl₃), referenced to tetramethylsilane (TMS) at 0.00 ppm. These predictions are generated using established computational algorithms and provide a reliable reference for spectral assignment.

Carbon Atom Number Chemical Environment Predicted Chemical Shift (δ) in ppm
C=OCarbonyl Ester165.1
C1'Aromatic C-O150.8
C3Aromatic C-CH₃139.9
C4'Aromatic C-H133.7
C1Aromatic C-O (ipso)129.9
C2'/C6'Aromatic C-H129.7
C5Aromatic C-H129.2
C3'/C5'Aromatic C-H128.6
C6Aromatic C-H126.1
C4Aromatic C-H122.3
C2Aromatic C-H118.6
-CH₃Methyl21.3

Standard Experimental Protocol for 13C NMR Acquisition

This section details a standard operating procedure for acquiring a high-resolution 13C NMR spectrum of m-cresyl benzoate.

3.1 Sample Preparation

  • Sample Weighing: Accurately weigh approximately 20-30 mg of solid m-cresyl benzoate.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing power for nonpolar to moderately polar organic compounds and its single carbon signal at ~77.16 ppm.

  • Reference Standard: CDCl₃ typically contains a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). If not present, one drop of a dilute TMS solution can be added.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool directly into the NMR tube to prevent magnetic field distortions.

3.2 Instrument Parameters (for a 400 MHz Spectrometer)

  • Spectrometer Frequency: 100 MHz for the ¹³C nucleus.

  • Experiment Type: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker systems).

  • Solvent: CDCl₃.

  • Temperature: 298 K (25 °C).

  • Pulse Angle: 30-45 degrees (to allow for faster repetition rates).

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons (like C=O and ipso-carbons) which have longer relaxation times.

  • Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration. Due to the low natural abundance of ¹³C, signal averaging is required.

  • Spectral Width (SW): 0 to 220 ppm, to ensure all carbon signals, including the carbonyl region, are captured.

3.3 Data Processing

  • Fourier Transformation: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in positive absorption mode with a flat baseline.

  • Baseline Correction: Apply a polynomial baseline correction to remove any broad distortions.

  • Referencing: Calibrate the spectrum by setting the CDCl₃ solvent peak to its known chemical shift (δ ≈ 77.16 ppm) or the TMS peak to 0.00 ppm.

  • Peak Picking: Identify and label the chemical shift of each peak.

General Workflow for 13C NMR Analysis

The following diagram illustrates a typical workflow from sample preparation to final data interpretation in a research setting.

G General Experimental Workflow for 13C NMR Analysis prep 1. Sample Preparation (Dissolution in CDCl₃) nmr 2. NMR Spectrometer Setup (Locking, Shimming, Tuning) prep->nmr acq 3. Data Acquisition (Proton-Decoupled 13C Scan) nmr->acq process 4. Data Processing (FT, Phasing, Baseline Correction) acq->process ref 5. Spectrum Referencing (Set TMS to 0 ppm or CDCl₃ to 77.16 ppm) process->ref assign 6. Peak Assignment (Correlate peaks to C atoms) ref->assign report 7. Final Report & Analysis (Structure Confirmation) assign->report

Caption: A standard workflow for obtaining and interpreting a 13C NMR spectrum.

Conclusion

The 13C NMR spectrum is an indispensable tool for the structural verification of m-cresyl benzoate. The predicted spectrum reveals 12 distinct signals corresponding to the unique carbon environments within the molecule, from the downfield carbonyl carbon at ~165 ppm to the upfield methyl carbon at ~21 ppm. By following the detailed experimental protocol provided, researchers can reliably obtain high-quality spectra. The logical diagrams and workflows presented in this guide serve as a robust framework for both the practical acquisition and the systematic interpretation of the 13C NMR data, ensuring confidence in the structural analysis of m-cresyl benzoate for applications in chemical research and drug development.

An In-Depth Technical Guide to the Infrared Spectroscopy Analysis of 3-Methylphenyl Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy analysis of 3-methylphenyl benzoate. It details the characteristic vibrational frequencies, experimental protocols for obtaining the IR spectrum, and an interpretation of the spectral data. This document is intended to serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, organic synthesis, and pharmaceutical development.

Introduction to the Infrared Spectroscopy of 3-Methylphenyl Benzoate

Infrared spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of organic compounds. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to its natural vibrational modes. For 3-methylphenyl benzoate (C₁₄H₁₂O₂), a benzoate ester, IR spectroscopy provides a unique "fingerprint" spectrum that can be used for its identification and characterization. The molecule's structure, featuring a benzoyl group attached to a 3-methylphenyl (m-cresyl) group via an ester linkage, gives rise to a series of characteristic absorption bands.

Predicted Infrared Absorption Data for 3-Methylphenyl Benzoate

While a publicly available, experimentally verified infrared spectrum for 3-methylphenyl benzoate is not readily accessible, a highly representative spectrum can be predicted based on the analysis of its structural analogue, 4-methylphenyl benzoate, and established infrared correlation tables. The primary differences in the spectra of the 3-methyl and 4-methyl isomers are expected in the "fingerprint" region, particularly the C-H out-of-plane bending modes, due to the different substitution patterns on the phenyl ring.

The following table summarizes the expected characteristic infrared absorption peaks for 3-methylphenyl benzoate.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
3100 - 3000MediumC-H StretchAromatic Rings
2980 - 2850Medium to WeakC-H StretchMethyl Group (-CH₃)
1730 - 1715 Strong C=O Stretch Ester Carbonyl
1610 - 1580MediumC=C StretchAromatic Rings
1500 - 1400MediumC=C StretchAromatic Rings
1450 - 1430MediumC-H Bend (Asymmetric)Methyl Group (-CH₃)
1380 - 1360MediumC-H Bend (Symmetric)Methyl Group (-CH₃)
1310 - 1250 Strong C-O Stretch (Asymmetric) Ester (Ar-C(=O)-O)
1130 - 1100 Strong C-O Stretch (Symmetric) Ester (O-Ar)
900 - 675StrongC-H Out-of-Plane BendAromatic Rings

Note: The peak positions are based on typical ranges for aromatic esters and may vary slightly in an experimental spectrum.

Experimental Protocol for Acquiring the Infrared Spectrum

The following section details a standard experimental procedure for obtaining the Fourier-transform infrared (FTIR) spectrum of a solid organic compound like 3-methylphenyl benzoate using the Attenuated Total Reflectance (ATR) technique.

3.1. Instrumentation

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal

3.2. Sample Preparation

  • Ensure the ATR crystal surface is meticulously clean. Clean the crystal with a soft, lint-free cloth soaked in a volatile solvent such as isopropanol or ethanol, and allow it to dry completely.

  • Place a small amount of the solid 3-methylphenyl benzoate sample directly onto the center of the ATR crystal.

  • Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.

3.3. Data Acquisition

  • Background Spectrum: With the clean, empty ATR accessory in place, collect a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument itself.

  • Sample Spectrum: With the prepared sample in place, collect the sample spectrum.

  • Instrument Parameters:

    • Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

    • Data Format: Transmittance or Absorbance

3.4. Data Processing

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final infrared spectrum of the sample.

  • Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

  • Label the significant peaks with their corresponding wavenumber values.

Visualization of Analytical Workflow and Structural Correlations

The following diagrams, generated using the DOT language, illustrate the key processes and relationships in the infrared spectroscopic analysis of 3-methylphenyl benzoate.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis clean_atr Clean ATR Crystal place_sample Place Sample on Crystal clean_atr->place_sample apply_pressure Apply Pressure place_sample->apply_pressure background_scan Collect Background Spectrum apply_pressure->background_scan sample_scan Collect Sample Spectrum background_scan->sample_scan ratio Ratio Sample to Background sample_scan->ratio baseline_correction Baseline Correction ratio->baseline_correction peak_picking Peak Picking & Labeling baseline_correction->peak_picking interpretation Spectral Interpretation peak_picking->interpretation

Figure 1: Experimental workflow for FTIR analysis of 3-methylphenyl benzoate using ATR.

structural_correlation cluster_molecule 3-Methylphenyl Benzoate Structure cluster_groups Functional Groups & Bonds cluster_peaks Characteristic IR Absorption Regions (cm⁻¹) mol C₆H₅-C(=O)O-C₆H₄-CH₃ ar_ch Aromatic C-H me_ch Methyl C-H c_o_double Ester C=O ar_cc Aromatic C=C c_o_single1 Ester C-O (acyl) c_o_single2 Ester C-O (aryl) peak_ar_ch 3100-3000 ar_ch->peak_ar_ch peak_me_ch 2980-2850 me_ch->peak_me_ch peak_c_o_double 1730-1715 c_o_double->peak_c_o_double peak_ar_cc 1610-1400 ar_cc->peak_ar_cc peak_c_o_single1 1310-1250 c_o_single1->peak_c_o_single1 peak_c_o_single2 1130-1100 c_o_single2->peak_c_o_single2

Figure 2: Correlation of functional groups in 3-methylphenyl benzoate to their IR absorption regions.

Interpretation of the Infrared Spectrum

The infrared spectrum of 3-methylphenyl benzoate can be interpreted by assigning the observed absorption bands to the specific vibrational modes of its functional groups.

  • Aromatic C-H Stretching (3100 - 3000 cm⁻¹): The peaks in this region are characteristic of C-H stretching vibrations where the carbon atom is part of an aromatic ring.

  • Aliphatic C-H Stretching (2980 - 2850 cm⁻¹): These absorptions are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl (-CH₃) group.

  • Ester Carbonyl (C=O) Stretching (1730 - 1715 cm⁻¹): This is typically one of the most intense and sharpest peaks in the spectrum and is a definitive indicator of the ester functional group. Its position within this range is characteristic of an aromatic ester, where conjugation with the phenyl ring slightly lowers the frequency compared to a saturated ester.

  • Aromatic C=C Stretching (1610 - 1400 cm⁻¹): Aromatic rings exhibit several bands in this region due to the stretching vibrations of the carbon-carbon double bonds within the ring.

  • Ester C-O Stretching (1310 - 1100 cm⁻¹): Esters characteristically show two strong C-O stretching bands. For an aromatic ester like 3-methylphenyl benzoate, the asymmetric C-C(=O)-O stretch is expected around 1310-1250 cm⁻¹, while the symmetric O-C-Ar stretch appears around 1130-1100 cm⁻¹.

  • C-H Out-of-Plane Bending (900 - 675 cm⁻¹): The pattern of strong absorptions in this region is diagnostic of the substitution pattern on the aromatic rings. For a meta-substituted ring, characteristic bands are expected.

Conclusion

The infrared spectroscopy analysis of 3-methylphenyl benzoate provides a rapid and reliable method for its structural confirmation and purity assessment. The key characteristic absorption bands, including the strong ester carbonyl stretch and the two prominent C-O stretches, in conjunction with the aromatic and aliphatic C-H and C=C vibrations, create a unique spectral fingerprint. By following the detailed experimental protocol and utilizing the provided spectral correlation data, researchers and scientists can confidently identify and characterize this compound in various applications, from synthetic chemistry to drug development.

Thermochemical Properties of m-Cresyl Benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the thermochemical data for m-cresyl benzoate. Due to a lack of experimentally determined values in publicly accessible literature, this document focuses on the established methodologies for determining key thermochemical parameters, including the standard molar enthalpy of formation and the standard molar enthalpy of vaporization. Detailed experimental protocols for bomb calorimetry and correlation gas chromatography are provided, based on studies of structurally similar aromatic esters. While direct quantitative data for m-cresyl benzoate is absent, this guide serves as a foundational resource for researchers and professionals in drug development and chemical sciences, enabling them to either perform the necessary experimental determinations or to utilize the provided methodologies for robust estimations.

Introduction

m-Cresyl benzoate, also known as m-tolyl benzoate, is an aromatic ester with potential applications in various fields, including pharmaceuticals and material science. A thorough understanding of its thermochemical properties is crucial for process design, safety analysis, and the prediction of its behavior in chemical reactions. This guide addresses the current gap in available experimental data for m-cresyl benzoate by presenting detailed protocols for the determination of its key thermochemical properties.

Physicochemical Properties

While experimental thermochemical data is scarce, some basic physicochemical properties of m-cresyl benzoate and its isomers have been reported or estimated.

Propertym-Cresyl Benzoatep-Cresyl BenzoateReference
Molecular Formula C₁₄H₁₂O₂C₁₄H₁₂O₂
Molecular Weight 212.24 g/mol 212.24 g/mol
CAS Number 614-32-4614-34-6[1]
Appearance -White solid (est.)[2]
Melting Point -70.00 to 72.00 °C @ 760.00 mm Hg[2]
Boiling Point -315.00 to 316.00 °C @ 760.00 mm Hg[2]
Flash Point 264.00 °F TCC (128.89 °C)266.00 °F TCC (130.00 °C)[2][3]
Vapor Pressure 0.000460 mmHg @ 25.00 °C (est)0.000400 mmHg @ 25.00 °C (est)[2][3]

Note: The majority of the quantitative data available is for the para-isomer, p-cresyl benzoate. The data for m-cresyl benzoate is limited to estimations and basic identifiers.

Synthesis of m-Cresyl Benzoate

A plausible and common method for the synthesis of m-cresyl benzoate is the Fischer-Speier esterification of m-cresol with benzoic acid in the presence of an acid catalyst.

Synthesis mCresol m-Cresol TetrahedralIntermediate Tetrahedral Intermediate mCresol->TetrahedralIntermediate BenzoicAcid Benzoic Acid Intermediate Protonated Benzoic Acid BenzoicAcid->Intermediate + H⁺ AcidCatalyst Acid Catalyst (e.g., H₂SO₄) Intermediate->TetrahedralIntermediate + m-Cresol mCresylBenzoate m-Cresyl Benzoate TetrahedralIntermediate->mCresylBenzoate - H₂O, - H⁺ Water Water BombCalorimetry A Sample Preparation: - Pelletize m-cresyl benzoate - Weigh the sample and fuse wire B Bomb Assembly: - Place sample in crucible - Add water to the bomb - Pressurize with O₂ A->B C Calorimetric Measurement: - Place bomb in calorimeter - Equilibrate temperature - Ignite sample B->C D Data Acquisition: - Record temperature change over time C->D E Post-Combustion Analysis: - Titrate for nitric acid formation - Check for soot D->E F Calculation: - Determine the corrected temperature rise - Calculate the energy of combustion - Derive ΔfHₘ°(cr) E->F

References

Technical Guide on the Natural Occurrence of Benzoic Acid Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the natural occurrence of "Benzoic acid, 3-methylphenyl ester," also known as m-cresyl benzoate. A thorough review of scientific literature and chemical databases indicates that This compound is not a naturally occurring compound . Authoritative sources in the fragrance and chemical industries explicitly state it is not found in nature.

However, the broader class of benzoate esters includes numerous compounds that are widespread in the natural world, playing significant roles in plant biology, particularly as floral scent components that attract pollinators. Among the most common and well-studied of these is Methyl Benzoate .

This guide will, therefore, focus on the natural occurrence, analysis, and biological synthesis of Methyl Benzoate as a representative and important example of a naturally occurring benzoic acid ester, fulfilling the core technical requirements of the original request.

Introduction to Naturally Occurring Benzoate Esters

Benzoate esters are a class of organic compounds derived from benzoic acid. While many, like m-cresyl benzoate, are synthetic, simpler esters are key metabolites in a variety of organisms. In plants, they are often volatile organic compounds (VOCs) responsible for the characteristic aroma of flowers and fruits. Methyl benzoate (C₈H₈O₂), for instance, is a major component in the floral scent of over 80 plant species, contributing to a pleasant, fruity-balsamic fragrance that attracts pollinators like bees and moths.[1] Understanding the natural sources, biosynthesis, and analysis of these compounds is crucial for fields ranging from ecology and agriculture to perfumery and pharmacology.

Natural Occurrence and Quantitative Data for Methyl Benzoate

Methyl benzoate is found extensively in the essential oils and floral headspace of numerous plant species. Its presence is particularly significant in the flowers of Petunia, Snapdragon, and various orchids, where it acts as a primary pollinator attractant.

Table 1: Quantitative Analysis of Methyl Benzoate in Various Plant Species

Plant SpeciesPlant PartAnalytical MethodRelative Abundance (%) of Total VolatilesReference
Alstroemeria hybrid UCH13FlowerGC-MS15.3%[2]
Alstroemeria hybrid UCH14FlowerGC-MS27.56% (combined with methyl salicylate)[2]
Antirrhinum majus (Snapdragon)Flower PetalsGC-MSMost abundant scent compound[1]
Lilium 'Siberia'FlowerGC-MSMajor constituent of floral scent[3]
Petunia axillarisFlowerGC-MSMajor volatile emitted at night

Note: Data is often presented as relative abundance, as absolute concentrations can vary significantly based on environmental conditions, time of day, and specific cultivar.

Biosynthesis and Signaling

The formation of methyl benzoate in plants is a well-characterized biochemical process. It is synthesized from benzoic acid, which itself is derived from the aromatic amino acid L-phenylalanine via the shikimate pathway. The final step involves the methylation of the carboxyl group of benzoic acid.

Biosynthetic Pathway of Methyl Benzoate

The key enzyme responsible for the final step in methyl benzoate synthesis is S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase (BAMT). This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to benzoic acid, forming methyl benzoate and S-adenosyl-L-homocysteine (SAH). The expression and activity of the BAMT gene are often tightly regulated, leading to rhythmic emissions of methyl benzoate that coincide with pollinator activity.[3]

Methyl Benzoate Biosynthesis cluster_shikimate Shikimate / Phenylpropanoid Pathway cluster_methylation Final Methylation Step L_Phe L-Phenylalanine Benzoic_Acid Benzoic Acid L_Phe->Benzoic_Acid Multiple Steps BAMT BAMT Enzyme Benzoic_Acid->BAMT SAM SAM (S-adenosyl-L-methionine) SAM->BAMT Methyl_Benzoate Methyl Benzoate BAMT->Methyl_Benzoate SAH SAH (S-adenosyl-L-homocysteine) BAMT->SAH

Biosynthesis of Methyl Benzoate from Benzoic Acid via BAMT enzyme.

Experimental Protocols

The identification and quantification of volatile compounds like methyl benzoate from natural sources primarily involve headspace collection followed by chromatographic analysis.

Protocol: Headspace Volatile Collection and GC-MS Analysis

This protocol outlines a standard method for analyzing floral scents.

1. Sample Preparation and Collection:

  • Method: Headspace Solid-Phase Microextraction (HS-SPME). This solvent-free technique is ideal for trapping volatile compounds from the air surrounding a sample.[4][5]

  • Apparatus: An SPME fiber (e.g., Carboxen/Polydimethylsiloxane - CAR/PDMS) is suspended in an enclosed, airtight vessel (e.g., a glass vial or bag) containing the fresh plant material (e.g., flower petals).

  • Procedure:

    • Enclose the fresh flower(s) in the headspace sampling vessel.

    • Expose the SPME fiber to the headspace above the flowers for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 40°C).[4] Volatile compounds adsorb onto the fiber coating.

    • Retract the fiber into its needle and immediately transfer it to the Gas Chromatograph for analysis.

2. Chemical Analysis:

  • Method: Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the collected volatile compounds and then identifies them based on their mass-to-charge ratio and fragmentation pattern.[6][7]

  • Procedure:

    • Desorption: The SPME fiber is inserted into the heated injection port of the GC (e.g., at 250°C), where the adsorbed volatiles are thermally desorbed onto the analytical column.[4]

    • Separation: The compounds are separated as they travel through the GC column (e.g., an HP5-MS capillary column) based on their boiling points and affinity for the column's stationary phase. The oven temperature is programmed to ramp up (e.g., from 40°C to 280°C) to elute compounds in order.[7]

    • Detection & Identification: As compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint."

    • Data Analysis: The obtained spectra are compared against a reference library (e.g., NIST database) to identify the compounds.[7] Semi-quantification is performed by integrating the area of the chromatographic peaks.

Experimental Workflow Diagram

HS-SPME-GC-MS Workflow cluster_collection Sample Collection cluster_analysis GC-MS Analysis Plant_Sample Intact Flower Sample Headspace Enclose in Vial Plant_Sample->Headspace SPME Expose SPME Fiber (Adsorption) Headspace->SPME GC_Inlet Thermal Desorption in GC Inlet SPME->GC_Inlet GC_Column Chromatographic Separation GC_Inlet->GC_Column MS_Detector Mass Spectrometry (Detection & Ionization) GC_Column->MS_Detector Data_Analysis Data Processing & Library Matching MS_Detector->Data_Analysis

Workflow for floral volatile analysis using HS-SPME and GC-MS.

Conclusion

While the target compound, this compound, is of synthetic origin and not found in nature, the study of its simpler analogue, methyl benzoate, provides significant insight into the world of naturally occurring aromatic esters. Methyl benzoate is a vital component of many floral scents, with a well-defined biosynthetic pathway and established protocols for its analysis. The information and methodologies detailed in this guide for methyl benzoate serve as a valuable framework for researchers interested in the extraction, identification, and biological relevance of volatile organic compounds from natural sources.

References

Toxicological Profile of m-Cresyl Benzoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct toxicological data for m-cresyl benzoate is limited. This document provides a toxicological profile based on a read-across approach from its expected hydrolysis products, m-cresol and benzoic acid. This methodology is consistent with assessments of similar ester compounds. It is anticipated that m-cresyl benzoate is rapidly hydrolyzed in vivo by esterase enzymes to yield m-cresol and benzoic acid.[1][2]

Executive Summary

This technical guide provides a comprehensive overview of the toxicological profile of m-cresyl benzoate. Employing a scientifically justified read-across approach, this document details the toxicological properties of its constituent hydrolysis products: m-cresol and benzoic acid. The guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the acute, sub-chronic, genetic, and reproductive toxicity of these compounds. Key data is presented in structured tables for ease of comparison, and detailed experimental protocols for pivotal studies are provided. Furthermore, metabolic pathways and the read-across rationale are visualized using Graphviz diagrams to facilitate understanding.

Read-Across Rationale

The toxicological assessment of m-cresyl benzoate is predicated on its anticipated rapid hydrolysis to m-cresol and benzoic acid by ubiquitous esterase enzymes in the body. This approach is scientifically sound as the systemic exposure will be to the hydrolysis products rather than the parent ester. The overall toxicity of m-cresyl benzoate can therefore be inferred from the well-characterized toxicological profiles of m-cresol and benzoic acid.

Caption: Logical workflow for the read-across toxicological assessment of m-cresyl benzoate.

Toxicological Profile of m-Cresol

Acute Toxicity

m-Cresol exhibits moderate acute toxicity via the oral route.

EndpointSpeciesRouteValueReference
LD50RatOral242 mg/kg[3][4][5][6]
LD50RabbitDermal2050 mg/kg[3][4]
Repeated Dose Toxicity

The primary effects observed in repeated-dose studies with m-cresol include effects on body weight and clinical signs of neurotoxicity at higher doses.

Study DurationSpeciesRouteNOAELKey FindingsReference
13 WeeksRatGavage50 mg/kg/dayDecreased body weight and clinical signs (lethargy, tremors) at ≥150 mg/kg/day.[7]
28 DaysRatFeed90-95 mg/kg/dayHyperplasia and hyperkeratosis of the esophageal epithelium at ≥260 mg/kg/day in a m/p-cresol mixture.[1]
Genotoxicity

The weight of evidence suggests that m-cresol is not genotoxic in vivo.

AssaySystemMetabolic ActivationResultReference
Ames TestS. typhimuriumWith & WithoutNegative[3]
In vitro Chromosome AberrationMammalian CellsNot specifiedNegative[3]
In vivo Chromosome AberrationNot specifiedIn vivoNegative[7]
In vivo Micronucleus TestMouseIn vivoNegative[7]
Carcinogenicity

While there is no direct long-term carcinogenicity study on m-cresol alone, studies on a mixture of m/p-cresol did not provide evidence of carcinogenic potential. The National Toxicology Program (NTP) found equivocal evidence for carcinogenicity, but an ECHA-CoRAP evaluation suggested that the available data do not indicate a carcinogenic hazard to humans.[7]

Reproductive and Developmental Toxicity

m-Cresol did not show developmental toxicity in the absence of maternal toxicity.

| Study Type | Species | Route | NOAEL (Developmental) | NOAEL (Maternal) | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Developmental | Rat | Gavage | 450 mg/kg/day | 175 mg/kg/day | No developmental effects observed. Maternal toxicity at ≥175 mg/kg/day. |[3] | | Developmental | Rabbit | Gavage | 100 mg/kg/day | 5 mg/kg/day | No developmental effects observed. Maternal toxicity at ≥5 mg/kg/day. |[3] | | Two-Generation | Rat | Gavage | Not specified | 30 mg/kg/day | Reduced pup survival at 450 mg/kg/day. |[1] |

Toxicological Profile of Benzoic Acid

Acute Toxicity

Benzoic acid has low acute toxicity.

EndpointSpeciesRouteValueReference
LD50RatOral1700 - 3040 mg/kg[8][9][10]
LD50MouseOral1940 - 2370 mg/kg[8][11]
LD50RabbitDermal>2000 mg/kg[8][10]
Repeated Dose Toxicity

Repeated dose studies indicate low systemic toxicity for benzoic acid, with effects such as reduced weight gain and organ weight changes occurring at high doses.

Study DurationSpeciesRouteNOAELKey FindingsReference
90 DaysRatOral800 mg/kg/dayIncreased mortality, reduced weight gain, and liver and kidney effects at higher doses.[12][13]
3 GenerationsRatDiet500 mg/kg/dayNo adverse effects on growth, lifespan, or reproduction.[8]
4 WeeksRatInhalation≤ 0.025 mg/LUpper respiratory tract irritation at >250 mg/m³.[10]
Genotoxicity

Benzoic acid is not considered to be genotoxic in vivo. While some in vitro assays have shown equivocal or weakly positive results, in vivo studies have been consistently negative.

AssaySystemMetabolic ActivationResultReference
Ames TestS. typhimuriumWith & WithoutNegative[12][14]
In vitro Chromosome AberrationHuman LymphocytesWithoutWeakly Positive at high concentrations[15]
In vivo Cytogenetic/MicronucleusAnimalIn vivoNegative[8][12]
Carcinogenicity

Long-term studies in animals have not shown any evidence of carcinogenicity for benzoic acid or its sodium salt.[8][16] It is classified as Group D (not classifiable as to human carcinogenicity) by the U.S. EPA.[17][18]

Reproductive and Developmental Toxicity

Benzoic acid does not demonstrate reproductive or developmental toxicity at doses that are not maternally toxic.

| Study Type | Species | Route | NOAEL | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | | 4 Generations | Rat | Diet | 500 mg/kg/day | No adverse effects on reproduction or offspring. |[16][19] | | Developmental | Rat, Mouse, Rabbit, Hamster | Gavage | 500 mg/kg/day | No teratogenic effects. Fetal effects only seen at maternally toxic doses. |[19] | | EOGRT (OECD 443) | Rat | Diet | 1000 mg/kg/day | No adverse effects on reproductive parameters, offspring survival, growth, or neurobehavioral endpoints. |[20][21] |

Experimental Protocols

OECD TG 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents

This guideline is used to characterize the toxicity of a substance following 90 days of repeated oral administration.

  • Test Animals: Typically young, healthy Sprague-Dawley rats.

  • Group Size: At least 10 males and 10 females per dose group.

  • Dose Levels: A control group and at least three dose levels are used. The highest dose should induce some toxic effects but not mortality, while the lowest dose should not produce any evidence of toxicity.

  • Administration: The test substance is administered daily by gavage or in the diet/drinking water for 90 days.

  • Observations: Include daily clinical observations, weekly body weight and food/water consumption measurements, ophthalmological examinations, and detailed hematology and clinical biochemistry at termination.

  • Pathology: A full necropsy is performed on all animals. Organ weights are recorded, and a comprehensive list of tissues is preserved for histopathological examination.

NTP TR-550: Feed Study Protocol (m/p-Cresol)

This protocol was used for the 2-year toxicology and carcinogenesis studies of a 60:40 mixture of m- and p-cresol.[11]

  • Test Animals: Male F344/N rats and female B6C3F1 mice.

  • Group Size: 50 animals per sex per group.

  • Dose Levels: For rats: 0, 1,500, 5,000, or 15,000 ppm in feed. For mice: 0, 1,000, 3,000, or 10,000 ppm in feed.

  • Administration: The test substance was mixed into the feed and provided ad libitum for 104-105 weeks.

  • Observations: Animals were observed twice daily for morbidity and mortality. Body weights were recorded weekly for the first 13 weeks and then monthly.

  • Pathology: Complete necropsies and microscopic examinations of a comprehensive set of tissues were performed on all animals.

OECD TG 443: Extended One-Generation Reproductive Toxicity Study (EOGRT)

This study is designed to evaluate the effects of a substance on fertility and development, including potential effects on the developing nervous and immune systems.[9]

  • Parental Generation (F0): Groups of mated rats are administered the test substance from before mating, through gestation, and until the weaning of their offspring (F1).

  • First Filial Generation (F1): Offspring are exposed from conception through adulthood. Selected F1 animals are assigned to different cohorts to assess reproductive performance (mating to produce an F2 generation) and potential developmental neurotoxicity and immunotoxicity.

  • Endpoints: Include reproductive performance of the F0 and F1 generations (e.g., mating, fertility, gestation length), offspring viability, growth, and development. Detailed neurobehavioral and immunological assessments are conducted on the F1 generation.

  • Pathology: Comprehensive necropsies and histopathological examinations are performed on F0 and F1 animals, with a focus on the reproductive organs.

Metabolic Pathways

Hydrolysis of m-Cresyl Benzoate

m-Cresyl benzoate is expected to undergo hydrolysis catalyzed by esterases, primarily in the liver and plasma, to yield m-cresol and benzoic acid.

mcresyl_benzoate m-Cresyl Benzoate hydrolysis Esterase-mediated Hydrolysis mcresyl_benzoate->hydrolysis mcresol m-Cresol hydrolysis->mcresol benzoic_acid Benzoic Acid hydrolysis->benzoic_acid

Caption: In vivo hydrolysis of m-cresyl benzoate.

Metabolism of m-Cresol

The primary metabolic pathway for m-cresol involves conjugation with glucuronic acid and sulfate. A minor pathway involves oxidation of the methyl group.[3]

mcresol m-Cresol conjugation Conjugation (UGTs, SULTs) mcresol->conjugation oxidation Oxidation (CYP450) mcresol->oxidation glucuronide m-Cresol Glucuronide conjugation->glucuronide sulfate m-Cresol Sulfate conjugation->sulfate excretion Urinary Excretion glucuronide->excretion sulfate->excretion hydroxybenzyl_alcohol 3-Hydroxybenzyl Alcohol oxidation->hydroxybenzyl_alcohol

Caption: Metabolic pathways of m-cresol.

Metabolism of Benzoic Acid

Benzoic acid is primarily metabolized in the liver through conjugation with glycine to form hippuric acid, which is then rapidly excreted in the urine. A minor pathway involves conjugation with glucuronic acid.

benzoic_acid Benzoic Acid activation Activation to Benzoyl-CoA (Acyl-CoA Synthetase) benzoic_acid->activation glucuronidation Glucuronidation (UGTs) benzoic_acid->glucuronidation benzoyl_coa Benzoyl-CoA activation->benzoyl_coa glycine_conjugation Glycine Conjugation (Glycine N-acyltransferase) benzoyl_coa->glycine_conjugation hippuric_acid Hippuric Acid glycine_conjugation->hippuric_acid excretion Urinary Excretion hippuric_acid->excretion benzoyl_glucuronide Benzoyl Glucuronide glucuronidation->benzoyl_glucuronide benzoyl_glucuronide->excretion

Caption: Metabolic pathways of benzoic acid.

References

Environmental Fate of 3-Methylphenyl Benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the environmental fate of 3-methylphenyl benzoate (also known as m-cresyl benzoate). Due to a lack of direct experimental data for this specific compound, this guide employs a weight-of-evidence approach, utilizing data from close structural analogs, Quantitative Structure-Activity Relationship (QSAR) models, and the known environmental behavior of its expected hydrolysis products: 3-methylphenol (m-cresol) and benzoic acid. The primary routes of environmental degradation are anticipated to be hydrolysis followed by microbial biodegradation. This document details the expected pathways of these processes, summarizes relevant physicochemical and ecotoxicological data, and provides generalized experimental protocols for further investigation.

Introduction

3-Methylphenyl benzoate is an aromatic ester used in various industrial applications. Understanding its environmental fate is crucial for assessing its potential ecological impact. Aromatic esters are generally susceptible to abiotic and biotic degradation processes that break them down into simpler, less persistent substances. The core environmental fate processes for 3-methylphenyl benzoate are expected to be hydrolysis, biodegradation, photodegradation, and bioaccumulation. This guide synthesizes the available scientific information to provide a robust assessment of its likely behavior in the environment.

Physicochemical Properties

The environmental transport and partitioning of a chemical are largely governed by its physicochemical properties. The available data for 3-methylphenyl benzoate and its structural isomer, p-cresyl benzoate, are summarized below.

Property3-Methylphenyl Benzoate (m-cresyl benzoate)p-Cresyl Benzoate (CAS 614-34-6)Data Source
Molecular Formula C₁₄H₁₂O₂C₁₄H₁₂O₂[1]
Molecular Weight 212.25 g/mol 212.24 g/mol [1]
Melting Point 54-56 °C70-72 °C[2][3]
Boiling Point 168-170 °C at 8 Torr315-316 °C at 760 mmHg[2][3]
Water Solubility -32.35 mg/L at 25 °C (estimated)[3]
logP (Octanol-Water Partition Coefficient) 4.1 (Computed)3.59 (estimated)[3][4]
Vapor Pressure -0.0004 mmHg at 25 °C (estimated)[3]

Note: Data for p-cresyl benzoate is provided as a close structural analog.

Environmental Fate and Transport

The environmental fate of 3-methylphenyl benzoate is primarily driven by hydrolysis and subsequent biodegradation of its constituent parts.

Hydrolysis

Esters like 3-methylphenyl benzoate are susceptible to hydrolysis, a reaction with water that cleaves the ester bond to form an alcohol and a carboxylic acid. This process can be catalyzed by acids or bases.[5]

  • Acid-Catalyzed Hydrolysis: In acidic environmental compartments, the reaction is reversible, yielding 3-methylphenol and benzoic acid.[6]

  • Base-Promoted Hydrolysis (Saponification): Under alkaline conditions, which is more common in environmental systems, the hydrolysis is typically irreversible and yields 3-methylphenol and the benzoate salt (e.g., sodium benzoate).[5][7]

The rate of hydrolysis is dependent on pH and temperature. Given the structure of 3-methylphenyl benzoate, hydrolysis is expected to be a significant degradation pathway in aquatic environments.

Biodegradation

Benzoic acid is a common intermediate in the microbial degradation of many aromatic compounds. It is typically activated to benzoyl-CoA and then funneled into central metabolism. Under aerobic conditions, the aromatic ring is usually hydroxylated to form catechol, which then undergoes ring cleavage via either the ortho or meta pathway, ultimately leading to intermediates of the tricarboxylic acid (TCA) cycle.[8][11]

The microbial degradation of m-cresol can proceed through several pathways depending on the microbial species and the inducing substrate. A common pathway involves the oxidation of the methyl group to form 3-hydroxybenzoate, which is then hydroxylated to gentisate. The gentisate ring is then cleaved and the products are further metabolized.[9] Another pathway involves the hydroxylation of the aromatic ring to form 3-methylcatechol, which then undergoes meta ring cleavage.[9]

A proposed overall biodegradation pathway for 3-methylphenyl benzoate is illustrated in the diagram below.

Biodegradation_Pathway cluster_hydrolysis Step 1: Abiotic/Biotic Hydrolysis cluster_cresol_pathway Step 2a: m-Cresol Degradation cluster_benzoate_pathway Step 2b: Benzoic Acid Degradation MB 3-Methylphenyl Benzoate MC 3-Methylphenol (m-Cresol) MB->MC Esterase / H₂O BA Benzoic Acid MB->BA Esterase / H₂O HB 3-Hydroxybenzoate MC->HB Monooxygenase BC Benzoyl-CoA BA->BC Benzoate-CoA Ligase GEN Gentisate HB->GEN Hydroxylase FP Fumarylpyruvate GEN->FP Gentisate 1,2-Dioxygenase TCA_C TCA Cycle Intermediates FP->TCA_C Hydrolase CAT Catechol BC->CAT Dioxygenase CCM cis,cis-Muconate CAT->CCM Catechol 1,2-Dioxygenase (ortho cleavage) TCA_B TCA Cycle Intermediates CCM->TCA_B Further Metabolism

Figure 1: Proposed aerobic biodegradation pathway of 3-methylphenyl benzoate.
Photodegradation

Direct photolysis of 3-methylphenyl benzoate is not expected to be a major degradation pathway as benzoic acid does not undergo significant photolysis.[12] However, indirect photodegradation through reaction with hydroxyl radicals in the atmosphere or water is possible.

The photodegradation of one of its hydrolysis products, m-cresol, has been studied. Using a ZnO photocatalyst under visible light, m-cresol was found to degrade into intermediates such as 2-methyl-1,4-benzodiol and 2-methyl-para-benzoquinone before further mineralization.[13] This suggests that if 3-methylphenyl benzoate hydrolyzes, the resulting m-cresol moiety could be susceptible to photodegradation.

Bioaccumulation

Bioaccumulation is the process by which a chemical is absorbed by an organism from its environment, leading to a concentration higher than that in the surrounding medium. The octanol-water partition coefficient (logP) is a key indicator of a substance's potential to bioaccumulate.

Ecotoxicity

Direct ecotoxicity data for 3-methylphenyl benzoate is limited. However, data for its structural analog and hydrolysis products can provide an initial assessment of its potential environmental risk.

SubstanceEndpointSpeciesValueReference
p-Cresyl Benzoate Fish LC50-11.84 mg/L (Screening-level)[14]
m-Cresol Fish LC50 (96h)Pimephales promelas (Fathead minnow)13.5 mg/LECHA Database
m-Cresol Daphnia EC50 (48h)Daphnia magna7.8 mg/LECHA Database
Benzoic Acid Fish LC50 (96h)Pimephales promelas (Fathead minnow)44.6 mg/L[12]
Benzoic Acid Daphnia EC50 (48h)Daphnia magna>100 mg/L[12]

Note: ECHA refers to the European Chemicals Agency database. Screening-level data is based on predictive models.

The data suggests that m-cresol is the more toxic of the two hydrolysis products to aquatic organisms. The overall toxicity of 3-methylphenyl benzoate would depend on the rate of hydrolysis and the concentrations of the parent compound and its degradation products in the environment.

Experimental Protocols

To address the data gaps for 3-methylphenyl benzoate, the following experimental protocols are recommended. These are generalized procedures that should be adapted based on specific regulatory guidelines (e.g., OECD, EPA).

Ready Biodegradability Test (OECD 301F)

This protocol assesses the potential for rapid and ultimate biodegradation of a chemical in an aerobic aqueous medium.

Biodegradation_Workflow cluster_prep Preparation cluster_exp Experiment Setup cluster_run Incubation and Measurement cluster_analysis Data Analysis A Prepare Mineral Salts Medium D Add Medium, Inoculum, and Test Substance to Respirometer Flasks A->D B Prepare Test Substance Stock Solution B->D C Collect and Prepare Microbial Inoculum (e.g., Activated Sludge) C->D F Incubate at 20-25°C in the Dark with Continuous Stirring (28 days) D->F E Set up Control Flasks: - Blank (Inoculum only) - Reference (e.g., Sodium Benzoate) - Abiotic (Test Substance, no Inoculum) E->F G Measure Oxygen Consumption Continuously F->G H Calculate % Biodegradation Based on O₂ Consumption vs. Theoretical O₂ Demand (ThOD) G->H I Compare to Pass Levels (e.g., >60% in 10-day window) H->I

Figure 2: General workflow for a ready biodegradability test (e.g., OECD 301F).

Methodology:

  • Test System: A defined mineral medium is inoculated with microorganisms from a source like activated sludge.

  • Test Substance Application: 3-Methylphenyl benzoate is added as the sole source of organic carbon at a concentration of 2-10 mg/L.

  • Incubation: The test flasks are incubated in the dark at a constant temperature (e.g., 22 ± 2°C) for 28 days.

  • Measurement: The extent of biodegradation is determined by measuring oxygen consumption and comparing it to the theoretical oxygen demand (ThOD).

  • Pass Criteria: A substance is considered readily biodegradable if it reaches >60% degradation within a 10-day window during the 28-day test period.

Hydrolysis as a Function of pH (OECD 111)

This protocol determines the rate of abiotic hydrolysis of a chemical in aqueous solutions at different pH values.

Methodology:

  • Test Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Test Substance Application: Add 3-methylphenyl benzoate to each buffer solution to achieve a concentration where it is completely dissolved.

  • Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 50°C to accelerate the reaction, followed by extrapolation to environmentally relevant temperatures).

  • Sampling and Analysis: At various time intervals, take samples and analyze the concentration of the remaining 3-methylphenyl benzoate and the formation of 3-methylphenol and benzoic acid using a suitable analytical method (e.g., HPLC).

  • Data Analysis: Determine the hydrolysis rate constants and half-lives at each pH.

Conclusion

While direct experimental data on the environmental fate of 3-methylphenyl benzoate is limited, a comprehensive assessment based on its chemical structure, data from analogs, and the known behavior of its hydrolysis products provides a strong indication of its likely environmental behavior. The primary degradation pathway is expected to be hydrolysis to 3-methylphenol and benzoic acid, both of which are known to be biodegradable by common environmental microorganisms. The parent compound has a potential for bioaccumulation based on its logP, but this is likely limited by its degradation. Further experimental testing, following standardized protocols such as those outlined in this guide, is necessary to definitively quantify the rates of these processes and provide a more complete environmental risk assessment.

References

"Benzoic acid, 3-methylphenyl ester" material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Material Safety Data Sheet for Benzoic Acid, 3-methylphenyl Ester

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. It is not a substitute for a certified Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) from a chemical supplier. Always consult the official SDS provided by the manufacturer before handling this chemical.

Chemical Identification and Physical Properties

This compound, also known by its synonyms m-cresyl benzoate and m-tolyl benzoate, is an organic compound with the chemical formula C₁₄H₁₂O₂.[1][2][3][4] Its unique CAS number is 614-32-4.[1][2][5] The molecular weight of this compound is approximately 212.24 g/mol .[1]

Below is a summary of its key identifiers and physicochemical properties.

Table 1: Chemical Identifiers

IdentifierValueReference
Chemical Name This compound
Synonyms m-cresyl benzoate, 3-methylphenyl benzoate, m-tolyl benzoate, Benzoic acid, m-tolyl ester[1][2]
CAS Number 614-32-4[1][2][5]
Molecular Formula C₁₄H₁₂O₂[1][3][4]
Molecular Weight 212.24 g/mol [1]
InChIKey XYKFCIJKMCQULO-UHFFFAOYSA-N[1]
SMILES Cc1cccc(OC(=O)c2ccccc2)c1[4]

Table 2: Physical and Chemical Properties

PropertyValueReference
Physical State Solid (based on melting point)
Melting Point 56 °C[1]
Boiling Point 168-170 °C at 8 Torr[1]
Flash Point 264.00 °F (128.89 °C)[2]

Hazard Identification and Classification

A thorough review of publicly available safety data reveals a significant lack of comprehensive toxicological information for this compound. Multiple sources indicate that the Globally Harmonized System (GHS) classification for this compound is not available or has not been determined.[1][2] This suggests that the substance has not undergone extensive toxicological testing to ascertain its specific hazards.

In the absence of direct experimental data for the substance itself, the GHS provides a framework for classifying mixtures based on the properties of their components.[2][6][7] For a pure substance with limited data, a precautionary approach to handling is recommended.

The following diagram illustrates the logical workflow for GHS hazard classification, highlighting the steps that would be taken if sufficient data were available.

GHS_Classification_Workflow cluster_DataCollection Data Collection & Evaluation cluster_Classification Hazard Classification cluster_Communication Hazard Communication Data Gather Physical, Health & Environmental Hazard Data Eval Evaluate Data Quality (e.g., OECD Guidelines) Data->Eval Phys Physical Hazards (e.g., Flammability) Eval->Phys Classify based on data Health Health Hazards (e.g., Acute Toxicity, Carcinogenicity) Eval->Health Classify based on data Env Environmental Hazards (e.g., Aquatic Toxicity) Eval->Env Classify based on data Label Generate Label Elements (Pictogram, Signal Word, H/P Statements) Phys->Label Health->Label Env->Label SDS Compile Safety Data Sheet (SDS) Label->SDS

Caption: GHS Hazard Classification Workflow.

Toxicological Data

There is a notable absence of quantitative toxicological data, such as LD50 (median lethal dose) or LC50 (median lethal concentration) values, for this compound in the reviewed literature.[8] Ecotoxicity data, including toxicity to fish and daphnia, is also reported as unavailable.[8]

Table 3: Summary of Toxicological Data

EndpointValueReference
Acute Oral Toxicity (LD50) No data available
Acute Dermal Toxicity (LD50) No data available
Acute Inhalation Toxicity (LC50) No data available
Skin Corrosion/Irritation No data available
Serious Eye Damage/Irritation No data available
Respiratory or Skin Sensitization No data available
Germ Cell Mutagenicity No data available
Carcinogenicity No data available
Reproductive Toxicity No data available
Specific Target Organ Toxicity (Single Exposure) No data available
Specific Target Organ Toxicity (Repeated Exposure) No data available
Aspiration Hazard No data available
Aquatic Toxicity No data available[8]

Experimental Protocols

Detailed experimental protocols specific to the safety and toxicological testing of this compound have not been found in publicly accessible records. For a compound with such data gaps, a series of standardized tests would be required to characterize its hazard profile. These tests are outlined in internationally recognized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD).[5][9][10][11]

Should toxicological studies be initiated for this compound, the following OECD test guidelines would be relevant:

  • Acute Oral Toxicity: OECD Test Guideline 420, 423, or 425. These methods are designed to determine the oral LD50 and identify acute toxic effects with a reduced number of animals compared to historical methods.

  • Skin Irritation/Corrosion: OECD Test Guideline 404. This test evaluates the potential of a substance to cause irreversible or reversible inflammatory changes to the skin.

  • Eye Irritation/Corrosion: OECD Test Guideline 405. This guideline assesses the potential for a substance to produce irritation or damage to the eye.

  • Skin Sensitization: OECD Test Guideline 429 (Local Lymph Node Assay). This is an in vivo method for identifying chemicals with the potential to cause skin sensitization.

  • Mutagenicity: OECD Test Guideline 471 (Bacterial Reverse Mutation Test, Ames test). This is a widely used in vitro test to detect gene mutations.

The workflow for a typical acute toxicity study is depicted below.

Acute_Toxicity_Protocol cluster_planning Study Planning cluster_execution In-Life Phase cluster_analysis Data Analysis & Reporting select_guideline Select OECD Guideline (e.g., TG 423) dose_range Dose Range Finding Study (Preliminary) select_guideline->dose_range animal_prep Animal Acclimatization & Fasting dose_range->animal_prep dosing Single Dose Administration (e.g., Oral Gavage) animal_prep->dosing observation Clinical Observation (14 days for mortality, signs of toxicity) dosing->observation necropsy Gross Necropsy (All animals) observation->necropsy histopath Histopathology (If required) necropsy->histopath data_analysis Data Analysis & LD50 Estimation (If applicable) necropsy->data_analysis final_report Final Study Report data_analysis->final_report

Caption: General Workflow for an Acute Oral Toxicity Study.

Handling and Storage

Given the lack of comprehensive safety data, prudent laboratory practices should be followed when handling this compound.

  • Handling: Handle in a well-ventilated area.[1] Wear appropriate protective clothing, including gloves and safety glasses, to avoid skin and eye contact.[1] Avoid the formation of dust and aerosols.[1]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a compound for which there is a significant lack of publicly available safety and toxicological data. While its basic chemical and physical properties are known, its potential hazards to human health and the environment have not been thoroughly characterized. Researchers, scientists, and drug development professionals should handle this substance with caution, employing standard safety protocols for chemicals with unknown toxicity. The generation of experimental data following established guidelines, such as those from the OECD, would be necessary to perform a comprehensive hazard assessment and GHS classification.

References

Methodological & Application

Application Note: Fischer Esterification Protocol for the Synthesis of m-Cresyl Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fischer-Speier esterification is a classic and widely used method for the synthesis of esters by the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3] This application note provides a detailed protocol for the synthesis of m-cresyl benzoate from m-cresol and benzoic acid. While the direct esterification of phenols can be less favorable than that of aliphatic alcohols, it can be achieved with good yields under appropriate conditions.[1] The reaction involves refluxing the reactants in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1] The equilibrium of the reaction is typically shifted towards the product by using an excess of one of the reactants or by removing the water formed during the reaction.[3][4][5]

Reaction Scheme

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of aryl esters via Fischer esterification, based on typical laboratory-scale preparations of similar compounds like methyl benzoate and p-cresyl benzoate.

ParameterValueReference
Reactants
Benzoic Acid1.0 eq[5][6]
m-Cresol1.2 - 3.0 eqAdapted from[5]
Catalyst (Conc. H₂SO₄)0.1 - 0.3 eq[5][6][7]
Reaction Conditions
TemperatureReflux (typically 120-150 °C)Adapted from[1]
Reaction Time2 - 10 hours[1]
Product Characteristics
Typical Yield65 - 85%Adapted from[5][8]
Purity (post-purification)>98%General laboratory standard
Melting Point of p-cresyl benzoate (for comparison)70-72 °C[9]
Boiling Point of p-cresyl benzoate (for comparison)315-316 °C[9]

Experimental Protocol

Materials:

  • Benzoic acid

  • m-Cresol

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus (optional, for water removal)

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Apparatus for distillation or column chromatography

Procedure:

  • Reaction Setup:

    • To a 250 mL round-bottom flask, add benzoic acid (e.g., 12.2 g, 0.1 mol), m-cresol (e.g., 13.0 g, 0.12 mol), and toluene (100 mL).

    • Swirl the flask to dissolve the solids.

    • Carefully add concentrated sulfuric acid (2 mL) dropwise to the mixture with continuous swirling.

    • Add a few boiling chips to the flask.

    • Set up the flask for reflux, preferably with a Dean-Stark trap to collect the water byproduct and drive the equilibrium towards the product.[4]

  • Reflux:

    • Heat the mixture to a gentle reflux using a heating mantle. The reaction temperature will be around the boiling point of toluene (111 °C).

    • Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by observing the amount of water collected in the Dean-Stark trap or by thin-layer chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a 500 mL separatory funnel.

    • Wash the organic layer sequentially with:

      • 100 mL of water to remove the excess m-cresol and some of the sulfuric acid.

      • 100 mL of saturated sodium bicarbonate solution to neutralize the remaining benzoic acid and sulfuric acid. Caution: CO₂ gas will be evolved; vent the separatory funnel frequently.[6]

      • 100 mL of saturated sodium chloride solution (brine) to reduce the solubility of the organic product in the aqueous layer.[7]

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.[7]

  • Purification:

    • Filter off the drying agent.

    • Remove the toluene solvent using a rotary evaporator.

    • The crude m-cresyl benzoate can be purified by either vacuum distillation or column chromatography on silica gel.

  • Characterization:

    • Characterize the final product by determining its physical properties (e.g., melting point, if solid) and recording its spectroscopic data (e.g., ¹H NMR, ¹³C NMR, and IR).

Visualizations

Experimental Workflow

FischerEsterificationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reactants Combine Reactants: m-Cresol, Benzoic Acid, Toluene catalyst Add H₂SO₄ Catalyst reactants->catalyst reflux Reflux (4-6 hours) catalyst->reflux cool Cool to RT reflux->cool wash_h2o Wash with H₂O cool->wash_h2o wash_bicarb Wash with NaHCO₃ wash_h2o->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with MgSO₄ wash_brine->dry evaporate Solvent Evaporation dry->evaporate purify Vacuum Distillation or Chromatography evaporate->purify characterize Characterization (NMR, IR) purify->characterize

Caption: Experimental workflow for the synthesis of m-cresyl benzoate.

Reaction Mechanism

FischerMechanism A 1. Protonation of Carbonyl Oxygen B 2. Nucleophilic Attack by m-Cresol A->B Increases electrophilicity C 3. Proton Transfer B->C Forms tetrahedral intermediate D 4. Elimination of Water C->D Creates good leaving group (H₂O) E 5. Deprotonation D->E Reforms C=O bond F Ester Product E->F Regenerates catalyst

Caption: Key steps in the Fischer esterification mechanism.

References

Application Note: HPLC Analysis of Benzoic Acid, 3-Methylphenyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

AN-HPLC-028

Abstract

This application note details a robust and reliable method for the quantitative analysis of Benzoic acid, 3-methylphenyl ester (m-cresyl benzoate) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described protocol is suitable for researchers, scientists, and professionals in drug development and quality control, providing a clear and reproducible methodology for the determination of m-cresyl benzoate in various sample matrices.

Introduction

This compound, also known as m-cresyl benzoate, is an aromatic ester with applications in various chemical and pharmaceutical fields. Accurate and precise quantification of this compound is crucial for quality assurance and research purposes. The method outlined here utilizes a C18 stationary phase and a mobile phase consisting of acetonitrile and a buffered aqueous solution, ensuring excellent separation and peak symmetry.

Experimental

Instrumentation and Consumables

  • HPLC System with a UV-Vis Detector

  • C18 Reversed-Phase HPLC Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Syringe filters (0.45 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC grade Acetonitrile

  • HPLC grade Water

  • Phosphoric acid or Formic acid (for MS-compatibility)[1]

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (with 0.1% Phosphoric Acid) (60:40, v/v)[1]
Flow Rate 1.0 mL/min[1][2][3][4]
Injection Volume 20 µL
Column Temperature Ambient
Detection UV at 235 nm[2]
Run Time 10 minutes

Protocols

1. Standard Solution Preparation

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

  • Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

2. Sample Preparation

  • Solid Samples:

    • Accurately weigh a representative portion of the homogenized sample.

    • Dissolve the sample in a known volume of mobile phase.

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Allow the solution to cool to room temperature and dilute to the final volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Liquid Samples:

    • Pipette a known volume of the liquid sample into a volumetric flask.

    • Dilute with the mobile phase to a concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

3. Analysis

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the prepared standard solutions in ascending order of concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of this compound in the samples from the calibration curve.

Quantitative Data Summary

The following table summarizes the expected quantitative performance data for the HPLC analysis of this compound under the specified conditions.

ParameterExpected Value
Retention Time (tR) Approximately 6.5 min
Linearity Range 1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualization

HPLC_Workflow cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Injection of Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Equilibration HPLC_System->Injection Chromatogram Chromatographic Separation Injection->Chromatogram Peak_Integration Peak Integration & Area Measurement Chromatogram->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

Caption: HPLC analysis workflow for this compound.

References

Application Notes and Protocols: "Benzoic acid, 3-methylphenyl ester" in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and primary application of "Benzoic acid, 3-methylphenyl ester," also known as m-cresyl benzoate. This compound serves as a key intermediate in the synthesis of substituted hydroxybenzophenones, a class of molecules with significant applications in medicinal chemistry.

Introduction

"this compound" is a phenolic ester that is primarily utilized as a precursor for the synthesis of valuable hydroxy-methyl-benzophenones via the Fries rearrangement. While not widely employed as a protecting group or a fragrance component, its role as a synthetic intermediate grants it importance in the development of potential therapeutic agents. The benzophenone scaffold is a ubiquitous structure in medicinal chemistry, found in numerous natural products and synthetic drugs exhibiting a range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] This document outlines the synthesis of m-cresyl benzoate and its subsequent conversion to hydroxy-methyl-benzophenones, providing detailed experimental protocols and relevant data.

Synthesis of "this compound"

The synthesis of "this compound" is typically achieved through the acylation of m-cresol with benzoyl chloride. A common and effective method for this transformation is the Schotten-Baumann reaction, which is performed under basic conditions.

Experimental Workflow: Synthesis of "this compound"

reagents m-Cresol Benzoyl Chloride Aqueous NaOH reaction Reaction Vessel (0-5°C, vigorous stirring) reagents->reaction Addition extraction Workup: - Separate organic layer - Wash with H2O and brine reaction->extraction Quenching drying Dry over Na2SO4 extraction->drying purification Purification: - Evaporation of solvent - (Optional) Recrystallization or distillation drying->purification product This compound purification->product

Caption: Workflow for the synthesis of "this compound".

Experimental Protocol: Synthesis of "this compound"

This protocol is adapted from the general Schotten-Baumann reaction conditions for the synthesis of phenolic esters.

Materials:

  • m-Cresol

  • Benzoyl chloride

  • 10% (w/v) Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

  • Separatory funnel

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve m-cresol (1.0 eq.) in a 10% aqueous NaOH solution (2.5 eq.).

  • Cool the flask in an ice bath to 0-5 °C with vigorous stirring.

  • Slowly add benzoyl chloride (1.1 eq.) dropwise to the cooled solution. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, continue stirring the mixture vigorously at room temperature for 1-2 hours.

  • Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash successively with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • The crude "this compound" can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by vacuum distillation.

Expected Yield and Characterization: While specific literature data for the yield of m-cresyl benzoate is scarce, analogous reactions for the synthesis of p-cresyl benzoate report yields as high as 90%.[2] The final product should be characterized by spectroscopic methods to confirm its identity and purity.

Parameter "this compound"
Molecular Formula C₁₄H₁₂O₂
Molecular Weight 212.25 g/mol
Appearance Colorless to pale yellow liquid or solid
Boiling Point ~315-316 °C (for p-isomer)
Solubility Insoluble in water, soluble in organic solvents

Application in Organic Synthesis: The Fries Rearrangement

The primary application of "this compound" in organic synthesis is its use as a substrate in the Fries rearrangement. This reaction involves the Lewis acid-catalyzed rearrangement of a phenolic ester to the corresponding ortho- and para-hydroxyaryl ketones.[3] In the case of m-cresyl benzoate, the rearrangement yields a mixture of 2-hydroxy-4-methylbenzophenone and 4-hydroxy-2-methylbenzophenone.

These hydroxy-methyl-benzophenone products are valuable intermediates in the synthesis of various bioactive molecules and pharmaceuticals.[4] For instance, hydroxybenzophenones are known to be key structural motifs in compounds with antiviral and antitumor activities.[4]

Reaction Scheme: Fries Rearrangement of "this compound"

sub This compound ortho 2-Hydroxy-4-methylbenzophenone (ortho-product) sub->ortho High Temp. para 4-Hydroxy-2-methylbenzophenone (para-product) sub->para Low Temp. reagent Lewis Acid (e.g., AlCl3) reagent->sub

Caption: Fries rearrangement of "this compound".

The ratio of the ortho and para products can be controlled by the reaction conditions. Generally, lower temperatures favor the formation of the para product, while higher temperatures favor the ortho product.[3]

Experimental Protocol: Fries Rearrangement of "this compound"

This protocol is a general procedure for the Lewis acid-catalyzed Fries rearrangement.

Materials:

  • "this compound"

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., nitrobenzene, carbon disulfide, or solvent-free)

  • Hydrochloric acid (HCl), dilute solution

  • Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

  • Ice

  • Heating mantle or oil bath

  • Round-bottom flask with a reflux condenser

Procedure:

  • In a round-bottom flask, dissolve "this compound" (1.0 eq.) in the chosen anhydrous solvent (if any).

  • Carefully add anhydrous aluminum chloride (1.1 - 2.5 eq.) in portions to the stirred solution. The reaction is exothermic and may evolve HCl gas.

  • For the para-product (4-hydroxy-2-methylbenzophenone): Keep the reaction temperature low (e.g., 0-25 °C) and stir for several hours until the starting material is consumed (monitor by TLC).

  • For the ortho-product (2-hydroxy-4-methylbenzophenone): Heat the reaction mixture to a higher temperature (e.g., 60-160 °C) and stir for several hours.

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice containing concentrated HCl.

  • Extract the product with dichloromethane or diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to obtain the crude product mixture.

  • The ortho and para isomers can be separated by column chromatography on silica gel.

Quantitative Data: The yields of the Fries rearrangement are highly dependent on the substrate and reaction conditions. For the rearrangement of p-cresyl benzoate to 2-hydroxy-5-methylbenzophenone, yields of around 81% have been reported.[5] Similar yields can be expected for the rearrangement of the m-isomer under optimized conditions.

Product Typical Reaction Conditions Reported Yield (analogous reactions)
2-Hydroxy-4-methylbenzophenone High Temperature (e.g., >100 °C)Variable
4-Hydroxy-2-methylbenzophenone Low Temperature (e.g., <60 °C)Variable

Applications in Drug Development

The hydroxy-methyl-benzophenone products derived from "this compound" are valuable precursors in medicinal chemistry. The benzophenone scaffold is present in various pharmacologically active compounds. Research has shown that synthetic benzophenone derivatives exhibit a wide range of biological activities, making them attractive targets for drug discovery programs.[1] The introduction of hydroxyl and methyl groups on the benzophenone core can modulate the biological activity and pharmacokinetic properties of the resulting molecules.

Logical Relationship: From Starting Material to Bioactive Scaffolds

start m-Cresol + Benzoyl Chloride intermediate This compound start->intermediate Synthesis rearrangement Fries Rearrangement intermediate->rearrangement products 2-Hydroxy-4-methylbenzophenone 4-Hydroxy-2-methylbenzophenone rearrangement->products derivatization Further Chemical Modification products->derivatization bioactive Bioactive Benzophenone Derivatives (e.g., Antiviral, Antitumor Agents) derivatization->bioactive

Caption: Synthetic pathway to bioactive benzophenones.

Conclusion

"this compound" is a readily accessible synthetic intermediate whose primary value lies in its conversion to hydroxy-methyl-benzophenones via the Fries rearrangement. These products serve as important building blocks in the synthesis of complex molecules with potential applications in drug development, particularly in the search for new antiviral and antitumor agents. The protocols and data presented herein provide a foundation for researchers and scientists to utilize "this compound" in their synthetic endeavors. Further optimization of reaction conditions for both the synthesis and rearrangement of this specific isomer is encouraged to maximize yields and selectivity.

References

Applications of m-Cresol Derivatives in Polymer Chemistry: A Focus on Polybenzoxazine Resins

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While direct applications of m-cresyl benzoate in polymer chemistry are not extensively documented in publicly available literature, its precursor, m-cresol, is a key building block for a class of high-performance thermosetting polymers known as polybenzoxazines. These resins offer significant advantages over traditional phenolic resins, including near-zero shrinkage upon curing, low water absorption, good thermal stability, and a high char yield. This document provides an overview of the application of m-cresol in the synthesis of benzoxazine monomers and their subsequent polymerization, including quantitative data on polymer properties and detailed experimental protocols.

Application Notes

The primary application of m-cresol in polymer chemistry is in the synthesis of benzoxazine monomers. These monomers are typically produced through a Mannich condensation reaction involving a phenolic compound (in this case, m-cresol), a primary amine, and formaldehyde. The choice of the cresol isomer (ortho, meta, or para) significantly influences the properties of the resulting polybenzoxazine. Notably, benzoxazines based on m-cresol have demonstrated superior thermal stability and higher polymerization enthalpy compared to their ortho- and para-cresol counterparts.[1][2]

Polybenzoxazines derived from m-cresol are suitable for a variety of high-performance applications, including:

  • Abrasive Composites: As a polymer matrix for abrasive grains, offering good thermal performance and lower volatile organic compound (VOC) emissions compared to conventional phenolic binders.[2][3]

  • Electronic Applications: Their excellent thermal and mechanical properties make them suitable for use in electronic components.[4]

  • Adhesives and Coatings: Polybenzoxazines exhibit strong adhesion and can be used in demanding bonding and protective coating applications.[5]

The incorporation of additional functionalities, such as allyl groups, into the benzoxazine monomer structure can further enhance the thermal properties of the resulting polymer.[4][6]

Quantitative Data

The thermal properties of polybenzoxazines are critical for their application in high-performance materials. The following table summarizes key thermal data for benzoxazine monomers derived from different cresol isomers and their resulting polymers.

Monomer AbbreviationCresol IsomerAminePolymerization Enthalpy (J/g)Onset Polymerization Temp. (°C)Peak Polymerization Temp. (°C)Residual Mass at 800°C (%)Reference
oC-Ao-CresolAniline143.2~240~2608.4[2]
mC-Am-CresolAniline270-290< 210< 230~20[1][2]
pC-Ap-CresolAniline-< 210< 230-[2]
mC-pTm-Cresolp-Toluidine270-290--21.2[2]
pC-pTp-Cresolp-Toluidine-< 210< 230-[2]

Experimental Protocols

Protocol 1: Synthesis of a Cresol-Based Benzoxazine Monomer (e.g., pC-a)

This protocol is adapted from the synthesis of para-cresol and aniline-based benzoxazine (pC-a) as described by Takeichi et al.[6]

Materials:

  • para-Cresol (25.0 g, 231 mmol)

  • Aniline (19.6 g, 210 mmol)

  • Paraformaldehyde (13.9 g, 462 mmol)

  • Chloroform

  • 1 M Aqueous NaOH solution

  • Round bottom flask

  • Nitrogen atmosphere

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • Combine para-cresol, aniline, and paraformaldehyde in a round bottom flask under a nitrogen atmosphere.

  • Slowly heat the mixture to 100°C with stirring.

  • Maintain the reaction at 100°C for 1 hour.

  • Cool the resulting pale-brown liquid to room temperature.

  • Dissolve the product in 200 mL of chloroform.

  • Wash the chloroform solution three times with 150 mL of 1 M aqueous NaOH solution to remove unreacted phenols.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the benzoxazine monomer.

Protocol 2: Thermal Polymerization of Benzoxazine Monomer

This protocol describes a typical procedure for the ring-opening polymerization of a benzoxazine monomer.

Materials:

  • Synthesized benzoxazine monomer

  • Mold for casting

  • Vacuum oven

Procedure:

  • Place a specific amount of the benzoxazine monomer into a mold.

  • Degas the sample at 130°C for 1 hour in a vacuum oven to remove any trapped air or volatiles.

  • Cure the monomer using a staged heating process, for example:

    • 120°C for 2 hours

    • 140°C for 2 hours

    • 160°C for 2 hours

    • 180°C for 3 hours

    • 200°C for 2 hours[7]

  • The completeness of the curing process can be confirmed by the absence of an exothermic peak in a Differential Scanning Calorimetry (DSC) thermogram of the cured polymer.[8]

Visualizations

Diagram 1: Synthesis of a Cresol-Based Benzoxazine Monomer

Synthesis_of_Cresol_Based_Benzoxazine mCresol m-Cresol Reaction Mannich Condensation mCresol->Reaction Aniline Aniline Aniline->Reaction Formaldehyde Paraformaldehyde Formaldehyde->Reaction Benzoxazine m-Cresol Based Benzoxazine Monomer Reaction->Benzoxazine Heat Water Water (by-product) Reaction->Water

Caption: Synthesis of a cresol-based benzoxazine monomer.

Diagram 2: Ring-Opening Polymerization of Benzoxazine

Polymerization_of_Benzoxazine Monomer Benzoxazine Monomer ROP Ring-Opening Polymerization Monomer->ROP Heat (e.g., 180-220°C) Polybenzoxazine Polybenzoxazine (Thermoset Resin) ROP->Polybenzoxazine

Caption: Ring-opening polymerization of a benzoxazine monomer.

References

Application Notes and Protocols for 3-Methylphenyl Benzoate as a Polymer Plasticizer

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Evaluation and Application of 3-Methylphenyl Benzoate as a Novel Plasticizer for Polymers

Introduction

Plasticizers are essential additives incorporated into polymers to enhance their flexibility, durability, and processability. This is achieved by lowering the glass transition temperature (Tg) of the polymer, thereby increasing the mobility of the polymer chains.[1][2] Benzoate esters, a class of non-phthalate plasticizers, are gaining prominence due to their favorable toxicological profiles, high solvency, and excellent performance characteristics.[3][4] 3-Methylphenyl benzoate (also known as 3-tolyl benzoate or m-cresyl benzoate) is a monobenzoate ester that holds potential as a plasticizer for a variety of polymers, including polyvinyl chloride (PVC) and polylactic acid (PLA).

These application notes provide a comprehensive overview of the potential applications of 3-methylphenyl benzoate and detailed protocols for its evaluation as a plasticizer.

Potential Applications and Advantages

Based on the known properties of benzoate plasticizers, 3-methylphenyl benzoate is anticipated to offer several advantages:

  • High Solvency: Benzoate plasticizers are known for their strong solvating properties, which can lead to faster fusion and processing of polymers like PVC.[5][6]

  • Low Volatility: Compared to some other plasticizers, benzoates can exhibit lower volatility, leading to greater permanence within the polymer matrix.[2][4]

  • Favorable Safety Profile: As a non-phthalate plasticizer, 3-methylphenyl benzoate is a potential alternative to traditional phthalate-based plasticizers that have raised environmental and health concerns.[3][7]

  • Good Compatibility: Benzoate esters generally show good compatibility with a range of polymers, including PVC, polyvinyl acetate (PVA), and cellulose derivatives.[3]

  • UV Resistance: Benzoate plasticizers often exhibit good resistance to UV radiation, which is beneficial for outdoor applications.[4]

Potential applications for polymers plasticized with 3-methylphenyl benzoate could include:

  • Medical tubing and bags (pending biocompatibility testing)

  • Wire and cable insulation

  • Flexible films and sheets

  • Adhesives and sealants

  • Coatings and lacquers

Quantitative Data Summary

Direct experimental data for 3-methylphenyl benzoate as a plasticizer is not widely available in published literature. Therefore, the following tables provide representative data for a structurally similar benzoate plasticizer, 3-phenylpropyl benzoate (3-PPB), in PVC, and typical properties of unplasticized polymers for comparison. Researchers should use these as a benchmark for their own experimental evaluation of 3-methylphenyl benzoate.

Table 1: Illustrative Performance of a Benzoate Plasticizer (3-Phenylpropyl Benzoate) in PVC

PropertyNeat PVCPVC with 50 phr 3-PPB
Glass Transition Temperature (Tg)~85°CLowered (expected)
Shore A Hardness>100~70-90 (expected)
Tensile Strength~50 MPa~20-30 MPa (expected)
Elongation at Break<10%>200% (expected)

Data is illustrative and based on typical values for benzoate plasticizers in PVC. Actual values for 3-methylphenyl benzoate must be determined experimentally.

Table 2: Typical Mechanical Properties of Unplasticized Polymers

PolymerGlass Transition Temperature (Tg)Tensile Strength (MPa)Elongation at Break (%)
Polyvinyl Chloride (PVC)82°C50-6020-40
Polylactic Acid (PLA)60-65°C50-70[8]5-10[9]

Experimental Protocols

The following protocols outline the key experiments to evaluate the effectiveness of 3-methylphenyl benzoate as a plasticizer.

4.1. Protocol for Sample Preparation: Solvent Casting

This protocol is suitable for preparing thin polymer films for initial screening and characterization.

Materials:

  • Polymer (e.g., PVC, PLA)

  • 3-Methylphenyl benzoate

  • Appropriate solvent (e.g., Tetrahydrofuran (THF) for PVC and PLA)

  • Glass petri dishes

  • Magnetic stirrer and hotplate

  • Vacuum oven

Procedure:

  • Prepare a polymer solution by dissolving a specific amount of the polymer in the chosen solvent (e.g., 10% w/v). Stir until the polymer is fully dissolved.

  • Add the desired amount of 3-methylphenyl benzoate to the polymer solution. The concentration is typically expressed in parts per hundred of resin (phr). For example, for 50 phr, add 0.5 g of plasticizer for every 1 g of polymer.

  • Stir the mixture until the plasticizer is completely dissolved and the solution is homogeneous.

  • Pour the solution into a clean, level glass petri dish.

  • Cover the petri dish and allow the solvent to evaporate slowly in a fume hood at room temperature for 24-48 hours.

  • Once a solid film has formed, transfer the film to a vacuum oven and dry at a temperature below the polymer's Tg (e.g., 40-50°C) until a constant weight is achieved to ensure complete solvent removal.

  • Carefully peel the film from the petri dish for subsequent testing.

4.2. Protocol for Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) of the plasticized polymer. A reduction in Tg is a primary indicator of plasticization.

Apparatus:

  • Differential Scanning Calorimeter

Procedure:

  • Cut a small sample (5-10 mg) from the prepared polymer film and place it in an aluminum DSC pan.

  • Seal the pan.

  • Place the pan in the DSC cell.

  • Heat the sample to a temperature above its expected melting point to erase its thermal history (e.g., to 200°C for PLA).

  • Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below its expected Tg (e.g., -50°C).

  • Heat the sample again at a controlled rate (e.g., 10°C/min) and record the heat flow.

  • The Tg is determined as the midpoint of the step transition in the heat flow curve from the second heating scan.

4.3. Protocol for Mechanical Testing: Tensile Analysis

Tensile testing evaluates the effect of the plasticizer on the polymer's strength, stiffness, and ductility.

Apparatus:

  • Universal Testing Machine with a suitable load cell

  • Dumbbell-shaped die for cutting samples (e.g., ASTM D638)

Procedure:

  • Cut at least five dumbbell-shaped specimens from the prepared polymer film using the die.

  • Measure the width and thickness of the gauge section of each specimen.

  • Mount a specimen in the grips of the universal testing machine.

  • Apply a tensile load at a constant crosshead speed (e.g., 10 mm/min) until the specimen breaks.

  • Record the load and elongation data.

  • Calculate the tensile strength, Young's modulus, and elongation at break from the stress-strain curve.

4.4. Protocol for Plasticizer Migration Test

This test determines the amount of plasticizer that leaches out of the polymer when in contact with a liquid.

Materials:

  • Plasticized polymer film of known weight

  • Extraction solvent (e.g., n-hexane, ethanol, or water)

  • Beaker or flask

  • Analytical balance

Procedure:

  • Cut a sample of the plasticized polymer film of a specific size and weigh it accurately (W_initial).

  • Immerse the sample in a known volume of the extraction solvent in a sealed container.

  • Keep the container at a specified temperature (e.g., room temperature or 50°C) for a set period (e.g., 24 hours).

  • Remove the sample from the solvent and gently pat it dry with a lint-free cloth.

  • Dry the sample in a vacuum oven at a suitable temperature until a constant weight is achieved (W_final).

  • Calculate the percentage of weight loss due to migration: Weight Loss (%) = [(W_initial - W_final) / W_initial] x 100

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results and Evaluation polymer Polymer Resin mixing Mixing and Dissolution polymer->mixing plasticizer 3-Methylphenyl Benzoate plasticizer->mixing solvent Solvent solvent->mixing casting Solvent Casting mixing->casting drying Vacuum Drying casting->drying dsc Thermal Analysis (DSC) - Determine Tg drying->dsc tensile Mechanical Testing - Tensile Strength - Elongation drying->tensile migration Migration Testing - Weight Loss drying->migration thermogravimetric Thermogravimetric Analysis (TGA) - Thermal Stability drying->thermogravimetric data Data Interpretation dsc->data tensile->data migration->data thermogravimetric->data conclusion Conclusion on Plasticizer Efficacy data->conclusion

Caption: Experimental workflow for evaluating 3-methylphenyl benzoate as a plasticizer.

Plasticization_Mechanism cluster_before Rigid Polymer (Before Plasticization) cluster_after Flexible Polymer (After Plasticization) p1 Polymer Chain p2 Polymer Chain p3 Polymer Chain process Addition of Plasticizer label_strong Strong Intermolecular Forces p4 Polymer Chain plast1 3-Methylphenyl Benzoate p5 Polymer Chain plast2 3-Methylphenyl Benzoate p6 Polymer Chain label_weak Reduced Intermolecular Forces & Increased Free Volume

Caption: General mechanism of polymer plasticization.

References

Application Notes and Protocols: Benzoic Acid, 3-Methylphenyl Ester in Fragrance and Flavor Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Benzoic Acid, 3-Methylphenyl Ester

This compound, also known as m-cresyl benzoate or m-tolyl benzoate, is an aromatic ester with potential applications in the fragrance and flavor industries. Its chemical structure, consisting of a benzoate group and a meta-cresol moiety, suggests a complex and nuanced sensory profile. While specific data for this exact compound is limited in publicly available literature, its constituent parts and related molecules provide a basis for understanding its potential applications. This document outlines its physicochemical properties, potential sensory profile, and protocols for its evaluation and use in formulations.

Chemical Structure:

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in Table 1. This information is crucial for formulation development, ensuring solubility and stability.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₄H₁₂O₂[1]
Molecular Weight 212.24 g/mol [1]
Appearance White solid (estimated)[2]
Melting Point 56 °C[3]
Boiling Point 168-170 °C @ 8 Torr[3]
logP (o/w) 3.590 (estimated)[2]
Solubility Soluble in alcohol; Insoluble in water[2]

Application in Fragrance Formulations

Predicted Odor Profile

Based on the odor profiles of structurally related benzoate esters, such as methyl benzoate ("sweet, fruity, floral, with balsamic undertones") and phenethyl benzoate ("soft rose, balsamic, and sweet with honey-like undertones"), this compound is anticipated to possess a complex and pleasant aroma.[4][5] The presence of the methyl group on the phenyl ring may introduce additional nuances, potentially phenolic or spicy notes.

Table 2: Predicted Odor Characteristics of this compound

Odor NoteDescription
Primary Sweet, Balsamic, Floral
Secondary Fruity, Phenolic, Slightly Spicy
Potential Blending Partners Ylang-ylang, Carnation, Tuberose, Sandalwood, Vanilla
Application Notes
  • Fixative: Due to its relatively high molecular weight, it may act as a fixative, prolonging the scent of more volatile components in a fragrance composition.[5]

  • Modifier: It can be used to modify and enhance floral and oriental fragrance profiles, adding warmth, sweetness, and complexity.

  • Stability: As with many esters, its stability in various cosmetic bases (e.g., creams, lotions, ethanol-based perfumes) should be evaluated, particularly concerning pH and temperature.

Application in Flavor Formulations

Predicted Flavor Profile

The flavor profile of this compound is not well-documented. However, many esters are used as flavoring agents, often imparting fruity and floral notes.[6] The potential for phenolic or medicinal off-notes at higher concentrations should be considered during sensory evaluation.

Table 3: Predicted Flavor Characteristics of this compound

Flavor NoteDescription
Potential Primary Fruity (e.g., cherry, berry), Sweet
Potential Secondary Phenolic, Slightly medicinal
Potential Applications Fruit flavor compositions (e.g., cherry, grape), baked goods, beverages
Application Notes
  • Usage Level: The optimal concentration in a flavor formulation needs to be determined through sensory panel testing, starting with very low concentrations (ppm range) to avoid overwhelming or introducing off-notes.

  • Regulatory Status: The regulatory status of this compound as a flavoring substance should be verified with the relevant authorities (e.g., FEMA, EFSA) before commercial use.

Experimental Protocols

Protocol for Sensory Evaluation

This protocol outlines the methodology for determining the odor and flavor profile of this compound.

5.1.1. Materials

  • This compound (high purity)

  • Odorless solvent (e.g., dipropylene glycol for fragrance, propylene glycol or ethanol for flavor)

  • Smelling strips

  • Glass vials with caps

  • Deionized water (for flavor evaluation)

  • Sugar solution (for flavor evaluation)

  • Trained sensory panel (8-12 members)

5.1.2. Procedure

  • Preparation of Samples (Odor): Prepare serial dilutions of the test compound in dipropylene glycol (e.g., 10%, 1%, 0.1%).

  • Odor Evaluation:

    • Dip smelling strips into each dilution.

    • Present the strips to the sensory panel in a well-ventilated, odor-free room.

    • Panelists should describe the odor characteristics at different time intervals (top, middle, and base notes).

    • Record all descriptors used by the panelists.

  • Preparation of Samples (Flavor): Prepare a stock solution of the test compound in ethanol. Create a series of dilutions in deionized water or a light sugar solution to achieve concentrations in the ppm range (e.g., 10 ppm, 5 ppm, 1 ppm).

  • Flavor Evaluation:

    • Provide panelists with the diluted samples in coded vials.

    • Instruct panelists to taste and expectorate the samples.

    • Panelists should describe the flavor profile, including character, intensity, and any off-notes.

    • Provide unsalted crackers and water for palate cleansing between samples.

  • Data Analysis: Compile and analyze the descriptors from all panelists to create a comprehensive sensory profile.

Protocol for Stability Testing in a Cream Base

This protocol describes a method to assess the stability of this compound in a standard oil-in-water cream formulation.

5.2.1. Materials

  • This compound

  • Standard O/W cream base

  • Incubators/ovens set at different temperatures (e.g., 4°C, 25°C, 40°C)

  • pH meter

  • Viscometer

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

5.2.2. Procedure

  • Formulation: Incorporate this compound into the cream base at a target concentration (e.g., 0.5% w/w) during the cooling phase of emulsification. Prepare a control cream without the test compound.

  • Initial Analysis (Time 0):

    • Measure the pH and viscosity of the cream.

    • Assess physical characteristics (color, odor, phase separation).

    • Quantify the initial concentration of the test compound using a validated GC-MS method.

  • Stability Study:

    • Store samples of the cream under different temperature conditions.

    • At specified time points (e.g., 1, 2, 4, 8, 12 weeks), retrieve samples from each storage condition.

    • Repeat the analyses performed at Time 0.

  • Data Analysis: Compare the results at each time point to the initial data. A significant change in concentration, pH, viscosity, or physical appearance indicates instability.

Protocol for Quantification by GC-MS

This protocol provides a general method for the quantification of this compound in a fragrance or flavor matrix.

5.3.1. Materials

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Capillary column suitable for fragrance analysis (e.g., HP-5MS, DB-5)

  • Helium carrier gas

  • Solvent for extraction (e.g., dichloromethane, methyl tert-butyl ether)

  • Internal standard (e.g., a stable aromatic ester not present in the sample)

  • Sample matrix (e.g., perfume, cream, beverage)

5.3.2. Procedure

  • Sample Preparation:

    • Perform a liquid-liquid extraction to isolate the volatile and semi-volatile compounds from the sample matrix.

    • Spike the sample with a known concentration of the internal standard before extraction.

    • Concentrate the extract to a known volume.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the extract into the GC.

    • Use a suitable temperature program to separate the components. A typical program might be: initial temperature of 60°C, ramp at 3°C/min to 240°C, and hold for 5 minutes.

    • Operate the mass spectrometer in Selective Ion Monitoring (SIM) mode for higher sensitivity and specificity, monitoring characteristic ions for this compound and the internal standard.

  • Calibration and Quantification:

    • Prepare a series of calibration standards containing known concentrations of the analyte and a constant concentration of the internal standard.

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Calculate the concentration of the analyte in the sample using the calibration curve.

Signaling Pathways and Experimental Workflows

Conceptual Olfactory Signaling Pathway

The perception of odorants like this compound begins with the interaction of the molecule with olfactory receptors in the nasal epithelium. This interaction initiates a signal transduction cascade, leading to the perception of smell in the brain.[7]

Olfactory_Signaling_Pathway cluster_cilia Olfactory Cilium cluster_neuron Olfactory Sensory Neuron Odorant Benzoic acid, 3-methylphenyl ester OR Olfactory Receptor (GPCR) Odorant->OR Binds G_olf G-protein (Golf) OR->G_olf Activates ACIII Adenylyl Cyclase III G_olf->ACIII Activates cAMP cAMP ACIII->cAMP Converts ATP ATP ATP->ACIII CNG CNG Channel cAMP->CNG Opens Ca_Na_ion Ca²⁺, Na⁺ CNG->Ca_Na_ion Influx Cl_channel Ca²⁺-activated Cl⁻ Channel Ca_Na_ion->Cl_channel Opens Cl_ion Cl⁻ Depolarization Depolarization Cl_ion->Depolarization Cl_channel->Cl_ion Efflux Action_Potential Action Potential Depolarization->Action_Potential Brain Signal to Brain Action_Potential->Brain

Caption: Conceptual diagram of the olfactory signal transduction pathway.

Conceptual Gustatory Signaling Pathway for Sweet/Bitter Taste

If this compound elicits a taste, it would likely be through G-protein coupled receptors (GPCRs) similar to those for sweet or bitter tastes.[8]

Gustatory_Signaling_Pathway cluster_cell Taste Receptor Cell cluster_synapse Synapse Tastant Benzoic acid, 3-methylphenyl ester T1R_T2R Taste Receptor (GPCR) Tastant->T1R_T2R Binds Gustducin G-protein (Gustducin) T1R_T2R->Gustducin Activates PLC Phospholipase C Gustducin->PLC Activates IP3 IP₃ PLC->IP3 Generates PIP2 PIP₂ PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_ion Ca²⁺ ER->Ca_ion Release TRPM5 TRPM5 Channel Ca_ion->TRPM5 Opens Na_ion Na⁺ TRPM5->Na_ion Influx Depolarization Depolarization Na_ion->Depolarization ATP_release ATP Release Depolarization->ATP_release Nerve Gustatory Nerve ATP_release->Nerve Signals to

Caption: Conceptual diagram of the gustatory signal transduction pathway.

Experimental Workflow for Evaluation

The following diagram illustrates a logical workflow for the comprehensive evaluation of a new fragrance or flavor ingredient.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_evaluation Sensory and Performance Evaluation cluster_safety Safety Assessment Synthesis Synthesis and Purification of This compound Purity Purity and Identity Confirmation (NMR, GC-MS, etc.) Synthesis->Purity Sensory Sensory Panel Evaluation (Odor and Flavor Profiling) Purity->Sensory Formulation Formulation into Test Products (e.g., Perfume, Cream, Beverage) Purity->Formulation Tox Toxicological Assessment (In silico, In vitro) Purity->Tox Final_Report Final Application Report Sensory->Final_Report Stability Stability Testing (Accelerated and Real-time) Formulation->Stability Quantification Analytical Quantification (GC-MS in matrix) Formulation->Quantification Stability->Final_Report Quantification->Final_Report Tox->Final_Report

Caption: Experimental workflow for evaluating a new fragrance/flavor ingredient.

References

Application Notes and Protocols: The Role of m-Cresyl Benzoate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the role and potential applications of m-cresyl benzoate and related m-cresol derivatives in the synthesis of pharmaceutical intermediates. While direct, widespread application of m-cresyl benzoate as a key intermediate is not extensively documented in publicly available literature, its significance can be understood through the lens of m-cresol as a versatile building block and the use of the benzoate group as a protective moiety in organic synthesis.

Introduction: m-Cresol as a Precursor in Pharmaceutical Synthesis

m-Cresol (3-methylphenol) is an important organic intermediate used in the synthesis of a variety of pharmaceutical compounds.[1][2] Its aromatic structure and reactive hydroxyl group make it a suitable starting material for building more complex molecules. The hydroxyl group can be derivatized or used to direct further reactions on the aromatic ring.

One common derivatization is the formation of esters, such as m-cresyl benzoate. This can serve two primary purposes in a synthetic route:

  • Protection of the phenolic hydroxyl group: The benzoate group can act as a protecting group, masking the reactivity of the hydroxyl functionality while other chemical transformations are carried out on different parts of the molecule.[1] This is crucial in multi-step syntheses to prevent unwanted side reactions.

  • Activation for subsequent reactions: In some cases, the formation of an ester can activate the molecule for subsequent rearrangements or cross-coupling reactions, although this is less common for benzoates compared to other esters like tosylates or triflates.

The Benzoyl Group as a Protecting Strategy for Phenols

In the synthesis of complex pharmaceutical intermediates, it is often necessary to protect reactive functional groups. The hydroxyl group of phenols is acidic and nucleophilic, making it susceptible to reaction with a wide range of reagents. The benzoyl group is a commonly employed protecting group for alcohols and phenols due to its stability under various reaction conditions and the relative ease of its removal.[1]

The formation of m-cresyl benzoate from m-cresol and a benzoylating agent like benzoyl chloride is a straightforward method to protect the phenolic hydroxyl group. This protected intermediate can then be subjected to various reactions such as halogenation, nitration, or side-chain modifications without affecting the hydroxyl group.

Experimental Protocols

Protocol 1: Synthesis of m-Cresyl Benzoate (Benzoylation of m-Cresol)

This protocol describes a general method for the benzoylation of m-cresol to form m-cresyl benzoate.

Materials:

  • m-Cresol

  • Benzoyl chloride

  • Pyridine or triethylamine

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve m-cresol (1.0 eq) in dichloromethane.

  • Add pyridine or triethylamine (1.2 eq) to the solution and cool the flask in an ice bath to 0 °C.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution using a dropping funnel.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield crude m-cresyl benzoate.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data (Illustrative):

ReactantMolar Eq.Molecular Weight ( g/mol )Amount (for 10 mmol scale)
m-Cresol1.0108.141.08 g
Benzoyl Chloride1.1140.571.55 g (1.28 mL)
Pyridine1.279.100.95 g (0.97 mL)
Product Molecular Weight ( g/mol ) Theoretical Yield
m-Cresyl Benzoate212.242.12 g

Note: The yield of this reaction is typically high, often exceeding 90%, depending on the purity of the reagents and the reaction conditions.

Protocol 2: Deprotection of m-Cresyl Benzoate (Hydrolysis)

This protocol outlines the cleavage of the benzoate protecting group to regenerate the free hydroxyl group of m-cresol.

Materials:

  • m-Cresyl benzoate

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Methanol or ethanol

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve m-cresyl benzoate (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Add an aqueous solution of NaOH or KOH (2-3 eq).

  • Heat the mixture to reflux and stir for 1-3 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the alcohol using a rotary evaporator.

  • Add water to the residue and transfer to a separatory funnel.

  • Wash the aqueous layer with diethyl ether or ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to a pH of ~2 with 1 M HCl. The product, m-cresol, may precipitate or can be extracted.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

  • Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield m-cresol.

Quantitative Data (Illustrative):

ReactantMolar Eq.Molecular Weight ( g/mol )Amount (for 10 mmol scale)
m-Cresyl Benzoate1.0212.242.12 g
Sodium Hydroxide2.040.000.80 g
Product Molecular Weight ( g/mol ) Theoretical Yield
m-Cresol108.141.08 g

Note: Hydrolysis of benzoate esters is generally a high-yielding reaction.

Visualizations

Benzoylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product m_cresol m-Cresol reaction Benzoylation (Pyridine, DCM, 0°C to RT) m_cresol->reaction benzoyl_chloride Benzoyl Chloride benzoyl_chloride->reaction workup Aqueous Workup (HCl, NaHCO₃, Brine) reaction->workup Quench purification Purification (Distillation or Chromatography) workup->purification m_cresyl_benzoate m-Cresyl Benzoate purification->m_cresyl_benzoate

Caption: Workflow for the synthesis of m-cresyl benzoate.

Deprotection_Signaling_Pathway m_cresyl_benzoate m-Cresyl Benzoate (Protected Phenol) intermediate Tetrahedral Intermediate m_cresyl_benzoate->intermediate Nucleophilic Attack by OH⁻ reagents NaOH or KOH Methanol/Water reagents->intermediate m_cresolate m-Cresolate Anion intermediate->m_cresolate Collapse of Intermediate benzoic_acid Benzoic Acid intermediate->benzoic_acid m_cresol m-Cresol (Deprotected Phenol) m_cresolate->m_cresol Protonation acid_workup Acidic Workup (HCl) acid_workup->m_cresol

Caption: Reaction pathway for the deprotection of m-cresyl benzoate.

Conclusion

While m-cresyl benzoate may not be a widely commercialized pharmaceutical intermediate itself, its formation and cleavage represent key transformations relevant to drug synthesis. The use of m-cresol as a foundational scaffold and the application of the benzoate group for hydroxyl protection are important concepts for researchers and scientists in the field of drug development. The protocols and logical diagrams provided herein offer a practical guide to these fundamental synthetic operations.

References

Experimental Protocol for the Recrystallization of 3-Methylphenyl Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

This protocol details a robust method for the purification of 3-methylphenyl benzoate via recrystallization. 3-Methylphenyl benzoate, an aromatic ester, is synthesized from the reaction of 3-cresol and benzoyl chloride, often through a Schotten-Baumann reaction. The primary impurities in the crude product are typically unreacted starting materials (3-cresol and benzoyl chloride) and potential side products. This procedure employs isopropanol as the recrystallization solvent, which has been selected for its favorable solubility profile: high solubility of 3-methylphenyl benzoate at elevated temperatures and low solubility at reduced temperatures, ensuring efficient purification and high recovery of the desired compound. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development requiring a high-purity sample of 3-methylphenyl benzoate for further applications.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 3-methylphenyl benzoate is provided in the table below for easy reference during the experimental process.

PropertyValue
Molecular Formula C₁₄H₁₂O₂
Molecular Weight 212.24 g/mol
Melting Point 56 °C[1]
Boiling Point 168-170 °C at 8 Torr
Appearance White to off-white solid

Experimental Protocol

This section provides a detailed, step-by-step procedure for the recrystallization of crude 3-methylphenyl benzoate.

Materials and Equipment:

  • Crude 3-methylphenyl benzoate

  • Isopropanol (reagent grade)

  • Distilled water

  • Erlenmeyer flasks (125 mL and 250 mL)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Watch glass

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution:

    • Place approximately 5.0 g of crude 3-methylphenyl benzoate into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add 20 mL of isopropanol to the flask.

    • Gently heat the mixture on a hot plate with continuous stirring.

    • Continue to add small portions of isopropanol (1-2 mL at a time) to the heated mixture until all the solid has just dissolved. Avoid adding an excess of solvent to ensure a good yield. Note the total volume of isopropanol used.

  • Hot Filtration (Optional):

    • If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.

    • Preheat a separate 250 mL Erlenmeyer flask and a funnel with fluted filter paper on the hot plate.

    • Quickly pour the hot solution through the preheated funnel to remove the insoluble impurities. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Remove the flask containing the clear solution from the hot plate and allow it to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified 3-methylphenyl benzoate.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly over the holes.

    • Wet the filter paper with a small amount of cold isopropanol to ensure it is sealed to the funnel.

    • Turn on the vacuum and pour the cold crystalline mixture into the Buchner funnel.

    • Wash the crystals with a small amount (5-10 mL) of ice-cold isopropanol to remove any residual soluble impurities.

    • Continue to draw air through the crystals for several minutes to aid in drying.

  • Drying:

    • Carefully transfer the purified crystals from the funnel to a pre-weighed watch glass.

    • Dry the crystals in a drying oven at a temperature below the melting point (e.g., 40-45 °C) until a constant weight is achieved, or in a vacuum desiccator.

  • Characterization:

    • Determine the melting point of the recrystallized 3-methylphenyl benzoate. A sharp melting point close to the literature value (56 °C) is indicative of high purity.

    • Calculate the percent recovery of the purified product.

Experimental Workflow

The following diagram illustrates the key steps in the recrystallization process.

Recrystallization_Workflow A 1. Dissolution Crude 3-methylphenyl benzoate in hot isopropanol B 2. Hot Filtration (Optional, if insoluble impurities are present) A->B C 3. Cooling & Crystallization Slow cooling to room temperature, then ice bath B->C D 4. Vacuum Filtration Isolate purified crystals C->D E 5. Washing Wash with ice-cold isopropanol D->E F 6. Drying Oven or vacuum desiccator E->F G 7. Characterization Melting point and yield determination F->G

Caption: Workflow for the recrystallization of 3-methylphenyl benzoate.

Logical Relationship of Recrystallization Steps

The success of the recrystallization process depends on the logical sequence of steps, each designed to either dissolve the compound, remove impurities, or isolate the purified product.

Recrystallization_Logic cluster_0 Purification Process cluster_1 Impurity Removal dissolve Dissolve Crude Product in Minimum Hot Solvent cool Slowly Cool Solution dissolve->cool Saturated Solution Formed insoluble_impurities Insoluble Impurities Removed by Hot Filtration dissolve->insoluble_impurities crystallize Induce Crystallization cool->crystallize Solubility Decreases isolate Isolate Crystals (Filtration) crystallize->isolate Solid Product Forms dry Dry Purified Product isolate->dry Removal of Solvent soluble_impurities Soluble Impurities Remain in Filtrate isolate->soluble_impurities

Caption: Logical flow of the recrystallization process for purification.

References

Application Note: Quantitative Analysis of Benzoic Acid, 3-Methylphenyl Ester in a Mixture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzoic acid, 3-methylphenyl ester, also known as 3-methylphenyl benzoate or m-cresyl benzoate, is an aromatic ester with applications in various chemical syntheses and potentially in the formulation of consumer products. Its accurate quantification in complex mixtures is crucial for quality control, stability studies, and safety assessments. This document provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties
PropertyValueReference
Synonyms 3-Methylphenyl benzoate, m-Cresyl benzoate, Benzoic acid, m-tolyl ester[1][2]
Molecular Formula C₁₄H₁₂O₂[1][3]
Molecular Weight 212.25 g/mol [1][3]
LogP 3.53[1]

I. Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the separation and quantification of moderately polar to non-polar compounds like this compound.[1] The method detailed below provides a framework for its determination in a solution-based mixture.

Experimental Protocol: HPLC-UV

1. Instrumentation and Chromatographic Conditions:

  • System: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of Acetonitrile (MeCN) and water (e.g., 70:30 v/v). For Mass Spectrometry compatibility, 0.1% formic acid can be added to both solvents.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Run Time: Approximately 10 minutes.

2. Preparation of Standard Solutions:

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the primary stock solution with the mobile phase.

3. Sample Preparation:

  • The sample preparation will depend on the matrix. For a simple liquid mixture, a dilution step may be sufficient.

  • Accurately dilute a known volume or weight of the sample with the mobile phase to bring the expected concentration of the analyte within the range of the calibration curve.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

4. Calibration and Quantification:

  • Inject the working standard solutions in triplicate to construct a calibration curve by plotting the peak area against the concentration.

  • Perform a linear regression analysis on the calibration data. The correlation coefficient (r²) should be > 0.995 for good linearity.

  • Inject the prepared sample solutions.

  • The concentration of this compound in the sample is determined by interpolating its peak area from the calibration curve.

Data Presentation: HPLC Method Validation Parameters

The following table summarizes typical validation data for the described HPLC method.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery %) 98 - 102%
Retention Time ~ 5.8 min

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation HPLC_Injection HPLC Injection Standard_Prep->HPLC_Injection Sample_Prep Sample Preparation Sample_Prep->HPLC_Injection Data_Acquisition Data Acquisition HPLC_Injection->Data_Acquisition Calibration_Curve Calibration Curve Data_Acquisition->Calibration_Curve Concentration_Calc Concentration Calculation Data_Acquisition->Concentration_Calc Calibration_Curve->Concentration_Calc

Caption: Workflow for HPLC-based quantitative analysis.

II. Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it an excellent alternative for the quantification of volatile and semi-volatile compounds like this compound, especially in complex matrices.[4][5]

Experimental Protocol: GC-MS

1. Instrumentation and Conditions:

  • System: A GC system coupled to a Mass Spectrometer with an electron impact (EI) ionization source.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium, at a constant flow rate of 1.2 mL/min.[6]

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (or split, depending on concentration), 1 µL injection volume.

  • Oven Temperature Program:

    • Initial temperature: 90 °C, hold for 1 minute.

    • Ramp: Increase to 280 °C at a rate of 20 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.[6]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

    • Quantifier Ion: m/z 105 (benzoyl cation)

    • Qualifier Ions: m/z 212 (molecular ion), m/z 91 (tropyllium ion from the methylphenyl group)

2. Preparation of Standard and Sample Solutions:

  • Follow the same procedure as for the HPLC method, but use a volatile solvent suitable for GC, such as hexane or ethyl acetate, for dilutions.

  • Sample preparation may require an extraction step, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to isolate the analyte from non-volatile matrix components.[6]

3. Calibration and Quantification:

  • Inject the working standard solutions to generate a calibration curve based on the peak area of the quantifier ion (m/z 105).

  • The presence of qualifier ions at the correct retention time and in the expected ratio confirms the analyte's identity.

  • Calculate the concentration in the samples using the linear regression equation from the calibration curve.

Data Presentation: GC-MS Method Validation Parameters
ParameterResult
Linearity Range 0.1 - 25 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (%RSD) < 3%
Accuracy (Recovery %) 97 - 105%
Retention Time ~ 10.2 min

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Preparation Phase cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Prep Sample Preparation Liquid-Liquid Extraction Dilution GC_Injection GC Injection Sample_Prep->GC_Injection Standard_Prep Standard Preparation Serial Dilutions Standard_Prep->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization EI Ionization Separation->Ionization Detection MS Detection (SIM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification via Calibration Integration->Quantification

Caption: Workflow for GC-MS based quantitative analysis.

III. Method Comparison and Selection

The choice between HPLC and GC-MS depends on the specific requirements of the analysis.

Logical Relationship: Method Selection

Method_Selection start Start Analysis Planning volatility Is the sample matrix volatile? start->volatility hplc Choose HPLC Method gcms Choose GC-MS Method volatility->gcms Yes thermolabile Is the analyte thermolabile? volatility->thermolabile No thermolabile->hplc Yes sensitivity Is high sensitivity required? thermolabile->sensitivity No sensitivity->hplc No sensitivity->gcms Yes

Caption: Decision tree for analytical method selection.

Summary Table of Method Characteristics
FeatureHPLC-UVGC-MS
Principle Liquid-phase separation based on polarityGas-phase separation based on volatility and boiling point
Analyte Volatility Not requiredRequired
Thermal Stability Suitable for thermolabile compoundsRequires thermal stability
Selectivity Moderate (based on retention time and UV spectrum)High (based on retention time and mass fragmentation)
Sensitivity Good (µg/mL range)Excellent (ng/mL to pg/mL range)
Sample Throughput Generally higherCan be lower due to longer run times
Typical Use Case Routine QC, purity assessment in simple mixturesTrace analysis, complex matrices, confirmation studies

By following these detailed protocols and considering the strengths of each technique, researchers can accurately and reliably quantify this compound in a variety of sample matrices.

References

Application Notes and Protocols: m-Cresyl Benzoate as a High-Boiling Point Solvent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of m-cresyl benzoate as a high-boiling point solvent in various research and development settings. Due to the limited availability of direct experimental data for m-cresyl benzoate, the information presented herein is based on its physicochemical properties and the established applications of similar high-boiling point aromatic esters. The provided protocols are intended as a starting point for methodology development.

Introduction to m-Cresyl Benzoate as a High-Boiling Point Solvent

m-Cresyl benzoate is an aromatic ester characterized by a high boiling point, low volatility, and good chemical stability.[1][2] These properties make it a promising candidate as a reaction solvent for chemical syntheses that require elevated temperatures. High-boiling point aromatic solvents are crucial in various industrial and laboratory applications, including the synthesis of active pharmaceutical ingredients (APIs), polymer chemistry, and specialty chemicals manufacturing.[1] They offer the advantage of maintaining a liquid phase over a wide temperature range, enabling precise temperature control and reducing solvent loss through evaporation.[1]

Physicochemical Properties

A clear understanding of the physical and chemical properties of m-cresyl benzoate is essential for its effective application. The following table summarizes its key properties and provides a comparison with other common high-boiling point solvents.

Propertym-Cresyl Benzoatep-Cresyl BenzoateDimethyl Sulfoxide (DMSO)N,N-Dimethylformamide (DMF)
CAS Number 614-32-4[2]614-34-6[3]67-68-568-12-2
Molecular Formula C₁₄H₁₂O₂C₁₄H₁₂O₂[3]C₂H₆OSC₃H₇NO
Molecular Weight 212.24 g/mol 212.24 g/mol [3]78.13 g/mol 73.09 g/mol
Boiling Point 314-316 °C @ 760 mmHg[2]315-316 °C @ 760 mmHg[4]189 °C153 °C
Melting Point N/A70-72 °C[3]18.5 °C-61 °C
Flash Point 128.89 °C[2]130 °C[4]87 °C58 °C
Solubility in Water 32.35 mg/L @ 25 °C (est.)[2]32.35 mg/L @ 25 °C (est.)MiscibleMiscible
logP (o/w) 3.433 (est.)[2]3.590-1.35-1.01

Potential Applications

Based on its properties as a high-boiling point aromatic ester, m-cresyl benzoate can be considered for the following applications:

High-Temperature Organic Synthesis

m-Cresyl benzoate can serve as a solvent for organic reactions requiring temperatures above 200 °C, such as certain types of esterifications, etherifications, and rearrangements. Its low volatility minimizes solvent loss during prolonged reaction times at elevated temperatures.[1]

Polymer Chemistry

In the synthesis and processing of polymers, high-boiling point solvents are often used to dissolve polymers and facilitate their handling and characterization. m-Cresyl benzoate's aromatic nature may make it a suitable solvent for aromatic polymers.

Drug Formulation and Delivery

While its low water solubility might be a limitation, m-cresyl benzoate could be explored as a component in non-aqueous formulations or as a processing solvent during the synthesis of drug intermediates where high temperatures are necessary.[5] The removal of high-boiling point solvents from final pharmaceutical products is a critical step that requires careful consideration and specialized techniques.[5][6]

Experimental Protocols

The following are generalized protocols that can be adapted for the use of m-cresyl benzoate as a high-boiling point solvent. It is crucial to conduct small-scale trials to determine the optimal conditions for each specific application.

Protocol for a High-Temperature Esterification Reaction

This protocol describes a general procedure for an esterification reaction that may benefit from a high-boiling point solvent like m-cresyl benzoate.

Objective: To synthesize an ester from a carboxylic acid and an alcohol at elevated temperatures.

Materials:

  • Carboxylic acid

  • Alcohol

  • m-Cresyl benzoate (solvent)

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Round-bottom flask

  • Reflux condenser[7]

  • Heating mantle with temperature control

  • Magnetic stirrer and stir bar

  • Standard glassware for workup

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1 equivalent) and the alcohol (1.2 equivalents).

    • Add m-cresyl benzoate as the solvent. The volume should be sufficient to ensure proper mixing and heat transfer (typically 5-10 mL per gram of the limiting reactant).

    • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 equivalents).

    • Attach a reflux condenser to the flask.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 200-250 °C) using a heating mantle.

    • Stir the mixture vigorously.

    • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or HPLC).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Solvent Removal: Due to the high boiling point of m-cresyl benzoate, standard rotary evaporation will be ineffective. Consider one of the following methods:

      • Liquid-Liquid Extraction: Dilute the reaction mixture with a low-boiling point organic solvent in which the product is soluble but m-cresyl benzoate has lower solubility (e.g., hexane or ethyl acetate). Wash the organic phase multiple times with water or brine to remove the m-cresyl benzoate.[6][8]

      • Vacuum Distillation: If the product has a significantly lower boiling point than m-cresyl benzoate, it may be possible to isolate it by vacuum distillation.

      • Chromatography: Directly load the crude reaction mixture onto a silica gel column and elute with an appropriate solvent system to separate the product from the m-cresyl benzoate.[8]

    • Further purify the product by recrystallization or distillation as needed.

Protocol for Solubility Testing of a Drug Candidate

Objective: To determine the solubility of a drug candidate in m-cresyl benzoate at various temperatures.

Materials:

  • Drug candidate (powder)

  • m-Cresyl benzoate

  • Small vials with screw caps

  • Heating block or oil bath with precise temperature control

  • Vortex mixer

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the drug candidate into a vial.

    • Add a measured volume of m-cresyl benzoate to the vial.

  • Equilibration:

    • Tightly cap the vial and place it in the heating block at the desired temperature.

    • Vortex the vial periodically to ensure thorough mixing.

    • Allow the mixture to equilibrate for a sufficient amount of time (e.g., 24-48 hours), ensuring that excess solid is present.

  • Analysis:

    • After equilibration, carefully take a sample of the supernatant.

    • Analyze the concentration of the dissolved drug candidate in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Data Reporting:

    • Express the solubility as mg/mL or mol/L at the specified temperature.

    • Repeat the procedure at different temperatures to generate a solubility profile.

Visualizations

Logical Workflow for High-Boiling Point Solvent Selection

G A Define Reaction Requirements B High Reaction Temperature (>150°C)? A->B C Consider High-Boiling Point Solvent B->C Yes N Proceed with Lower Boiling Point Solvent B->N No D Evaluate Reactant & Product Solubility C->D E Assess Solvent-Reactant Compatibility D->E Yes F Consider m-Cresyl Benzoate E->F Yes G Evaluate Physicochemical Properties (Table 1) F->G H Plan for Post-Reaction Solvent Removal G->H I Select Optimal Solvent H->I J No K Yes L Soluble? M Compatible? G A Reaction Setup B High-Temperature Reaction (in m-Cresyl Benzoate) A->B C Reaction Monitoring (TLC/GC/HPLC) B->C D Workup: Cooling & Dilution C->D E Solvent Removal D->E F Liquid-Liquid Extraction E->F G Vacuum Distillation E->G H Column Chromatography E->H I Product Purification F->I G->I H->I J Characterization I->J

References

Application Notes and Protocols: The Role of "Benzoic acid, 3-methylphenyl ester" in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While "Benzoic acid, 3-methylphenyl ester" (also known as 3-cresyl benzoate or m-cresyl benzoate) is not widely documented as a direct starting material in the synthesis of major commercial agrochemicals, its constituent parts—the 3-methylphenyl (m-cresol) group and the benzoate moiety—are of significant interest in agrochemical research and development. The 3-methylphenyl group is a key structural component in several established insecticides and herbicides.[1]

This document explores the potential application of "this compound" in agrochemical synthesis through a detailed, representative (though hypothetical) protocol for the synthesis of a novel herbicide. This is supplemented with information on known agrochemicals derived from the structurally related precursor, m-cresol. These notes are intended for researchers and professionals in the fields of chemistry and drug development.

Hypothetical Application: Synthesis of a Pyridinecarboxamide Herbicide Analogue

A plausible application for derivatives of "this compound" is in the synthesis of pyridinecarboxamide herbicides. This class of herbicides, which includes the commercial product Diflufenican, functions by inhibiting carotenoid biosynthesis in plants.[2][3] Diflufenican's chemical structure features a 3-(trifluoromethyl)phenoxy group.[4] Here, we propose a synthetic route to an analogue where this is replaced by a 3-methylphenoxy group, which could be sourced from the hydrolysis of "this compound".

Overall Synthetic Scheme

The proposed two-step synthesis involves the initial reaction of 2-chloronicotinic acid with 3-methylphenol (m-cresol) to form a key intermediate, followed by amidation with 2,4-difluoroaniline to yield the final herbicide analogue.

Step 1: Synthesis of 2-(3-methylphenoxy)nicotinic acid

Synthesis_Step1 2-Chloronicotinic_Acid 2-Chloronicotinic Acid Intermediate 2-(3-methylphenoxy)nicotinic acid 2-Chloronicotinic_Acid->Intermediate m-Cresol 3-Methylphenol (m-Cresol) m-Cresol->Intermediate Base Base (e.g., K2CO3) Base->Intermediate Solvent Solvent (e.g., DMF) Solvent->Intermediate Heat Heat Heat->Intermediate

Caption: Reaction scheme for the synthesis of the intermediate 2-(3-methylphenoxy)nicotinic acid.

Step 2: Synthesis of N-(2,4-difluorophenyl)-2-(3-methylphenoxy)nicotinamide (Final Product)

Synthesis_Step2 Intermediate 2-(3-methylphenoxy)nicotinic acid Final_Product N-(2,4-difluorophenyl)-2-(3-methylphenoxy)nicotinamide Intermediate->Final_Product Chlorinating_Agent Chlorinating Agent (e.g., SOCl2) Chlorinating_Agent->Final_Product Amine 2,4-Difluoroaniline Amine->Final_Product Base Base (e.g., Triethylamine) Base->Final_Product Solvent Solvent (e.g., CH2Cl2) Solvent->Final_Product

Caption: Final amidation step to produce the target herbicide analogue.

Experimental Protocols

Protocol 1: Synthesis of 2-(3-methylphenoxy)nicotinic acid

  • Materials: 2-chloronicotinic acid, 3-methylphenol (m-cresol), potassium carbonate (K₂CO₃), Dimethylformamide (DMF).

  • Procedure:

    • To a stirred suspension of potassium carbonate (1.5 eq.) in DMF, add 2-chloronicotinic acid (1.0 eq.).

    • Add 3-methylphenol (1.1 eq.) to the mixture.

    • Heat the reaction mixture to 120-130 °C and maintain for 4-6 hours, monitoring by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and pour it into ice-water.

    • Acidify the aqueous solution with concentrated HCl to pH 2-3.

    • Filter the resulting precipitate, wash with water, and dry under vacuum to obtain 2-(3-methylphenoxy)nicotinic acid.

Protocol 2: Synthesis of N-(2,4-difluorophenyl)-2-(3-methylphenoxy)nicotinamide

  • Materials: 2-(3-methylphenoxy)nicotinic acid, thionyl chloride (SOCl₂), 2,4-difluoroaniline, triethylamine, dichloromethane (CH₂Cl₂).

  • Procedure:

    • Suspend 2-(3-methylphenoxy)nicotinic acid (1.0 eq.) in dichloromethane.

    • Add thionyl chloride (1.5 eq.) dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and then reflux for 2 hours to form the acid chloride.

    • Cool the mixture to 0 °C and add a solution of 2,4-difluoroaniline (1.1 eq.) and triethylamine (1.2 eq.) in dichloromethane dropwise.

    • Stir the reaction mixture at room temperature for 3-4 hours.

    • Wash the organic layer with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the final product.

Quantitative Data (Hypothetical)
StepProductStarting MaterialYield (%)Purity (HPLC, %)M.P. (°C)
12-(3-methylphenoxy)nicotinic acid2-Chloronicotinic Acid8598178-180
2N-(2,4-difluorophenyl)-2-(3-methylphenoxy)nicotinamide2-(3-methylphenoxy)nicotinic acid7899155-157

Mode of Action: Inhibition of Carotenoid Biosynthesis

The herbicidal activity of Diflufenican and its proposed analogues is due to the inhibition of phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway.[3] Carotenoids are essential for protecting chlorophyll from photo-oxidation. By blocking their synthesis, the herbicide leads to the accumulation of phytoene and the destruction of chlorophyll, resulting in the characteristic bleaching symptoms on susceptible plants.[2]

Signaling_Pathway GGPP Geranylgeranyl pyrophosphate (GGPP) Phytoene Phytoene GGPP->Phytoene PDS Phytoene Desaturase (PDS) Phytoene->PDS Carotenes Colored Carotenes PDS->Carotenes Bleaching Bleaching & Plant Death PDS->Bleaching Pathway Blocked Protection Chlorophyll Protection (No Photo-oxidation) Carotenes->Protection Herbicide Herbicide Analogue Herbicide->PDS Inhibition

Caption: Inhibition of the carotenoid biosynthesis pathway by the herbicide analogue.

Established Agrochemicals Derived from 3-Methylphenol (m-Cresol)

The 3-methylphenyl moiety is a building block for several existing pesticides. m-Cresol is a known precursor in the manufacturing of insecticides such as Fenitrothion and Fenthion.[1][5] This underscores the industrial relevance of the 3-methylphenyl group in agrochemical synthesis.

Caption: m-Cresol as a precursor for various agrochemicals.

"this compound" represents a chemical entity whose direct application in large-scale agrochemical synthesis is not prominently reported. However, by examining its structural components, a clear line can be drawn to agrochemically relevant motifs. The 3-methylphenyl group, derivable from this ester, is a proven building block for effective pesticides. The hypothetical synthesis of a Diflufenican analogue presented here illustrates a scientifically plausible route for the development of new herbicides, demonstrating the potential utility of such esters in lead generation and synthetic chemistry research within the agrochemical industry. Further investigation into the derivatization of cresyl benzoates could yield novel compounds with desirable biological activities.

References

Application Note: Derivatization of 3-Methylphenyl Benzoate for Further Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Methylphenyl benzoate is an aromatic ester with two phenyl rings that can be functionalized to create a variety of derivatives. These derivatives serve as valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials science. The presence of the ester group and the methyl-substituted phenyl ring allows for a range of chemical transformations. This application note provides detailed protocols for several key derivatization reactions of 3-methylphenyl benzoate, including electrophilic aromatic substitution and ester hydrolysis.

Key Derivatization Reactions

The primary routes for derivatizing 3-methylphenyl benzoate involve electrophilic aromatic substitution on the phenyl rings and nucleophilic acyl substitution at the ester carbonyl group. The benzoyl ring is deactivated by the electron-withdrawing ester group, directing electrophiles to the meta position. The 3-methylphenyl ring is activated by the methyl group (an ortho-, para-director) and deactivated by the ester linkage (a meta-director). The interplay of these effects will influence the regioselectivity of the reactions.

Logical Workflow for Derivatization

Derivatization_Workflow cluster_EAS Electrophilic Aromatic Substitution parent 3-Methylphenyl Benzoate nitration Nitro Derivatives parent->nitration HNO₃ / H₂SO₄ halogenation Halo-Derivatives parent->halogenation X₂ / Lewis Acid acylation Acyl-Derivatives parent->acylation RCOCl / AlCl₃ hydrolysis Hydrolysis Products (3-Methylphenol & Benzoic Acid) parent->hydrolysis H₂O / H⁺ or OH⁻

Caption: Workflow of 3-methylphenyl benzoate derivatization.

Data Summary of Derivatization Reactions

The following table summarizes typical conditions and expected outcomes for the derivatization of aromatic esters, which are applicable to 3-methylphenyl benzoate. Yields are indicative and can vary based on specific substrate reactivity and reaction scale.

Derivatization ReactionReagents & CatalystsTypical ConditionsProduct TypeExpected RegioselectivityReference Yield
Nitration Conc. HNO₃, Conc. H₂SO₄0°C to Room TempNitro-substituted esterMeta- to the ester on the benzoyl ring70-85%
Halogenation Cl₂ or Br₂, Lewis Acid (e.g., FeCl₃, AlCl₃)Room TemperatureHalogen-substituted esterOrtho/Para to the methyl group (on the m-cresyl ring)60-80%
Friedel-Crafts Acylation Acyl Chloride (RCOCl), AlCl₃0°C to Room TempAcyl-substituted esterOrtho/Para to the methyl group (on the m-cresyl ring)50-75%
Alkaline Hydrolysis NaOH or KOH in H₂O/MethanolReflux (80-100°C)Carboxylate & PhenolN/A (Cleavage of ester)>90%

Experimental Protocols

Protocol for Nitration of 3-Methylphenyl Benzoate

This protocol describes the electrophilic nitration of the aromatic ring, primarily at the position meta to the deactivating ester group on the benzoyl ring.

Materials:

  • 3-Methylphenyl Benzoate

  • Concentrated Sulfuric Acid (H₂SO₄) (CORROSIVE)[1]

  • Concentrated Nitric Acid (HNO₃) (CORROSIVE, OXIDIZING)[1]

  • Ice

  • Methanol (for recrystallization)

  • Deionized Water

  • 50 mL Conical Flask

  • Magnetic Stirrer and Stir Bar

  • Ice Bath

  • Dropping Pipette

  • Büchner Funnel and Flask for vacuum filtration

Procedure:

  • In a 50 mL conical flask, place 2.12 g (10 mmol) of 3-methylphenyl benzoate.

  • Add a magnetic stir bar to the flask. Place the flask in an ice bath on a magnetic stirrer.

  • Slowly and carefully add 5 mL of concentrated sulfuric acid to the flask while stirring. Continue to stir until all the ester has dissolved, keeping the temperature below 10°C.[1][2]

  • In a separate test tube, prepare the nitrating mixture by cautiously adding 1.5 mL of concentrated nitric acid to 1.5 mL of concentrated sulfuric acid. Cool this mixture in the ice bath.[1]

  • Using a dropping pipette, add the cold nitrating mixture dropwise to the stirred solution of the ester over 15-20 minutes. Maintain the reaction temperature below 15°C throughout the addition.[3]

  • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 20 minutes.[2]

Work-up and Purification:

  • Carefully pour the reaction mixture onto approximately 25 g of crushed ice in a beaker.[1]

  • Stir the mixture until all the ice has melted. A solid precipitate of the nitro-derivative should form.

  • Collect the crude product by vacuum filtration using a Büchner funnel.[3]

  • Wash the solid product twice with 10 mL portions of cold water, followed by one wash with 5 mL of ice-cold methanol to remove residual acids.[3]

  • Recrystallize the crude product from a minimal amount of hot methanol to obtain the purified methyl 3-nitro-5-methylphenyl benzoate or related isomer.

Protocol for Friedel-Crafts Acylation

This protocol introduces an acyl group onto the more activated 3-methylphenyl ring, likely at the positions ortho or para to the methyl group.

Materials:

  • 3-Methylphenyl Benzoate

  • Anhydrous Aluminum Chloride (AlCl₃) (CORROSIVE, REACTS WITH WATER)

  • Acetyl Chloride (or other acyl halide) (CORROSIVE, LACHRYMATORY)

  • Anhydrous Dichloromethane (DCM) (SOLVENT)

  • Hydrochloric Acid (HCl), dilute solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic Stirrer and Stir Bar

  • Ice Bath

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a calcium chloride drying tube.

  • Add 2.12 g (10 mmol) of 3-methylphenyl benzoate and 20 mL of anhydrous DCM to the flask. Stir until dissolved.

  • Cool the flask in an ice bath. Carefully add 1.6 g (12 mmol) of anhydrous aluminum chloride in portions. The mixture may become colored.[4]

  • Slowly add 0.85 g (10.8 mmol) of acetyl chloride dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC indicates consumption of the starting material.

  • The reaction is an example of electrophilic aromatic substitution where an acyl group is added to the aromatic ring.[5]

Work-up and Purification:

  • Cool the reaction mixture back down in an ice bath and very slowly pour it onto a mixture of 25 g of crushed ice and 5 mL of concentrated HCl to decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 20 mL of dilute HCl, 20 mL of water, 20 mL of saturated NaHCO₃ solution, and finally 20 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent (DCM) by rotary evaporation.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol for Alkaline Hydrolysis (Saponification)

This protocol cleaves the ester bond to yield 3-methylphenol and benzoic acid (as its carboxylate salt).

Materials:

  • 3-Methylphenyl Benzoate

  • Sodium Hydroxide (NaOH)

  • Methanol

  • Water

  • Hydrochloric Acid (HCl), concentrated

  • Round-bottom flask with reflux condenser

  • Heating Mantle

  • pH paper or meter

Procedure:

  • In a round-bottom flask, dissolve 2.12 g (10 mmol) of 3-methylphenyl benzoate in 20 mL of methanol.

  • Add a solution of 1.2 g (30 mmol) of NaOH in 10 mL of water.[6]

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 2 hours. The reaction progress can be monitored by TLC.

  • This procedure achieves quantitative saponification of the ester.[7]

Work-up and Purification:

  • After cooling to room temperature, remove the methanol using a rotary evaporator.

  • Dilute the remaining aqueous solution with 20 mL of water.

  • Transfer the solution to a separatory funnel and wash with 15 mL of diethyl ether to remove any unreacted starting material and the 3-methylphenol product. Separate the layers.

  • Isolation of 3-Methylphenol: The ether layer contains the 3-methylphenol. Dry the ether layer with anhydrous MgSO₄, filter, and evaporate the solvent to obtain crude 3-methylphenol.

  • Isolation of Benzoic Acid: Cool the aqueous layer in an ice bath and carefully acidify it by adding concentrated HCl dropwise until the pH is ~2. Benzoic acid will precipitate as a white solid.

  • Collect the benzoic acid by vacuum filtration, wash with a small amount of cold water, and dry.

Reaction Pathway Visualization

The following diagram illustrates the general electrophilic aromatic substitution mechanism, which is central to the nitration, halogenation, and acylation reactions described.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude m-Cresyl Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of crude m-cresyl benzoate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude m-cresyl benzoate?

A1: Crude m-cresyl benzoate, typically synthesized from the reaction of m-cresol with benzoyl chloride or benzoic acid, is likely to contain the following impurities:

  • Unreacted m-cresol: Due to incomplete reaction.

  • Unreacted benzoyl chloride or benzoic acid: Depending on the synthetic route used.

  • Side-reaction products: Such as products from self-condensation or other side reactions of the starting materials under the reaction conditions.

Q2: What are the primary purification techniques for m-cresyl benzoate?

A2: The most common and effective purification techniques for crude m-cresyl benzoate are:

  • Recrystallization: Ideal for removing small amounts of impurities from a solid product.

  • Vacuum Distillation: Suitable for purifying high-boiling liquids and removing non-volatile or low-boiling impurities.

  • Column Chromatography: A versatile technique for separating compounds with different polarities.

Q3: What are the key physical properties of m-cresyl benzoate to consider during purification?

A3: Understanding the physical properties of m-cresyl benzoate is crucial for selecting and optimizing purification methods.

PropertyValueSource
Molecular FormulaC₁₄H₁₂O₂[1]
Molecular Weight212.25 g/mol [1]
Boiling Point314.00 to 316.00 °C @ 760.00 mm Hg[2]
Melting PointNot specified, but p-cresyl benzoate melts at 70-72 °C. Isomers often have similar melting points.[3]
Water Solubility32.35 mg/L @ 25 °C (estimated)[2]

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid m-cresyl benzoate. The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Solvent Selection: Based on the principle of "like dissolves like," and data for similar aromatic esters, a moderately polar solvent is a good starting point. Ethanol, isopropanol, or a mixed solvent system like ethanol/water are promising candidates.

    • Screening: Test the solubility of a small amount of crude m-cresyl benzoate in various solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, hexane, toluene) at room temperature and upon heating.

  • Dissolution: In an Erlenmeyer flask, add the crude m-cresyl benzoate and a small amount of the chosen solvent. Heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the solid completely dissolves at the boiling point of the solvent. Avoid adding excess solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air-dry them to remove residual solvent.

IssuePossible CauseSolution
No crystals form upon cooling. - Too much solvent was used. - The solution is supersaturated.- Boil off some of the solvent to concentrate the solution. - Scratch the inside of the flask with a glass rod at the liquid's surface to induce nucleation. - Add a seed crystal of pure m-cresyl benzoate.
Oiling out (product separates as a liquid). - The melting point of the compound is lower than the boiling point of the solvent. - High concentration of impurities.- Reheat the solution to dissolve the oil, add a small amount of a solvent in which the oil is more soluble, and cool again slowly. - Try a different solvent with a lower boiling point.
Low recovery of purified product. - Too much solvent was used, leaving a significant amount of product in the mother liquor. - Premature crystallization during hot filtration.- Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals. - Ensure the filtration apparatus is pre-heated and the filtration is performed quickly.
Crystals are colored. - Colored impurities are present.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the product.
Vacuum Distillation

Given the high boiling point of m-cresyl benzoate, vacuum distillation is necessary to prevent decomposition at atmospheric pressure.

VacuumDistillationWorkflow A Crude m-Cresyl Benzoate B Setup Vacuum Distillation Apparatus A->B Charge C Heat under Vacuum B->C Apply Vacuum & Heat D Collect Fractions C->D Vaporization & Condensation E Low-Boiling Impurities D->E Initial Fractions F Purified m-Cresyl Benzoate D->F Main Fraction at Constant Temp G High-Boiling Residue D->G Residue ColumnChromatographyWorkflow A Prepare Slurry (Silica Gel + Solvent) B Pack Column A->B C Load Crude Sample B->C D Elute with Solvent System C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Purified m-Cresyl Benzoate H->I

References

Technical Support Center: Preventing Hydrolysis of Benzoic Acid, 3-Methylphenyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hydrolytic instability of Benzoic acid, 3-methylphenyl ester (also known as m-cresyl benzoate).

Troubleshooting Guide: Unexpected Degradation of this compound

Issue 1: Rapid degradation of the compound in aqueous solutions.

Possible Cause: The ester is undergoing hydrolysis, a chemical reaction with water that cleaves the ester bond, yielding benzoic acid and m-cresol. This reaction is often catalyzed by acidic or basic conditions.

Solutions:

  • pH Control: Maintain the pH of the solution within a neutral range (pH 6-8) to minimize acid and base-catalyzed hydrolysis. Use appropriate buffer systems to ensure pH stability.

  • Temperature Control: Perform experiments at the lowest feasible temperature to reduce the rate of hydrolysis. Avoid unnecessary exposure to elevated temperatures.

  • Solvent Selection: If the experimental protocol allows, consider using a co-solvent system to reduce the concentration of water. Solvents such as ethanol or methanol can be used, but their impact on the experiment must be validated.[1]

  • Use of Stabilizers: Incorporate a chemical stabilizer, such as a carbodiimide, to react with any carboxylic acid formed and prevent autocatalysis of hydrolysis.

Issue 2: Inconsistent results in biological assays.

Possible Cause: Hydrolysis of the ester in the assay medium, leading to variable concentrations of the active compound and its degradation products.

Solutions:

  • Pre-formulation Stability Studies: Conduct preliminary stability studies of the compound in the specific biological medium to be used. This will help determine its half-life under assay conditions.

  • Esterase Inhibitors: If the biological medium contains esterases (enzymes that catalyze ester hydrolysis), consider adding an esterase inhibitor. The choice and concentration of the inhibitor must be carefully validated to ensure it does not interfere with the assay.

  • Control Experiments: Always include control samples to monitor the extent of hydrolysis throughout the experiment.

Frequently Asked Questions (FAQs)

Q1: What is hydrolysis and why is it a concern for this compound?

A1: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the case of this compound, water attacks the carbonyl group of the ester, leading to the formation of benzoic acid and m-cresol. This degradation is a significant concern because it reduces the concentration of the active compound, potentially affecting experimental results, product efficacy, and shelf-life.

Q2: What factors influence the rate of hydrolysis of this compound?

A2: The primary factors influencing the rate of hydrolysis are:

  • pH: The hydrolysis of esters is significantly faster in both acidic and alkaline conditions compared to a neutral pH.

  • Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.

  • Solvent: The presence of water is necessary for hydrolysis. The rate can be influenced by the polarity and composition of the solvent system.

  • Presence of Catalysts: Acids, bases, and certain enzymes (esterases) can catalyze the hydrolysis reaction.

Q3: How can I quantitatively assess the stability of this compound in my formulation?

A3: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be developed and validated.[2] This method should be able to separate the parent compound from its degradation products (benzoic acid and m-cresol). Forced degradation studies, where the compound is subjected to stress conditions such as high and low pH, elevated temperature, and oxidation, are essential for developing a robust method and understanding the degradation pathways.[3][4][5]

Q4: Are there any chemical stabilizers that can be added to prevent the hydrolysis of this compound?

A4: Yes, carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-dicyclohexylcarbodiimide (DCC) can be used as hydrolysis stabilizers. These compounds react with the carboxylic acid produced during hydrolysis, preventing it from catalyzing further degradation. The choice of carbodiimide and its concentration should be optimized for the specific application.

Quantitative Data on Hydrolysis

EsterRelative Hydrolytic Stability (Base-Catalyzed)Notes
Methyl benzoateMore Stable
Ethyl benzoateModerately Stable
Phenyl benzoateLess StablePhenyl is a better leaving group than alkyl groups, leading to faster hydrolysis.[2]
p-Tolyl benzoateLess StableSimilar to phenyl benzoate.[6]
m-Cresyl benzoate (estimated) Less Stable Expected to have similar stability to other aryl benzoates.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Hydrolysis by HPLC
  • Preparation of Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol). Prepare buffer solutions at the desired pH values (e.g., pH 3, 5, 7, 9, and 11).

  • Incubation: Add a small aliquot of the stock solution to each buffer solution to achieve the desired final concentration. Incubate the samples at a constant temperature (e.g., 25 °C, 37 °C, or 50 °C).

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • Quenching (if necessary): If the reaction is proceeding rapidly, it may be necessary to quench the hydrolysis by adding a suitable reagent (e.g., acid or base to neutralize the catalyst).

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The mobile phase and column should be selected to achieve good separation between the parent ester, benzoic acid, and m-cresol.

  • Data Analysis: Quantify the peak areas of the parent compound and its degradation products. Calculate the percentage of the remaining parent compound at each time point and determine the hydrolysis rate constant and half-life.

Protocol 2: Stabilization of this compound using EDC
  • Reagent Preparation:

    • Prepare a solution of this compound in a suitable solvent system.

    • Prepare a fresh stock solution of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the same solvent.

  • Reaction Setup:

    • Add the desired amount of the EDC stock solution to the ester solution. The molar ratio of EDC to the ester will need to be optimized, but a starting point could be a 1:1 or 2:1 molar excess of EDC.

    • If the hydrolysis is acid-catalyzed, the reaction is typically performed at a pH between 4.5 and 5.5.

  • Incubation: Incubate the reaction mixture at the desired temperature, with stirring.

  • Monitoring: Monitor the stability of the ester over time using the HPLC method described in Protocol 1. Compare the degradation profile to a control sample without EDC.

  • Work-up (if necessary): If unreacted EDC and the urea byproduct need to be removed, appropriate purification techniques such as extraction or chromatography can be employed.

Visualizations

Hydrolysis_Mechanism This compound This compound Tetrahedral_Intermediate Tetrahedral Intermediate This compound->Tetrahedral_Intermediate + H2O Water Water Water->Tetrahedral_Intermediate Benzoic_Acid Benzoic_Acid Tetrahedral_Intermediate->Benzoic_Acid m_Cresol m_Cresol Tetrahedral_Intermediate->m_Cresol Catalyst H+ or OH- Catalyst->Tetrahedral_Intermediate Catalyzes

Caption: Mechanism of acid or base-catalyzed hydrolysis of this compound.

Stabilization_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution Implementation cluster_verification Verification Compound_Degradation Unexpected Degradation of Ester Forced_Degradation Forced Degradation Studies (pH, Temp, Oxidation) Compound_Degradation->Forced_Degradation Stability_Assay Develop Stability-Indicating HPLC Method Forced_Degradation->Stability_Assay pH_Control Optimize pH Stability_Assay->pH_Control Temp_Control Control Temperature Stability_Assay->Temp_Control Solvent_Optimization Optimize Solvent System Stability_Assay->Solvent_Optimization Add_Stabilizer Add Stabilizer (e.g., Carbodiimide) Stability_Assay->Add_Stabilizer Final_Stability Confirm Stability of Final Formulation pH_Control->Final_Stability Temp_Control->Final_Stability Solvent_Optimization->Final_Stability Add_Stabilizer->Final_Stability

Caption: Workflow for troubleshooting and preventing the hydrolysis of this compound.

References

Technical Support Center: Optimizing m-Cresol Esterification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-cresol esterification. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and overcoming common challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the esterification of m-cresol.

Question: Why is my ester yield consistently low?

Answer:

Low ester yield in m-cresol esterification is a common issue that can be attributed to several factors. The primary reason is often the presence of water in the reaction mixture, which can shift the equilibrium back towards the reactants (hydrolysis).[1] Other contributing factors include:

  • Suboptimal Reaction Temperature: The reaction may not have reached the necessary activation energy, or the temperature might be too high, leading to side reactions.

  • Incorrect Reactant Molar Ratio: An inappropriate ratio of m-cresol to the acylating agent can limit the conversion of the limiting reagent. For Fischer esterification, using a large excess of the alcohol can drive the reaction towards the products.[1]

  • Inefficient Catalyst: The chosen catalyst may have low activity, or the active sites could be poisoned or deactivated.

  • Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.

Question: My reaction starts well but then slows down or stops completely. What is happening?

Answer:

This phenomenon is often indicative of catalyst deactivation. Potential causes for catalyst deactivation in m-cresol esterification include:

  • Coke Formation: At elevated temperatures, organic molecules can decompose and form carbonaceous deposits (coke) on the catalyst surface, blocking active sites and pores.[2]

  • Poisoning of Active Sites: Impurities in the reactants or solvents can adsorb onto the catalyst's active sites, rendering them inactive. The reaction products themselves can also sometimes poison the catalyst.[2]

  • Leaching of Active Components: In some solid catalysts, the active species may gradually dissolve into the reaction mixture, reducing the catalyst's efficacy over time.

Question: I am observing the formation of significant byproducts. How can I improve the selectivity towards my desired ester?

Answer:

Poor selectivity can arise from several factors, leading to a mixture of undesired products. To improve selectivity:

  • Optimize Reaction Temperature: Lowering the temperature can sometimes disfavor the formation of certain byproducts, although this may also decrease the overall reaction rate.

  • Select a More Selective Catalyst: The choice of catalyst plays a crucial role. For instance, the pore size of zeolite catalysts can influence product selectivity by favoring the formation of molecules that can diffuse out of the pores.[2]

  • Adjust Reactant Ratios: Altering the molar ratio of the reactants can influence the reaction pathway and minimize side reactions. For example, in the alkylation of m-cresol with isopropyl alcohol, a 5:1 molar ratio of m-cresol to the alcohol was found to be optimal for high selectivity of mono-alkylated products.[3]

  • Control Reaction Time: Prolonged reaction times can sometimes lead to the formation of rearrangement products or other undesired secondary products.

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in Fischer esterification?

A1: The acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), protonates the carbonyl oxygen of the carboxylic acid.[1] This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol, thereby increasing the reaction rate.[1]

Q2: How does the presence of water affect the esterification reaction?

A2: Fischer esterification is a reversible reaction where water is a byproduct. According to Le Chatelier's principle, the presence of water in the reaction mixture will shift the equilibrium towards the reactants (carboxylic acid and alcohol), thus reducing the yield of the ester.[1] It is therefore crucial to remove water as it is formed, for example, by using a Dean-Stark apparatus.[1]

Q3: Can I reuse my solid acid catalyst? How do I regenerate it?

A3: Many solid acid catalysts, such as zeolites and clays, can be regenerated and reused.[4] Regeneration typically involves removing the coke and other adsorbed species from the catalyst surface. This can often be achieved by calcination (heating in the presence of air or an inert gas) at high temperatures.[5][6] The specific regeneration protocol will depend on the type of catalyst and the nature of the deactivation.

Q4: What are some common side reactions in the esterification of m-cresol?

A4: Besides the desired ester formation, several side reactions can occur depending on the specific reactants and conditions. In Friedel-Crafts acylation, for instance, C-acylation can compete with O-acylation, leading to the formation of hydroxyacetophenones.[2] In alkylation reactions, polyalkylation can occur, resulting in di- or tri-alkylated products.[3] At high temperatures, ether formation from the alcohol can also be a competing reaction.

Data Presentation

The following tables summarize key quantitative data for optimizing m-cresol esterification under various conditions.

Table 1: Effect of Reactant Molar Ratio and Catalyst on Ester Yield

Acylating AgentCatalystm-Cresol:Acylating Agent Molar RatioTemperature (°C)Yield (%)Reference
Isopropyl AlcoholStrong Acid Resin5:1180High selectivity for mono-alkylated products[3]
Acetic AcidH-ZSM-5-250-[2][7]
Stearic AcidAcid Activated Indian Bentonite1:2Reflux in o-xylene96[4]
Acetic AcidAcid Activated Indian Bentonite1:2Reflux in o-xylene5[4]
Propionic AcidAcid Activated Indian Bentonite1:2Reflux in o-xylene29[4]
n-Butyric AcidAcid Activated Indian Bentonite1:2Reflux in o-xylene52[4]

Table 2: Influence of Catalyst Loading on Reaction Parameters

CatalystCatalyst LoadingReactionObservationReference
Strong Acid Resin0.05 g/cm³Alkylation of m-cresol with isopropyl alcoholEnsures high selectivity for mono-alkylated products[3]
Strong Acid ResinIncrease from 0.05 to 0.2 g/cm³Alkylation of m-cresol with isopropyl alcoholIncreased selectivity for the thermodynamically favored isomer[3]
Amberlyst-3510 wt%Esterification of 1-methoxy-2-propanol with acetic acidOptimal catalyst amount for the reaction[8]

Experimental Protocols

Protocol 1: Esterification of m-Cresol with Acetic Anhydride

This protocol is a general guideline for the acylation of m-cresol using acetic anhydride.

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add m-cresol and a suitable solvent (e.g., toluene).

  • Catalyst Addition: Introduce a catalytic amount of an acid catalyst (e.g., a few drops of concentrated sulfuric acid or a solid acid catalyst like Amberlyst-15).

  • Addition of Acetic Anhydride: Slowly add acetic anhydride to the reaction mixture while stirring. An exothermic reaction may be observed.

  • Heating and Reflux: Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., via TLC or GC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water or a dilute sodium bicarbonate solution to neutralize the excess acid and unreacted acetic anhydride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Drying and Evaporation: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude ester by distillation or column chromatography.

Protocol 2: Fischer Esterification of m-Cresol with a Carboxylic Acid

This protocol describes a typical Fischer esterification procedure.

  • Reactant and Catalyst Setup: In a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, combine m-cresol, the desired carboxylic acid, an acid catalyst (e.g., p-toluenesulfonic acid), and a solvent that forms an azeotrope with water (e.g., toluene).

  • Heating and Water Removal: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.

  • Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap or by analytical techniques such as TLC or GC.

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

  • Extraction and Washing: Separate the organic layer and wash it with water and then with brine.

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting ester by vacuum distillation or column chromatography.

Visualizations

Fischer_Esterification_Mechanism Fischer Esterification Mechanism Reactants Carboxylic Acid + Alcohol Protonated_Acid Protonated Carboxylic Acid Reactants->Protonated_Acid + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Alcohol Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester - H2O Ester Ester + Water Protonated_Ester->Ester - H+

Caption: The mechanism of Fischer esterification.

Esterification_Workflow General Experimental Workflow for m-Cresol Esterification Start Start Setup Reaction Setup (Reactants, Solvent, Catalyst) Start->Setup Reaction Heating and Reflux (with water removal if necessary) Setup->Reaction Monitoring Reaction Monitoring (TLC, GC, etc.) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up (Quenching, Neutralization) Monitoring->Workup Complete Extraction Extraction Workup->Extraction Drying Drying and Solvent Evaporation Extraction->Drying Purification Purification (Distillation/Chromatography) Drying->Purification Analysis Product Characterization (NMR, IR, MS) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for m-cresol esterification.

Troubleshooting_Logic Troubleshooting Logic for Low Ester Yield Problem Low Ester Yield Check_Water Is water being effectively removed? Problem->Check_Water Check_Temp Is the reaction temperature optimal? Check_Water->Check_Temp Yes Solution_Water Implement Dean-Stark or use a drying agent. Check_Water->Solution_Water No Check_Ratio Is the reactant molar ratio correct? Check_Temp->Check_Ratio Yes Solution_Temp Adjust temperature based on literature or optimization experiments. Check_Temp->Solution_Temp No Check_Catalyst Is the catalyst active? Check_Ratio->Check_Catalyst Yes Solution_Ratio Use excess of one reactant (e.g., alcohol). Check_Ratio->Solution_Ratio No Check_Time Is the reaction time sufficient? Check_Catalyst->Check_Time Yes Solution_Catalyst Use a fresh or regenerated catalyst. Consider a different catalyst. Check_Catalyst->Solution_Catalyst No Solution_Time Increase reaction time and monitor progress. Check_Time->Solution_Time No

References

Troubleshooting peak tailing in HPLC of 3-methylphenyl benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for resolving common issues in High-Performance Liquid Chromatography (HPLC). This guide provides in-depth troubleshooting for peak tailing, with a specific focus on the analysis of 3-methylphenyl benzoate, to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic performance.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is broader than the front half.[1] In an ideal chromatogram, peaks should be symmetrical, resembling a Gaussian distribution.[1][2] A tailing factor greater than 1.2 is generally indicative of significant peak tailing.[3][4]

Q2: Why is peak tailing a problem for the analysis of 3-methylphenyl benzoate?

A2: Peak tailing is problematic because it can compromise the accuracy and reproducibility of your analysis.[5] Specific issues include:

  • Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making accurate quantification difficult.

  • Inaccurate Integration: The gradual return of the peak to the baseline can lead to inconsistent peak area measurements.[2]

  • Lower Sensitivity: Tailing reduces peak height, which can negatively impact the limit of quantification (LOQ).[2]

Q3: What are the primary causes of peak tailing in HPLC?

A3: The most common cause of peak tailing is the presence of more than one retention mechanism for the analyte.[2][3] For silica-based columns, a primary cause is the interaction of analytes with residual silanol groups on the stationary phase surface.[2][3][5] Other factors include column degradation, mobile phase mismatch, sample overload, and extra-column effects.[4]

Troubleshooting Guide: Peak Tailing of 3-Methylphenyl Benzoate

This section provides a systematic approach to diagnosing and resolving peak tailing issues encountered during the analysis of 3-methylphenyl benzoate.

Issue 1: Peak tailing observed for the 3-methylphenyl benzoate peak.

This is a common issue, particularly when using silica-based reversed-phase columns. The ester and methyl groups in 3-methylphenyl benzoate can participate in secondary interactions with the stationary phase.

Potential Causes and Solutions:

Potential Cause Recommended Solution Experimental Protocol
Secondary Interactions with Residual Silanols 1. Lower Mobile Phase pH: Operate at a lower pH (e.g., pH < 3) to suppress the ionization of silanol groups.[2][3] 2. Use an End-capped Column: Employ a column where residual silanols are deactivated.[3][5] 3. Add a Competing Base: Introduce a small amount of a competing base (e.g., triethylamine) to the mobile phase to block silanol interactions.See Protocol 1: Mobile Phase Optimization
Column Overload 1. Reduce Sample Concentration: Dilute the sample to a lower concentration.[1][4] 2. Decrease Injection Volume: Inject a smaller volume of the sample.[4]See Protocol 2: Sample Concentration and Injection Volume Optimization
Mobile Phase and Sample Solvent Mismatch Ensure Sample Solvent is Weaker or Matches Mobile Phase: The solvent used to dissolve the sample should be weaker than or the same strength as the mobile phase to avoid peak distortion.[4][6]See Protocol 3: Sample Solvent Evaluation
Column Degradation or Contamination 1. Flush the Column: Wash the column with a strong solvent to remove contaminants.[4][7] 2. Replace the Column: If flushing does not resolve the issue, the column may be degraded and require replacement.[4]See Protocol 4: Column Washing and Regeneration
Extra-Column Volume Minimize Tubing Length and Diameter: Use shorter, narrower internal diameter tubing (e.g., 0.005") to reduce dead volume.[5]See Protocol 5: System Optimization to Reduce Extra-Column Volume

Detailed Experimental Protocols

Protocol 1: Mobile Phase Optimization

Objective: To minimize secondary interactions with residual silanol groups by adjusting the mobile phase pH.

Methodology:

  • Prepare a series of mobile phases with varying pH values. For a typical reversed-phase separation of 3-methylphenyl benzoate (a neutral compound), start with a buffered mobile phase at pH 7 and prepare additional mobile phases at pH 5, pH 4, and pH 3. Use a suitable buffer, such as phosphate or acetate, at a concentration of 10-25 mM.

  • Equilibrate the column with the first mobile phase (pH 7) for at least 15-20 column volumes.

  • Inject a standard solution of 3-methylphenyl benzoate and record the chromatogram.

  • Calculate the asymmetry factor for the 3-methylphenyl benzoate peak.

  • Repeat steps 2-4 for each of the prepared mobile phases with decreasing pH.

  • Compare the peak shapes obtained at different pH values to determine the optimal mobile phase composition for symmetrical peaks.

Expected Outcome: A decrease in mobile phase pH should lead to a reduction in peak tailing for compounds susceptible to silanol interactions.

Protocol 2: Sample Concentration and Injection Volume Optimization

Objective: To investigate if column overload is the cause of peak tailing.

Methodology:

  • Prepare a stock solution of 3-methylphenyl benzoate at a known concentration.

  • Create a dilution series from the stock solution (e.g., 1:2, 1:5, 1:10 dilutions).

  • Inject the highest concentration sample and record the chromatogram.

  • Calculate the asymmetry factor.

  • Sequentially inject the diluted samples and record the chromatograms.

  • Analyze the peak shapes. If peak tailing decreases with decreasing concentration, the column was likely overloaded.

  • To test the effect of injection volume, start with the highest recommended volume for your column and inject the highest concentration sample that did not show overload.

  • Reduce the injection volume in increments (e.g., 20 µL, 10 µL, 5 µL) and observe the effect on peak shape.

Protocol 3: Sample Solvent Evaluation

Objective: To ensure the sample solvent is not causing peak distortion.

Methodology:

  • Prepare the mobile phase that will be used for the analysis.

  • Dissolve a sample of 3-methylphenyl benzoate in a solvent that is stronger than the mobile phase (e.g., 100% acetonitrile if the mobile phase is 50:50 acetonitrile:water).

  • Inject the sample and observe the peak shape.

  • Prepare another sample of 3-methylphenyl benzoate dissolved in the mobile phase itself.

  • Inject this sample and compare the peak shape to the previous injection.

  • If the peak shape improves when the sample is dissolved in the mobile phase, the original sample solvent was too strong.

Protocol 4: Column Washing and Regeneration

Objective: To remove contaminants from the column that may be causing peak tailing.

Methodology for Reversed-Phase Columns:

  • Disconnect the column from the detector.

  • Flush the column with at least 10-20 column volumes of your mobile phase without the buffer salts.

  • Flush with 10-20 column volumes of water.

  • Flush with 10-20 column volumes of a strong organic solvent, such as isopropanol or methanol.

  • Flush again with 10-20 column volumes of water.

  • Equilibrate the column with your mobile phase.

  • Reconnect the detector and inject a standard to check for improved peak shape. Note: Always check the column manufacturer's instructions for recommended washing procedures.

Protocol 5: System Optimization to Reduce Extra-Column Volume

Objective: To minimize the contribution of the HPLC system to peak broadening and tailing.

Methodology:

  • Inspect all tubing between the injector and the detector.

  • Replace any long or wide-bore tubing with shorter, narrower internal diameter PEEK tubing (e.g., 0.12-0.17 mm ID).[4]

  • Ensure all fittings are properly tightened to avoid dead volume at the connections.

  • If possible, use a detector cell with a smaller volume.

  • Inject a standard after making these changes to see if peak shape has improved.

Visualizing the Troubleshooting Process

The following diagrams illustrate the logical workflow for troubleshooting peak tailing and the chemical interactions at play.

Troubleshooting_Workflow start Peak Tailing Observed for 3-Methylphenyl Benzoate check_all_peaks Are all peaks tailing? start->check_all_peaks all_tailing All Peaks Tailing check_all_peaks->all_tailing Yes one_tailing Only Analyte Peak Tailing check_all_peaks->one_tailing No check_column_overload Check for Column Overload (Protocol 2) all_tailing->check_column_overload check_extra_column Check for Extra-Column Volume (Protocol 5) check_column_overload->check_extra_column check_column_damage Column Damage/ Contamination? check_extra_column->check_column_damage flush_column Flush Column (Protocol 4) check_column_damage->flush_column Yes replace_column Replace Column check_column_damage->replace_column No Improvement end Problem Resolved flush_column->end replace_column->end check_secondary_interactions Suspect Secondary Interactions one_tailing->check_secondary_interactions optimize_mp Optimize Mobile Phase (Protocol 1) check_secondary_interactions->optimize_mp use_endcapped Use End-capped Column check_secondary_interactions->use_endcapped check_solvent_mismatch Check Sample Solvent Mismatch (Protocol 3) check_secondary_interactions->check_solvent_mismatch optimize_mp->end use_endcapped->end check_solvent_mismatch->end

Caption: A flowchart for systematically troubleshooting peak tailing.

Silanol_Interaction cluster_solution_high_ph High pH Mobile Phase cluster_solution_low_ph Low pH Mobile Phase silanol Si-OH silanol_ionized Si-O⁻ analyte 3-Methylphenyl Benzoate (Analyte) analyte->silanol Weak Hydrophobic Interaction analyte->silanol_ionized Strong Secondary Interaction (Tailing) proton H⁺ silanol_ionized_high Si-O⁻ (Ionized) silanol_protonated_low Si-OH (Protonated) proton_low H⁺

Caption: Analyte interaction with the stationary phase at different pH values.

References

"Benzoic acid, 3-methylphenyl ester" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzoic acid, 3-methylphenyl ester (also known as m-cresyl benzoate or 3-methylphenyl benzoate). The information provided is intended to assist in understanding its stability and potential degradation pathways during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway for this compound is hydrolysis of the ester bond. This can be catalyzed by either acid or base, yielding benzoic acid and m-cresol as the main degradation products.[1][2][3][4] Other potential degradation pathways, particularly under forced conditions, may include photodegradation and oxidation.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is significantly influenced by pH. It is generally most stable in neutral to slightly acidic conditions. In strongly acidic or alkaline solutions, the rate of hydrolysis increases. Basic hydrolysis (saponification) is typically faster and irreversible, as the resulting benzoic acid is converted to its carboxylate salt.[2][3][4]

Q3: Is this compound sensitive to light?

Q4: What are the likely degradation products I should monitor in a stability study?

A4: The primary degradation products to monitor are benzoic acid and m-cresol, resulting from hydrolysis. Depending on the stress conditions (e.g., presence of oxidizing agents or exposure to high-intensity light), other minor degradation products could form. These may include hydroxylated species or products of ring-opening if the aromatic rings are affected.[5][7]

Q5: What analytical techniques are suitable for stability-indicating assays of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique.[8][9][10] A reversed-phase column (e.g., C18) with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is a good starting point. The method should be validated to ensure it can separate the intact molecule from its degradation products.

Troubleshooting Guides

Issue Possible Cause(s) Troubleshooting Steps
Rapid decrease in the concentration of this compound in solution. Hydrolysis due to pH. The pH of your solution may be too high or too low, accelerating the breakdown of the ester.1. Measure the pH of your solution. 2. Adjust the pH to a neutral or slightly acidic range (pH 4-6) if possible for your experiment. 3. If the experiment requires basic or strongly acidic conditions, consider running it at a lower temperature to slow down degradation. 4. Prepare fresh solutions immediately before use.
Thermal Degradation. The experimental temperature may be too high, causing thermal decomposition of the ester.1. Review the thermal stability data for similar aromatic esters. 2. If possible, lower the experimental temperature. 3. If high temperatures are necessary, minimize the duration of exposure.
Appearance of unexpected peaks in my chromatogram. Formation of Degradation Products. The compound may be degrading under your experimental or storage conditions.1. Identify the primary degradation products (benzoic acid and m-cresol) by comparing their retention times with standards. 2. Conduct forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradation products.[11][12] 3. Adjust your analytical method (e.g., gradient, mobile phase composition) to achieve better separation of all peaks.
Contamination. The unexpected peaks could be from contaminated solvents, reagents, or glassware.1. Run a blank injection (mobile phase only) to check for solvent contamination. 2. Use high-purity solvents and reagents. 3. Ensure all glassware is thoroughly cleaned.
Poor recovery of the compound from a formulation. Interaction with Excipients. The compound may be reacting with other components in your formulation.1. Perform compatibility studies with individual excipients to identify any interactions. 2. Analyze for the presence of known degradation products. 3. Consider reformulating with alternative, more compatible excipients.
Adsorption to Surfaces. The compound may be adsorbing to container surfaces (e.g., plastic, glass).1. Test different types of containers to assess for adsorption. 2. Consider using silanized glassware to minimize adsorption.

Summary of Potential Degradation Under Different Stress Conditions

Stress Condition Expected Degradation Primary Degradation Products
Acidic (e.g., 0.1 M HCl, heat) Moderate to significant hydrolysisBenzoic acid, m-cresol
Basic (e.g., 0.1 M NaOH, heat) Significant and rapid hydrolysisSodium benzoate, m-cresol
Oxidative (e.g., 3% H₂O₂, heat) Potential for oxidation of the methyl group on the cresol ring and/or hydroxylation of the aromatic rings.Benzoic acid, oxidized m-cresol derivatives
Thermal (Heat) Potential for hydrolysis if water is present; at very high temperatures, pyrolysis could occur.Benzoic acid, m-cresol
Photolytic (UV/Vis light) Potential for photolytic cleavage of the ester bond or rearrangements.Benzoic acid, m-cresol, other photoproducts

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M hydrochloric acid.

    • Heat the solution at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M sodium hydroxide.

    • Keep the solution at room temperature or slightly elevated temperature (e.g., 40°C) for a specified period (e.g., 30 minutes, 1, 2, 4 hours).

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M hydrochloric acid, and dilute with mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of water.

    • Heat the solution at 60-80°C for an extended period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms to an untreated control solution to identify and quantify the degradation products.

Protocol 2: Stability-Indicating HPLC Method Development
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity should be confirmed by analyzing the samples from the forced degradation study to ensure that all degradation products are well-separated from the parent compound and from each other.[11][12]

Visualizations

Hydrolysis_Pathway This compound This compound Tetrahedral Intermediate Tetrahedral Intermediate This compound->Tetrahedral Intermediate H₂O, H⁺ or OH⁻ Benzoic acid Benzoic acid Tetrahedral Intermediate->Benzoic acid Elimination m-Cresol m-Cresol Tetrahedral Intermediate->m-Cresol Elimination

Caption: Acid or Base-Catalyzed Hydrolysis Pathway.

Experimental_Workflow cluster_stress Forced Degradation Acid Hydrolysis Acid Hydrolysis Degraded Samples Degraded Samples Acid Hydrolysis->Degraded Samples Base Hydrolysis Base Hydrolysis Base Hydrolysis->Degraded Samples Oxidation Oxidation Oxidation->Degraded Samples Photolysis Photolysis Photolysis->Degraded Samples Thermal Stress Thermal Stress Thermal Stress->Degraded Samples Drug Substance Drug Substance Drug Substance->Acid Hydrolysis Drug Substance->Base Hydrolysis Drug Substance->Oxidation Drug Substance->Photolysis Drug Substance->Thermal Stress HPLC Analysis HPLC Analysis Degraded Samples->HPLC Analysis Method Validation Method Validation HPLC Analysis->Method Validation Stability Assessment Stability Assessment Method Validation->Stability Assessment

Caption: Forced Degradation Experimental Workflow.

References

Removing unreacted m-cresol from the product mixture

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted m-cresol from product mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted m-cresol from a reaction mixture?

A1: The most common methods leverage the acidic nature of m-cresol (a phenol) or its physical properties. Key techniques include:

  • Acid-Base Extraction: This is the most common and often simplest method. It involves washing the organic product mixture with an aqueous basic solution (e.g., sodium hydroxide) to convert the acidic m-cresol into its water-soluble salt, which is then partitioned into the aqueous layer.[1][2][3]

  • Scavenger Resins: These are solid-supported reagents with basic functional groups that react with and bind acidic impurities like m-cresol. The resin is then easily removed by filtration.[4][5] This method is ideal for removing residual amounts of m-cresol without an aqueous workup.

  • Chromatography: Techniques like flash column chromatography, HPLC, and gas chromatography can be used to separate m-cresol from the desired product based on differences in polarity and affinity for the stationary phase.[6][7] HPLC is particularly useful for purifying high-value compounds.[8][9]

  • Distillation: If the product has a significantly different boiling point from m-cresol (202.8 °C), distillation (often under vacuum) can be effective.[10][11] Azeotropic distillation is a more specialized technique used to separate m-cresol from its isomers, like p-cresol.[10]

  • Complexation and Crystallization: In specific cases, m-cresol can be selectively precipitated from a mixture by forming a complex with agents like urea.[12][13][14]

Q2: How do I select the best removal method for my experiment?

A2: The choice depends on several factors: the properties of your desired product, the scale of the reaction, the required final purity, and the equipment available. The decision tree below provides a general guide.

start Start: Remove m-cresol product_stability Is your product stable to aqueous acid/base? start->product_stability scale What is the scale of your reaction? product_stability->scale No acid_base Use Acid-Base Extraction product_stability->acid_base Yes large_scale Acid-Base Extraction is most scalable. Distillation may also be an option. scale->large_scale Large (>10g) small_scale All methods are suitable. Chromatography and Scavenger Resins offer high purity. scale->small_scale Small (<10g) trace_amounts Are you removing trace amounts or bulk material? chromatography Use Chromatography (Flash or HPLC) trace_amounts->chromatography Trace trace_amounts->large_scale Bulk bp_diff Is the boiling point difference > 50°C from m-cresol? distillation Consider Vacuum Distillation bp_diff->distillation Yes reassess Reassess product properties. Consider Chromatography or Scavenger Resins. bp_diff->reassess No acid_base->trace_amounts scavenger Use Scavenger Resin large_scale->bp_diff small_scale->scavenger For high purity small_scale->chromatography For difficult separations

Caption: Decision tree for selecting an m-cresol removal method.

Q3: My product is sensitive to strong bases like sodium hydroxide. What are my alternatives?

A3: If your product is base-sensitive, you can use a milder inorganic base or an alternative technique:

  • Weaker Bases: A wash with a weaker base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) can be attempted. However, phenols are considerably less acidic than carboxylic acids, so a weak base like sodium bicarbonate may not be sufficient to completely deprotonate m-cresol.[3][15]

  • Scavenger Resins: Basic scavenger resins are an excellent alternative as they remove the m-cresol without subjecting the entire bulk solution to a high pH environment.[4]

  • Chromatography: This is a non-reactive method that separates compounds based on physical properties and is well-suited for sensitive products.

Q4: I am working on a large, multi-kilogram scale. What is the most practical and scalable removal method?

A4: For large-scale industrial processes, acid-base extraction is typically the most cost-effective and scalable method.[11][15] It uses inexpensive reagents (caustic soda, water) and standard chemical processing equipment like reactors and separators. Distillation is also highly scalable if the boiling points of the product and m-cresol are sufficiently different.[10]

Troubleshooting Guides

Guide 1: Acid-Base Extraction

Problem: I performed a wash with aqueous NaOH, but my NMR/GC-MS analysis still shows significant m-cresol in the organic layer.

Possible Cause Troubleshooting Solution
Insufficient Base Ensure you are using a stoichiometric excess of the base relative to the amount of m-cresol. A 1M or 2M NaOH solution is typically sufficient.[2]
Ineffective Mixing During the extraction in the separatory funnel, ensure you shake the funnel vigorously to maximize the surface area between the organic and aqueous layers. Allow the layers to fully separate before draining.[1]
Insufficient Washes A single wash may not be enough. Perform multiple, successive washes (e.g., 3 washes) with the basic solution. Test the pH of the final aqueous wash to ensure it is still basic.[16]
Incorrect Base Strength m-Cresol is a weak acid (pKa ~10.1). A weak base like sodium bicarbonate (the conjugate acid H₂CO₃ has a pKa of 6.4) is generally not strong enough to deprotonate it fully.[3] Use a strong base like NaOH (pKa of conjugate acid H₂O is ~15.7).

Problem: An emulsion formed during the extraction, and the layers won't separate.

Possible Cause Troubleshooting Solution
Vigorous Shaking Shaking too aggressively can lead to emulsions, especially if surfactants are present.
High Concentration The concentration of the product or impurities in the organic layer may be too high.
Solution 1. Let the separatory funnel stand for a longer period. 2. Gently swirl the funnel instead of shaking. 3. Add a small amount of brine (saturated aqueous NaCl solution); this increases the ionic strength of the aqueous layer and can help break the emulsion.[16] 4. If on a small scale, the mixture can be transferred to a centrifuge tube and spun to force separation. 5. Filter the mixture through a pad of Celite or glass wool.
Guide 2: Scavenger Resins

Problem: After stirring my product mixture with a basic scavenger resin and filtering, I still have m-cresol remaining.

Possible Cause Troubleshooting Solution
Insufficient Resin You may not have used enough resin to bind all the m-cresol. Use a higher excess of the scavenger resin (typically 2-4 molar equivalents relative to the impurity).
Inadequate Reaction Time Solid-phase reactions can be slower than solution-phase reactions. Increase the stirring time to allow the m-cresol to fully interact with the resin beads.
Poor Mixing Ensure the resin beads are well-suspended in the solution. Use effective overhead or magnetic stirring. The resin should not be settled at the bottom of the flask.
Incorrect Resin Type Ensure you are using a resin with basic functionality suitable for scavenging acids (e.g., an amine-based or carbonate-based resin).

Data Presentation

Table 1: Comparison of Common m-Cresol Removal Methods

MethodPrincipleAdvantagesDisadvantagesBest For
Acid-Base Extraction Acid-base chemistry; partitioning between phases[3]Inexpensive, highly scalable, fast, effective for bulk removal.Requires product stability to base; can form emulsions; generates aqueous waste.Large-scale synthesis; base-stable products.
Scavenger Resins Covalent or ionic binding to a solid support[4]High selectivity; simple filtration workup; no aqueous wash needed; good for automation.[5]Resins can be expensive; may require longer reaction times; not ideal for bulk removal.Final purification of sensitive compounds; removing trace impurities.
Column Chromatography Differential adsorption on a solid phase (e.g., silica)High purification levels achievable; applicable to a wide range of compounds.Can be slow and solvent-intensive; may have product loss on the column.Lab-scale purification; separating mixtures with similar properties.
Distillation Separation by boiling point differences[10]Very effective for large quantities; solvent-free.Requires a significant boiling point difference; product must be thermally stable.Thermally stable products with boiling points >50°C different from m-cresol.

Experimental Protocols & Workflows

Protocol 1: Removal of m-Cresol via Acid-Base Extraction

This protocol outlines the standard procedure for removing m-cresol from a solution containing a neutral organic product dissolved in a water-immiscible solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

cluster_prep Preparation cluster_extraction Extraction cluster_workup Workup a Dissolve crude product in organic solvent (e.g., EtOAc) b Transfer to separatory funnel a->b c Add 1M NaOH (aq) (equal volume to organic layer) b->c d Stopper, invert, and vent. Shake for 1-2 minutes. c->d e Allow layers to separate d->e f Drain lower aqueous layer (contains sodium cresolate) e->f g Repeat wash with 1M NaOH (1-2 more times) f->g h Wash organic layer with brine g->h i Drain organic layer into a flask h->i j Dry over anhydrous MgSO₄ or Na₂SO₄ i->j k Filter to remove drying agent j->k l Concentrate in vacuo to yield purified product k->l a Dissolve crude product in a suitable organic solvent b Add basic scavenger resin (e.g., aminomethyl polystyrene) (2-4 eq. to m-cresol) a->b c Stir the suspension at room temperature (Monitor reaction by TLC/LCMS) b->c d Filter the mixture through a fritted funnel or cotton plug c->d e Wash the resin with fresh solvent to recover any adsorbed product d->e f Combine the filtrate and washings e->f g Concentrate the solution in vacuo to yield purified product f->g

References

Technical Support Center: Synthesis of 3-Methylphenyl Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to catalyst poisoning during the synthesis of 3-methylphenyl benzoate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 3-methylphenyl benzoate, focusing on catalyst deactivation and poor reaction performance.

Question: My reaction yield is significantly lower than expected. What are the potential causes related to the catalyst?

Answer:

Low reaction yield is a common problem that can often be traced back to issues with the catalyst. Here are the primary catalyst-related factors to investigate:

  • Catalyst Poisoning: The active sites of your catalyst may be blocked by impurities present in the reactants or formed during the reaction.

  • Catalyst Deactivation by Coking: For solid acid catalysts, especially zeolites, the formation of carbonaceous deposits (coke) on the catalyst surface can block pores and active sites.

  • Water Inhibition: As a byproduct of the esterification reaction, water can deactivate certain solid acid catalysts.[1][2]

  • Insufficient Catalyst Loading: The amount of catalyst may be insufficient to achieve a reasonable reaction rate.

To troubleshoot, consider the following steps:

  • Analyze Reactant Purity: Ensure the benzoic acid and m-cresol used are of high purity. Impurities from the manufacturing process of benzoic acid (e.g., byproducts from toluene oxidation) can act as catalyst poisons.

  • Check for Water: If using a water-sensitive catalyst, ensure your reactants and solvent are anhydrous. Consider using a Dean-Stark trap to remove water as it is formed during the reaction.

  • Inspect the Catalyst: If using a solid catalyst, check for changes in color, which might indicate coking.

  • Optimize Catalyst Loading: Systematically vary the catalyst concentration to determine the optimal loading for your reaction conditions.

Question: The reaction starts well but then slows down or stops completely. What could be causing this catalyst deactivation?

Answer:

This progressive decrease in reaction rate is a classic sign of catalyst deactivation. The most likely causes are:

  • Progressive Poisoning: A low concentration of a poison in the feedstock will gradually accumulate on the catalyst surface, leading to a slow decline in activity.

  • Coke Formation: As the reaction proceeds, side reactions can lead to the formation of heavy organic molecules that deposit on the catalyst as coke. This is particularly relevant when using solid acid catalysts with phenolic substrates.

  • Leaching of Active Sites: For some supported catalysts, the active catalytic species may slowly dissolve into the reaction mixture, reducing the number of available active sites over time.

A diagnostic workflow to identify the cause of deactivation is presented below:

start Reaction Rate Decreases Over Time check_catalyst Analyze Spent Catalyst (e.g., TGA, spectroscopy) start->check_catalyst check_reactants Analyze Reactant Purity (e.g., GC-MS, HPLC) start->check_reactants coking Coke Formation Detected check_catalyst->coking leaching Active Metal Leaching Detected check_catalyst->leaching poisoning Specific Poisons Identified check_reactants->poisoning regenerate Regenerate Catalyst (e.g., Calcination) coking->regenerate purify Purify Reactants poisoning->purify optimize Optimize Catalyst Support/ Immobilization leaching->optimize

Caption: Troubleshooting workflow for catalyst deactivation.

Question: How can I regenerate a solid acid catalyst that has been deactivated by coking?

Answer:

For solid catalysts like zeolites that have been deactivated by the deposition of coke, regeneration is often possible through a controlled oxidation process.

Experimental Protocol for Catalyst Regeneration (Calcination):

  • Catalyst Recovery: After the reaction, filter the solid catalyst from the reaction mixture.

  • Washing: Wash the recovered catalyst with a suitable solvent (e.g., acetone or ethanol) to remove any adsorbed organic molecules that are not part of the coke.

  • Drying: Dry the washed catalyst in an oven at 100-120 °C for several hours to remove the solvent.

  • Calcination: Place the dried catalyst in a ceramic crucible and heat it in a furnace with a slow flow of air.

    • Slowly ramp the temperature to a target between 450 °C and 550 °C. A slow ramp rate (e.g., 2-5 °C/min) is crucial to avoid damaging the catalyst structure due to rapid combustion of the coke.

    • Hold the catalyst at the target temperature for 3-5 hours to ensure complete removal of the coke.

    • Slowly cool the furnace back to room temperature.

  • Re-activation (if necessary): Some catalysts may require a specific re-activation step after calcination, such as exposure to a flow of dry gas at an elevated temperature.

Caution: The calcination temperature and duration should be optimized for the specific catalyst being used to avoid thermal degradation (sintering) of the catalyst itself.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for the synthesis of 3-methylphenyl benzoate?

A1: The synthesis of 3-methylphenyl benzoate is an esterification reaction. The most common catalysts fall into two categories:

  • Homogeneous Acid Catalysts: These include strong mineral acids like sulfuric acid (H₂SO₄) and organic acids like p-toluenesulfonic acid (p-TsOH). They are effective but can be corrosive and difficult to separate from the product.

  • Heterogeneous Solid Acid Catalysts: These are solid materials with acidic properties. Examples include:

    • Zeolites: Microporous aluminosilicates with well-defined pore structures.

    • Ion-Exchange Resins: Polymeric resins with acidic functional groups (e.g., sulfonic acid groups).[3]

    • Metal Oxides: Such as sulfated zirconia or mixed oxides like Zr/Ti.

Q2: What are the most likely catalyst poisons I will encounter in this synthesis?

A2: Potential catalyst poisons can originate from your starting materials or be generated during the reaction.

  • From Benzoic Acid: If the benzoic acid is produced by the oxidation of toluene, it may contain trace amounts of sulfur-containing compounds or other oxidation byproducts that can poison metal-based or acid catalysts.

  • From m-Cresol: Commercial m-cresol can contain isomers (o-cresol, p-cresol) and other phenolic impurities. While not direct poisons in the traditional sense, they can lead to the formation of undesired side products and contribute to coking.

  • Sulfur Compounds: If present in either reactant, sulfur compounds are notorious poisons for many noble metal and some solid acid catalysts.

  • Water: As a reaction byproduct, water can inhibit or deactivate certain solid acid catalysts.[1][2]

  • Strongly Adsorbing Species: The reactants themselves (m-cresol, benzoic acid) or the product (3-methylphenyl benzoate) can sometimes strongly adsorb on the catalyst surface, blocking active sites.

The mechanism of catalyst poisoning by impurity adsorption is illustrated below:

cluster_catalyst Catalyst Surface Active Site Active Site Product Product Active Site->Product Catalyzes reaction Reactant Reactant Reactant->Active Site Binds reversibly Poison Poison Poison->Active Site Binds strongly (blocks site)

Caption: Mechanism of catalyst poisoning by strong adsorption of impurities.

Q3: How does water affect the performance of solid acid catalysts in this esterification reaction?

A3: Water, a byproduct of the esterification, can negatively impact solid acid catalysts in several ways:

  • Competitive Adsorption: Water molecules can compete with the reactants (benzoic acid and m-cresol) for adsorption on the active sites of the catalyst, thereby reducing the reaction rate.

  • Hydrolysis of Active Sites: For some types of solid acids, such as those with sulfonic acid groups, excess water at high temperatures can lead to the hydrolysis and leaching of these functional groups, causing irreversible deactivation.

  • Shifting Equilibrium: According to Le Chatelier's principle, the presence of a product (water) will shift the reaction equilibrium back towards the reactants, lowering the overall conversion to the desired ester.

Q4: Can I reuse my solid acid catalyst? If so, for how many cycles?

A4: The reusability of a solid acid catalyst is a key advantage but depends on the specific catalyst and the reaction conditions. Generally, catalysts like zeolites and ion-exchange resins can be reused multiple times. The number of effective cycles is limited by:

  • Irreversible Poisoning: If the catalyst is poisoned by substances that cannot be removed by simple washing or regeneration.

  • Coking: While coke can often be removed by calcination, repeated regeneration cycles can sometimes lead to a gradual loss of catalyst activity or structural integrity.

  • Mechanical Loss: Some catalyst is inevitably lost during recovery and handling between cycles.

It is recommended to perform a catalyst cycling study to determine the stability and reusability of your specific catalyst under your experimental conditions.

Quantitative Data

The following tables summarize typical performance data for catalysts in benzoic acid esterification reactions. Note that the exact values for 3-methylphenyl benzoate synthesis may vary depending on the specific reaction conditions.

Table 1: Comparison of Catalysts for Benzoic Acid Esterification with Various Alcohols

CatalystAlcoholTemperature (°C)Benzoic Acid Conversion (%)Reference
Deep Eutectic SolventEthanol7588.3[3]
Deep Eutectic SolventButanol7587.8[3]
Ionic LiquidEthanol75~20[3]
Amberlyst 15 (Ion-Exchange Resin)Ethanol75~8[3]
Zr/Ti Solid Acid (ZT10)MethanolReflux>90 (for various substituted benzoic acids)
Barium BenzoateMethanol16068.5
Calcium BenzoateMethanol16066.8
Strontium BenzoateMethanol16069.8

Table 2: Impact of Water on Catalyst Performance in Fatty Acid Esterification

CatalystInitial Water Content (%)Reaction RateDeactivationReference
Sulfuric Acid0HighMinimal[1]
Sulfuric Acid5Slightly ReducedMinimal[1]
Amberlyst-150HighLow[1]
Amberlyst-155Significantly ReducedRapid[1]

Experimental Protocols

Detailed Methodology for the Synthesis of 3-Methylphenyl Benzoate using a Solid Acid Catalyst (e.g., Amberlyst-15)

  • Reactant and Catalyst Preparation:

    • Ensure benzoic acid and m-cresol are of high purity. If necessary, purify benzoic acid by recrystallization and m-cresol by distillation.

    • Dry the Amberlyst-15 resin in a vacuum oven at 80 °C for 12 hours prior to use to remove any adsorbed water.

  • Reaction Setup:

    • Set up a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap filled with a suitable solvent (e.g., toluene) to remove water azeotropically.

    • Add benzoic acid (1 equivalent), m-cresol (1.2 equivalents), and the dried Amberlyst-15 (10-20 wt% of benzoic acid) to the flask.

    • Add a solvent such as toluene to facilitate mixing and azeotropic water removal.

  • Reaction Execution:

    • Heat the reaction mixture to reflux with vigorous stirring.

    • Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap and by periodically taking samples for analysis (e.g., by TLC, GC, or HPLC).

    • Continue the reaction until the theoretical amount of water has been collected or the reaction appears to be complete by analysis.

  • Product Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter to remove the solid catalyst. The catalyst can be washed with a solvent and prepared for regeneration.

    • Wash the filtrate with a saturated sodium bicarbonate solution to remove any unreacted benzoic acid.

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and evaporate the solvent under reduced pressure.

    • The crude 3-methylphenyl benzoate can be further purified by vacuum distillation or recrystallization.

The logical relationship for this experimental workflow can be visualized as follows:

start Start prep Prepare Reactants and Catalyst start->prep setup Set Up Reaction Apparatus (with Dean-Stark Trap) prep->setup react Heat to Reflux and Monitor Reaction setup->react isolate Cool and Isolate Crude Product react->isolate purify Purify Product (Distillation/Recrystallization) isolate->purify end End purify->end

Caption: Experimental workflow for 3-methylphenyl benzoate synthesis.

References

Technical Support Center: Scaling Up the Production of Benzoic Acid, 3-Methylphenyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Benzoic acid, 3-methylphenyl ester (also known as m-cresyl benzoate).

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two most common and scalable methods for synthesizing this compound are the Fischer-Speier Esterification and the Schotten-Baumann reaction.

  • Fischer-Speier Esterification: This method involves the acid-catalyzed reaction of benzoic acid with 3-methylphenol (m-cresol). It is an equilibrium-driven reaction.

  • Schotten-Baumann Reaction: This method involves the acylation of 3-methylphenol with benzoyl chloride in the presence of a base. This reaction is typically faster and not reversible under the reaction conditions.[1][2][3][4][5]

Q2: How do I choose between Fischer Esterification and the Schotten-Baumann reaction?

A2: The choice of method depends on factors such as scale, available starting materials, and desired purity profile.

FeatureFischer-Speier EsterificationSchotten-Baumann Reaction
Starting Materials Benzoic acid, 3-methylphenolBenzoyl chloride, 3-methylphenol
Catalyst Strong acid (e.g., H₂SO₄, p-TsOH)Base (e.g., NaOH, pyridine)
Reaction Conditions Typically requires heating to refluxOften proceeds at or below room temperature
Byproducts WaterHCl (neutralized by base)
Advantages Uses less hazardous starting materials (benzoic acid vs. benzoyl chloride)Generally faster and higher yielding
Disadvantages Equilibrium reaction, may require excess reagent or water removal to drive to completionBenzoyl chloride is corrosive and lachrymatory

Q3: What are the critical safety precautions when handling the reagents?

A3: Benzoyl Chloride: This compound is corrosive, a lachrymator, and reacts with moisture.[6] It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][7] 3-Methylphenol (m-cresol): This compound is toxic and corrosive. Avoid skin and eye contact, and handle it in a fume hood. Concentrated Acids (e.g., Sulfuric Acid): These are highly corrosive. Always add acid to water, not the other way around, and wear appropriate PPE.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be developed to achieve good separation between the starting materials (benzoic acid and m-cresol or benzoyl chloride) and the product (3-methylphenyl benzoate). The spots can be visualized under a UV lamp.

Q5: What is the typical workup and purification procedure?

A5: After the reaction is complete, the mixture is typically worked up by washing with aqueous solutions to remove unreacted starting materials, catalysts, and byproducts. The crude product is then purified, commonly by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the final product with high purity.

Troubleshooting Guides

Fischer-Speier Esterification
IssuePossible Cause(s)Recommended Solution(s)
Low Conversion/Yield 1. Insufficient catalyst. 2. Reaction has not reached equilibrium. 3. Water formed during the reaction is inhibiting the forward reaction. 4. Insufficient heating.1. Increase the catalyst loading incrementally. 2. Extend the reaction time. 3. Use a Dean-Stark apparatus to remove water azeotropically or use a large excess of one reactant. 4. Ensure the reaction mixture is refluxing at the appropriate temperature.
Product Contaminated with Starting Material Incomplete reaction or inefficient workup.1. Ensure the reaction goes to completion by monitoring with TLC. 2. During workup, wash the organic layer with a dilute base (e.g., sodium bicarbonate solution) to remove unreacted benzoic acid.
Dark-colored Product Side reactions or decomposition at high temperatures.1. Consider lowering the reaction temperature and extending the reaction time. 2. Purify the crude product by recrystallization, possibly with the addition of activated carbon.
Schotten-Baumann Reaction
IssuePossible Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive benzoyl chloride (hydrolyzed). 2. Insufficient base. 3. Low reactivity of 3-methylphenol.1. Use fresh, dry benzoyl chloride. 2. Ensure at least a stoichiometric amount of base is used to neutralize the HCl produced. 3. Ensure proper mixing of the biphasic system if used.
Formation of Benzoic Acid as a Major Byproduct Hydrolysis of benzoyl chloride.1. Add the benzoyl chloride slowly to the reaction mixture. 2. Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of benzoyl chloride.
Difficult to Isolate Product Product is an oil or does not precipitate.1. After workup, if the product is an oil, extract it with a suitable organic solvent. 2. Try to induce crystallization by scratching the inside of the flask or seeding with a small crystal of the product.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of Benzoic Acid with 3-Methylphenol

Materials:

  • Benzoic Acid

  • 3-Methylphenol (m-cresol)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Sodium Bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethanol or Methanol (for recrystallization)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzoic acid (1 equivalent), 3-methylphenol (1.2 equivalents), and toluene.

  • Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.05 equivalents).

  • Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or methanol.

Protocol 2: Schotten-Baumann Synthesis of 3-Methylphenyl Benzoate

Materials:

  • 3-Methylphenol (m-cresol)

  • Benzoyl Chloride

  • Sodium Hydroxide (NaOH) solution (10% w/v)

  • Dichloromethane (DCM) or Diethyl Ether

  • Hydrochloric Acid (HCl), dilute

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethanol or Methanol (for recrystallization)

Procedure:

  • In a flask, dissolve 3-methylphenol (1 equivalent) in 10% aqueous sodium hydroxide solution.

  • Cool the mixture in an ice bath.

  • Slowly add benzoyl chloride (1.1 equivalents) dropwise with vigorous stirring.[1]

  • Continue stirring for 1-2 hours at room temperature after the addition is complete.

  • Monitor the reaction progress by TLC.

  • Extract the product with dichloromethane or diethyl ether.

  • Wash the organic layer sequentially with dilute HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or methanol.

Data Presentation

Table 1: Comparison of Typical Reaction Parameters for the Synthesis of 3-Methylphenyl Benzoate

ParameterFischer-Speier EsterificationSchotten-Baumann Reaction
Reactant Ratio (Acid/Alcohol or Acyl Chloride/Alcohol) 1 : 1.2 - 1.51.1 : 1
Catalyst Loading 1-5 mol%1.1-1.5 equivalents of base
Reaction Temperature (°C) 110-140 (reflux in toluene)0 - 25
Reaction Time (hours) 4 - 121 - 3
Typical Yield (%) 70 - 8585 - 95

Note: These values are estimates for a typical laboratory-scale synthesis and may need optimization for specific conditions and scales.

Table 2: Quality Control Parameters for 3-Methylphenyl Benzoate

Analytical MethodParameterTypical Specification
High-Performance Liquid Chromatography (HPLC) Purity≥ 98%
Gas Chromatography-Mass Spectrometry (GC-MS) Identity and Impurity ProfileConforms to reference spectrum; specific impurities below defined thresholds
Melting Point Range51-54 °C
Appearance Physical FormWhite to off-white crystalline solid

Mandatory Visualizations

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Mix Benzoic Acid, m-Cresol, Toluene B Add Acid Catalyst (H₂SO₄ or p-TsOH) A->B C Heat to Reflux with Dean-Stark Trap B->C D Cool Reaction Mixture C->D Monitor with TLC E Wash with Water D->E F Wash with NaHCO₃ Solution E->F G Wash with Brine F->G H Dry with Na₂SO₄ G->H I Filter H->I J Evaporate Solvent I->J K Recrystallize J->K L Isolate Pure Product K->L

Caption: Experimental workflow for the synthesis of this compound via Fischer-Speier Esterification.

Schotten_Baumann_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Dissolve m-Cresol in aq. NaOH B Cool to 0-5 °C A->B C Add Benzoyl Chloride dropwise B->C D Stir at Room Temp C->D E Extract with DCM D->E Monitor with TLC F Wash with dil. HCl E->F G Wash with Water F->G H Wash with Brine G->H I Dry with MgSO₄ H->I J Filter I->J K Evaporate Solvent J->K L Recrystallize K->L M Isolate Pure Product L->M

Caption: Experimental workflow for the synthesis of this compound via the Schotten-Baumann reaction.

Fischer_Esterification_Mechanism A Benzoic Acid B Protonated Benzoic Acid A->B + H⁺ C Tetrahedral Intermediate B->C + m-Cresol D Protonated Ester C->D - H₂O E 3-Methylphenyl Benzoate D->E - H⁺

Caption: Simplified reaction pathway for Fischer-Speier Esterification.

References

Technical Support Center: Monitoring the Esterification of Benzoic Acid to 3-Methylphenyl Ester by TLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of Benzoic acid, 3-methylphenyl ester (also known as 3-cresyl benzoate) using Thin-Layer Chromatography (TLC).

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Spots are streaking or elongated. Sample is overloaded.Prepare a more dilute solution of your reaction mixture for spotting.
Sample is too acidic or basic.Add a small amount of acetic or formic acid (0.1-2.0%) to the mobile phase if your compound is basic. For acidic compounds, add a small amount of triethylamine (0.1-2.0%).
The stationary phase is degrading the sample.Consider using a different type of TLC plate, such as alumina or a reverse-phase plate.
Starting material and product spots are too close together (poor resolution). The mobile phase polarity is not optimal.To increase the separation, try a less polar mobile phase. If the spots are too low on the plate, a more polar mobile phase is needed. A common mobile phase for such reactions is a mixture of hexane and ethyl acetate; you can adjust the ratio to achieve better separation.
No spots are visible on the TLC plate. The sample is too dilute.Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications.[1]
The compounds are not UV-active.Use a visualization technique other than UV light, such as iodine vapor or a chemical stain like potassium permanganate.[1]
The compounds are volatile and have evaporated.This can be an issue with low boiling point esters. Ensure the plate is developed and visualized promptly after spotting.
The solvent level in the developing chamber was above the spotting line.Ensure the solvent level is below the origin line on the TLC plate.
Unexpected spots appear on the TLC plate. Impurities in the starting materials.Run a TLC of your starting materials (benzoic acid and 3-cresol) individually to check for impurities.
Side reactions are occurring.The presence of unexpected spots can indicate the formation of byproducts.
Contamination of the TLC plate or developing chamber.Ensure all glassware is clean and that the TLC plate is handled only by the edges.
The Rf values are inconsistent between runs. The mobile phase composition is changing.Use fresh mobile phase for each run, as the composition of mixed solvents can change due to evaporation.
The TLC chamber was not saturated with solvent vapor.Place a piece of filter paper in the developing chamber to help saturate the atmosphere with solvent vapors.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right mobile phase (eluent) for my TLC analysis?

A1: The choice of mobile phase is critical for good separation. For the separation of benzoic acid and 3-methylphenyl ester, a good starting point is a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate. A common starting ratio is 4:1 or 3:1 hexanes:ethyl acetate. You can then adjust the polarity:

  • If your spots are all near the bottom of the plate (low Rf values), your eluent is not polar enough. Increase the proportion of ethyl acetate.

  • If your spots are all near the top of the plate (high Rf values), your eluent is too polar. Increase the proportion of hexanes.

The goal is to have the Rf value of the product (3-methylphenyl ester) around 0.3-0.5 for optimal separation and analysis.

Q2: How can I visualize the spots on my TLC plate?

A2: Since benzoic acid, 3-cresol, and 3-methylphenyl ester are all aromatic compounds, they should be visible under a UV lamp (254 nm) if you are using TLC plates with a fluorescent indicator (e.g., F254). The spots will appear as dark patches against a fluorescent green background.[2] Alternatively, you can use other visualization methods:

  • Iodine Vapor: Place the dried TLC plate in a chamber containing a few crystals of iodine. Most organic compounds will absorb the iodine vapor and appear as brown spots.[1][3]

  • Potassium Permanganate Stain: This stain is useful for visualizing compounds that can be oxidized, such as the phenolic hydroxyl group of unreacted 3-cresol. It will appear as a yellow or brown spot on a purple background.

  • p-Anisaldehyde Stain: This is a good general-purpose stain that can produce a range of colors with different functional groups upon heating.[3]

Q3: What should I expect to see on the TLC plate as the reaction progresses?

A3: At the beginning of the reaction (t=0), you should see spots corresponding to your starting materials, benzoic acid and 3-cresol. Benzoic acid is quite polar and will have a low Rf value (closer to the baseline). 3-cresol is also polar due to the hydroxyl group and will have a relatively low Rf. As the reaction proceeds, a new, less polar spot will appear, corresponding to the product, 3-methylphenyl ester. This product spot will have a significantly higher Rf value than the starting materials. A successful reaction will show the disappearance or significant reduction in the intensity of the starting material spots and the appearance of a strong product spot.

Q4: How do I use a co-spot on my TLC plate?

A4: A co-spot is a lane on the TLC plate where you spot both your starting material mixture and your reaction mixture in the same location. This is a crucial control to confirm the identity of the spots. If the spot from the reaction mixture that you believe is the starting material has the same Rf as the pure starting material, they will appear as a single, merged spot in the co-spot lane. This helps to differentiate between starting material and product, especially if their Rf values are close.

Q5: My benzoic acid spot is streaking badly. What can I do?

A5: Carboxylic acids like benzoic acid can sometimes streak on silica gel plates due to strong interactions with the stationary phase. Adding a small amount of a volatile acid, such as acetic acid or formic acid (a few drops in your mobile phase), can often resolve this issue by protonating the silica surface and reducing the tailing of the acidic spot.

Experimental Protocol: TLC Monitoring of this compound Synthesis

This protocol outlines the general procedure for monitoring the esterification reaction between benzoic acid and 3-cresol.

1. Preparation of the TLC Plate:

  • Obtain a silica gel TLC plate (e.g., silica gel 60 F254).
  • Using a pencil, gently draw a straight line across the plate, about 1 cm from the bottom. This is your origin line.
  • Mark small, evenly spaced ticks on the origin line where you will spot your samples. Label them accordingly (e.g., BA for benzoic acid, 3C for 3-cresol, R for reaction mixture, and Co for co-spot).

2. Sample Preparation and Spotting:

  • Prepare dilute solutions of your starting materials (benzoic acid and 3-cresol) and your reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.
  • Using a capillary tube or a micropipette, carefully spot a small amount of each solution onto the corresponding tick mark on the origin line. The spots should be as small as possible (1-2 mm in diameter).
  • For the co-spot lane, first spot the starting material mixture and then, on the same spot, apply the reaction mixture.

3. Development of the TLC Plate:

  • Prepare your mobile phase (e.g., 4:1 hexanes:ethyl acetate) in a developing chamber. The solvent level should be below the origin line on your TLC plate.
  • Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber and let it equilibrate for a few minutes.
  • Carefully place the spotted TLC plate into the chamber and replace the cover.
  • Allow the solvent to travel up the plate until it is about 1 cm from the top.
  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

4. Visualization and Analysis:

  • Allow the solvent to completely evaporate from the plate.
  • Visualize the spots using a UV lamp (254 nm). Circle the visible spots with a pencil.
  • If necessary, use a chemical stain or iodine vapor for further visualization.
  • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
  • Compare the Rf values of the spots in the reaction mixture to those of the starting materials to determine the progress of the reaction.

Data Presentation

Table 1: Expected Relative Rf Values for Reactants and Product

Compound Structure Relative Polarity Expected Rf Value
Benzoic AcidAromatic Carboxylic AcidHighLow
3-CresolPhenolMedium-HighLow-Medium
This compoundAromatic EsterLowHigh

Note: The exact Rf values will depend on the specific mobile phase composition and other experimental conditions.

Experimental Workflow

TLC_Workflow cluster_prep Preparation cluster_spotting Spotting cluster_development Development cluster_visualization Visualization & Analysis prep_plate Prepare TLC Plate spot_sm Spot Starting Materials prep_plate->spot_sm prep_samples Prepare Dilute Samples prep_samples->spot_sm spot_rxn Spot Reaction Mixture prep_samples->spot_rxn spot_co Create Co-spot spot_sm->spot_co spot_rxn->spot_co develop_plate Develop Plate in Chamber spot_co->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize_uv Visualize under UV Light dry_plate->visualize_uv visualize_stain Stain (Optional) visualize_uv->visualize_stain calculate_rf Calculate Rf Values visualize_uv->calculate_rf visualize_stain->calculate_rf analyze Analyze Reaction Progress calculate_rf->analyze

References

Technical Support Center: Characterization of m-Cresyl Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the characterization of m-cresyl benzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analytical challenges encountered during the characterization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the characterization of m-cresyl benzoate?

The primary challenges in characterizing m-cresyl benzoate often revolve around:

  • Isomeric Purity: Differentiating m-cresyl benzoate from its ortho- and para-isomers, which possess very similar physicochemical properties, can be difficult.

  • Impurity Profiling: Identifying and quantifying process-related impurities from its synthesis, such as unreacted m-cresol, benzoyl chloride, and benzoic acid, requires sensitive and specific analytical methods.

  • Degradation Products: m-Cresyl benzoate can be susceptible to hydrolysis under certain conditions, leading to the formation of m-cresol and benzoic acid. Characterizing these and other potential degradation products is crucial for stability studies.

  • Method Development: Developing robust and reliable analytical methods (HPLC, GC-MS) that can effectively separate the main compound from its isomers and impurities can be time-consuming.

Q2: How can I differentiate between m-cresyl benzoate and its o- and p-isomers using chromatography?

Separating cresol benzoate isomers is a significant challenge due to their similar polarities and boiling points. For High-Performance Liquid Chromatography (HPLC), the use of a phenyl-based stationary phase can enhance separation by utilizing π-π interactions in addition to hydrophobic interactions. A methodical approach to optimizing the mobile phase composition, particularly the ratio of organic solvent (e.g., acetonitrile or methanol) to water, is critical. In Gas Chromatography (GC), a capillary column with a polar stationary phase is often required to achieve baseline separation of the isomers. Temperature programming should be carefully optimized to maximize resolution.

Q3: What are the expected impurities from the synthesis of m-cresyl benzoate?

The most common synthesis route for m-cresyl benzoate is the esterification of m-cresol with benzoyl chloride. Potential impurities include:

  • Unreacted Starting Materials: m-Cresol and benzoyl chloride.

  • Hydrolysis Product: Benzoic acid (from the hydrolysis of benzoyl chloride).

  • Isomeric Impurities: o-Cresyl benzoate and p-cresyl benzoate if the starting m-cresol contains isomeric impurities.

  • By-products: Di-m-cresyl ether (from self-condensation of m-cresol under certain conditions).

Troubleshooting Guides

HPLC Analysis

Issue: Poor separation between m-cresyl benzoate and its isomers (o- and p-cresyl benzoate).

Potential Cause Troubleshooting Step
Inappropriate column chemistry.Standard C18 columns may not provide sufficient selectivity. Switch to a phenyl-hexyl or a biphenyl stationary phase to enhance π-π interactions and improve resolution between the aromatic isomers.
Suboptimal mobile phase composition.Systematically vary the organic modifier (acetonitrile vs. methanol) and the aqueous phase ratio. Create a gradient elution method if isocratic elution fails to provide adequate separation.
Inadequate temperature control.Temperature fluctuations can affect retention times and selectivity. Use a column oven to maintain a stable temperature (e.g., 30-40 °C).

Issue: Tailing peak for m-cresyl benzoate.

Potential Cause Troubleshooting Step
Secondary interactions with the stationary phase.Add a small amount of a competing agent, like triethylamine (0.1%), to the mobile phase to block active silanol groups on the silica support.
Column overload.Reduce the injection volume or the concentration of the sample.
Extracolumn dead volume.Ensure all fittings and tubing are properly connected and have minimal length.
GC-MS Analysis

Issue: Co-elution of cresol benzoate isomers.

Potential Cause Troubleshooting Step
Inadequate column polarity.Use a more polar capillary column, such as one with a cyanopropylphenyl or polyethylene glycol (PEG) stationary phase.
Incorrect temperature program.Start with a lower initial oven temperature and use a slower ramp rate (e.g., 2-5 °C/min) to improve the separation of these closely boiling isomers.

Issue: Inconsistent fragmentation pattern in the mass spectrum.

Potential Cause Troubleshooting Step
Fluctuations in ionization energy.Ensure the ion source is clean and the electron energy is set consistently, typically at 70 eV for electron ionization (EI).
Thermal degradation in the injector or column.Lower the injector temperature and the final oven temperature to prevent on-column degradation.
NMR Spectroscopy

Issue: Difficulty in assigning aromatic protons in the 1H NMR spectrum.

Potential Cause Troubleshooting Step
Overlapping signals in the aromatic region.Use a higher field NMR spectrometer (e.g., 500 MHz or higher) to increase signal dispersion.
Complex splitting patterns.Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy), to establish proton-proton coupling networks and aid in the assignment of individual resonances.

Experimental Protocols

HPLC Method for Isomeric Purity of Cresyl Benzoates

This method is a starting point and may require optimization.

Parameter Condition
Column Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water; B: Acetonitrile
Gradient 0-5 min: 50% B; 5-25 min: 50-70% B; 25-30 min: 70% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 230 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in acetonitrile to a concentration of 1 mg/mL.
GC-MS Method for Impurity Profiling

This method is designed to separate volatile impurities and the main component.

Parameter Condition
Column DB-WAX or equivalent PEG column (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250 °C
Oven Program Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 240 °C (hold 5 min)
MS Transfer Line 250 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-400 amu
Sample Preparation Dissolve sample in dichloromethane to a concentration of 1 mg/mL.
Forced Degradation Protocol

This protocol outlines the conditions for stress testing to identify potential degradation products.

Stress Condition Procedure
Acid Hydrolysis Dissolve m-cresyl benzoate (10 mg) in 10 mL of 0.1 M HCl in acetonitrile/water (1:1). Heat at 60 °C for 24 hours.
Base Hydrolysis Dissolve m-cresyl benzoate (10 mg) in 10 mL of 0.1 M NaOH in acetonitrile/water (1:1). Keep at room temperature for 4 hours.
Oxidative Degradation Dissolve m-cresyl benzoate (10 mg) in 10 mL of 3% H₂O₂ in acetonitrile. Keep at room temperature for 24 hours.
Thermal Degradation Store the solid sample at 105 °C for 48 hours.
Photolytic Degradation Expose the solid sample to UV light (254 nm) and visible light for 24 hours.

After exposure, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration for HPLC or GC-MS analysis.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_stability Stability Studies synthesis Esterification: m-cresol + Benzoyl Chloride purification Purification (e.g., Recrystallization) synthesis->purification hplc HPLC Analysis (Purity & Isomers) purification->hplc gcms GC-MS Analysis (Volatile Impurities) purification->gcms nmr NMR Spectroscopy (Structure Confirmation) purification->nmr forced_degradation Forced Degradation (Acid, Base, Oxidative) purification->forced_degradation stability_hplc Stability-Indicating HPLC Method forced_degradation->stability_hplc

Caption: Workflow for Synthesis and Characterization of m-Cresyl Benzoate.

troubleshooting_logic cluster_hplc HPLC Issues cluster_gcms GC-MS Issues start Analytical Problem Encountered hplc_problem Poor Peak Shape or Resolution start->hplc_problem gcms_problem Inconsistent Spectra or Co-elution start->gcms_problem check_column Evaluate Column (Age, Chemistry) hplc_problem->check_column check_mobile_phase Optimize Mobile Phase (Solvent, pH, Additives) hplc_problem->check_mobile_phase check_instrument Check System (Connections, Temp) hplc_problem->check_instrument solution Problem Resolved check_column->solution check_mobile_phase->solution check_instrument->solution check_inlet Optimize Injector (Temp, Liner) gcms_problem->check_inlet check_program Optimize Oven Temperature Program gcms_problem->check_program check_source Clean Ion Source gcms_problem->check_source check_inlet->solution check_program->solution check_source->solution

Caption: Troubleshooting Logic for Analytical Issues.

Technical Support Center: Minimizing Byproduct Formation in Benzoate Ester Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of benzoate esters. The information is presented in a question-and-answer format to directly address common challenges encountered in the laboratory.

I. Troubleshooting Guides

This section provides detailed solutions to specific problems that may arise during benzoate ester synthesis via Fischer-Speier esterification and the Schotten-Baumann reaction.

Fischer-Speier Esterification: Troubleshooting

Q1: My Fischer-Speier esterification of benzoic acid resulted in a low yield of the desired benzoate ester. What are the potential causes and how can I improve the yield?

A1: Low yields in Fischer-Speier esterification are often due to the reversible nature of the reaction and the presence of water, which can hydrolyze the ester product back to the starting materials.[1][2] Another common issue is the incomplete conversion of the carboxylic acid.

Troubleshooting Steps:

  • Increase the Alcohol to Carboxylic Acid Ratio: Employing a large excess of the alcohol can shift the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[3][4] For instance, increasing the molar ratio of methanol to benzoic acid can significantly increase the yield of methyl benzoate.

  • Remove Water as it Forms: The continuous removal of water, a byproduct of the reaction, is a highly effective method to drive the reaction to completion.[3] This can be achieved by:

    • Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene) allows for the physical separation of water from the reaction mixture.

    • Drying Agents: The addition of a dehydrating agent, such as molecular sieves, can sequester water as it is formed.

  • Optimize Catalyst and Temperature: While a strong acid catalyst like sulfuric acid is necessary, its concentration and the reaction temperature should be optimized.[5] Excessive temperatures can lead to side reactions, such as ether formation from the alcohol.[6]

  • Increase Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). If the reaction is proceeding slowly, extending the reflux time may improve the yield.

Q2: I have identified a significant amount of a high-boiling point impurity in my benzoate ester product from a Fischer-Speier reaction. What is this byproduct and how can I prevent its formation?

A2: A common high-boiling point byproduct in Fischer esterification, especially when using simple alcohols like methanol or ethanol at elevated temperatures, is the corresponding dialkyl ether (e.g., dimethyl ether, diethyl ether).[6] This is formed through an acid-catalyzed dehydration of the alcohol.

Preventative Measures:

  • Moderate Reaction Temperature: Avoid excessively high reaction temperatures. The optimal temperature should be sufficient to promote esterification without favoring the competing ether formation.

  • Choice of Catalyst: While strong Brønsted acids like sulfuric acid are effective for esterification, they can also promote ether formation.[6] Consider using a milder acid catalyst or a solid acid catalyst, which can sometimes offer higher selectivity.

  • Reaction Time: Prolonged reaction times at high temperatures can increase the likelihood of ether formation. Monitor the reaction and stop it once a satisfactory conversion of the carboxylic acid is achieved.

Schotten-Baumann Reaction: Troubleshooting

Q1: My Schotten-Baumann reaction to synthesize a benzoate ester is giving a low yield, and I am recovering a significant amount of benzoic acid. What is happening and how can I fix it?

A1: The presence of benzoic acid as a major byproduct in a Schotten-Baumann reaction indicates that the benzoyl chloride is hydrolyzing before it can react with the alcohol.[7] This is a common issue, as benzoyl chloride is highly reactive towards water.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions (Initially): While the Schotten-Baumann reaction is often performed in a two-phase system with aqueous base, it is crucial to minimize the contact of benzoyl chloride with water before the alcohol has a chance to react.[8]

  • Optimize Base Addition: The base plays a critical role in neutralizing the HCl byproduct and in activating the alcohol.[9][10]

    • For less reactive alcohols, the base (e.g., NaOH) deprotonates the alcohol to form a more nucleophilic alkoxide, which then reacts with the benzoyl chloride.[11]

    • Slow, dropwise addition of the benzoyl chloride to the mixture of the alcohol and aqueous base can favor the desired reaction over hydrolysis.

  • Choice of Base: While sodium hydroxide is commonly used, pyridine can also be employed. Pyridine can act as a nucleophilic catalyst, activating the benzoyl chloride towards attack by the alcohol.[9]

  • Two-Phase System: Conducting the reaction in a biphasic system (e.g., dichloromethane and water) can be advantageous. The benzoyl chloride and the ester product remain primarily in the organic phase, while the base and the neutralized HCl byproduct are in the aqueous phase, which can help to minimize the hydrolysis of the ester product.[10]

Q2: After workup of my Schotten-Baumann reaction, I have a persistent impurity that is difficult to remove by simple extraction. What could it be and what purification strategy should I use?

A2: A common impurity that can be challenging to remove is unreacted benzoyl chloride or benzoic acid formed from its hydrolysis. If the alcohol used has other functional groups, side reactions can also occur.

Purification Strategies:

  • Aqueous Base Wash: Washing the organic layer with a dilute aqueous base solution (e.g., 5% sodium bicarbonate or sodium carbonate) will convert any remaining benzoyl chloride to sodium benzoate and also extract any benzoic acid into the aqueous layer.[12] Be cautious as this can generate CO2 gas if significant amounts of acid are present.

  • Brine Wash: A subsequent wash with a saturated sodium chloride solution (brine) helps to remove residual water from the organic layer before drying.

  • Chromatography: If the impurity persists, column chromatography is an effective method for purification. The choice of solvent system will depend on the polarity of the ester and the impurity.

  • Distillation: For volatile esters, distillation can be a suitable purification method to separate the product from non-volatile impurities.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts to expect in a Fischer-Speier synthesis of methyl benzoate?

A1: The primary byproduct is water, which is formed stoichiometrically with the ester.[13] This leads to an equilibrium that can limit the yield. Another potential byproduct, especially at higher temperatures, is dimethyl ether, formed from the acid-catalyzed dehydration of methanol.[6] Unreacted benzoic acid will also be present if the reaction does not go to completion.

Q2: What is the main byproduct in the Schotten-Baumann synthesis of ethyl benzoate?

A2: The main byproduct is hydrogen chloride (HCl), which is generated from the reaction of benzoyl chloride and ethanol.[9] This is typically neutralized by the base (e.g., sodium hydroxide) present in the reaction mixture, forming sodium chloride. If water is present, benzoic acid can also be formed as a byproduct due to the hydrolysis of benzoyl chloride.

Q3: How can I effectively remove unreacted benzoic acid from my ethyl benzoate product?

A3: Unreacted benzoic acid can be effectively removed by washing the crude product (dissolved in an organic solvent like diethyl ether or ethyl acetate) with a mild aqueous base such as 5% sodium bicarbonate solution.[12] The benzoic acid will be converted to its water-soluble salt, sodium benzoate, which will partition into the aqueous layer. The layers can then be separated.

Q4: Can I use tertiary alcohols in Fischer-Speier esterification?

A4: Tertiary alcohols are generally not suitable for Fischer-Speier esterification because they are prone to elimination (dehydration) under the strong acidic conditions, leading to the formation of alkenes as the major product.[14]

Q5: In the Schotten-Baumann reaction, why is a two-phase solvent system often used?

A5: A two-phase system, typically consisting of an organic solvent (like dichloromethane or diethyl ether) and water, is often used to manage the different components of the reaction.[10] The starting materials (benzoyl chloride and alcohol) and the ester product are soluble in the organic phase, while the base (e.g., NaOH) and the resulting salt (e.g., NaCl) are in the aqueous phase. This setup helps to minimize unwanted side reactions, such as the hydrolysis of the ester product, which can occur under basic aqueous conditions.[10]

III. Data Presentation

Table 1: Effect of Alcohol to Acid Ratio on Fischer Esterification Yield

Molar Ratio of Alcohol to Carboxylic AcidEquilibrium Yield of Ester (%)
1:1~67
2:1~80
3:1~85
5:1~90
10:1~95

Note: Yields are approximate and can vary depending on the specific alcohol, carboxylic acid, and reaction conditions.

Table 2: Comparison of Catalysts for Ethyl Benzoate Synthesis via Fischer Esterification

CatalystReaction Time (h)Yield (%)
Sulfuric Acid1.580.1
Expandable Graphite1.580.1
Zr/Ti Solid Acid4>90

Data compiled from various sources for general comparison.[15][16]

IV. Experimental Protocols

Detailed Methodology for Fischer-Speier Synthesis of Ethyl Benzoate

Materials:

  • Benzoic acid

  • Ethanol (absolute)

  • Concentrated sulfuric acid

  • Diethyl ether

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Reflux apparatus (round-bottom flask, condenser)

  • Separatory funnel

  • Heating mantle

Procedure:

  • To a 100 mL round-bottom flask, add 10.0 g of benzoic acid and 30 mL of absolute ethanol.

  • Carefully add 1.5 mL of concentrated sulfuric acid to the mixture while swirling.

  • Add a few boiling chips and assemble the reflux apparatus.

  • Heat the mixture to a gentle reflux using a heating mantle for 1-2 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing 50 mL of cold water.

  • Rinse the reaction flask with 20 mL of diethyl ether and add it to the separatory funnel.

  • Shake the funnel gently, venting frequently to release any pressure. Allow the layers to separate and discard the lower aqueous layer.

  • Wash the organic layer sequentially with:

    • 25 mL of water

    • 25 mL of 5% sodium bicarbonate solution (vent frequently)

    • 25 mL of saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Decant or filter the dried solution and remove the solvent by rotary evaporation to obtain the crude ethyl benzoate.

  • Purify the crude product by distillation if necessary.

Detailed Methodology for Schotten-Baumann Synthesis of Phenyl Benzoate

Materials:

  • Phenol

  • Benzoyl chloride

  • 10% Sodium hydroxide solution

  • Dichloromethane

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

Procedure:

  • In a 100 mL Erlenmeyer flask, dissolve 2.0 g of phenol in 25 mL of 10% aqueous sodium hydroxide solution. Cool the solution in an ice bath.

  • In a separate beaker, dissolve 3.0 mL of benzoyl chloride in 15 mL of dichloromethane.

  • Slowly add the benzoyl chloride solution to the cold phenol solution with vigorous stirring over 10-15 minutes.

  • After the addition is complete, continue to stir the mixture vigorously for another 15-20 minutes.

  • Transfer the mixture to a separatory funnel.

  • Separate the lower organic layer.

  • Wash the organic layer with 20 mL of cold water, followed by 20 mL of 5% sodium bicarbonate solution, and finally with 20 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and remove the dichloromethane using a rotary evaporator to yield the crude phenyl benzoate.

  • The product can be further purified by recrystallization from ethanol if needed.

V. Visualizations

Fischer_Esterification_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup & Purification benzoic_acid Benzoic Acid reflux Reflux benzoic_acid->reflux alcohol Alcohol (Excess) alcohol->reflux acid_catalyst Acid Catalyst (H₂SO₄) acid_catalyst->reflux extraction Aqueous Extraction reflux->extraction byproduct_water Water (Byproduct) reflux->byproduct_water forms byproduct_ether Ether (Byproduct) reflux->byproduct_ether potential side reaction washing Base Wash (NaHCO₃) extraction->washing drying Drying (Na₂SO₄) washing->drying purification Purification (Distillation/Chromatography) drying->purification product Benzoate Ester purification->product

Caption: Experimental workflow for Fischer-Speier esterification.

Schotten_Baumann_Workflow cluster_reactants Reactants & Base cluster_reaction Reaction cluster_workup Workup & Purification benzoyl_chloride Benzoyl Chloride reaction Two-Phase Reaction benzoyl_chloride->reaction alcohol Alcohol alcohol->reaction base Aqueous Base (NaOH) base->reaction separation Phase Separation reaction->separation byproduct_hcl HCl (Neutralized by Base) reaction->byproduct_hcl forms byproduct_benzoic_acid Benzoic Acid (from Hydrolysis) reaction->byproduct_benzoic_acid potential side reaction washing Aqueous Washes separation->washing drying Drying (Na₂SO₄) washing->drying purification Purification (Recrystallization/Chromatography) drying->purification product Benzoate Ester purification->product Troubleshooting_Logic cluster_fischer Fischer-Speier Troubleshooting cluster_schotten Schotten-Baumann Troubleshooting start Low Yield or Impure Product fischer Fischer-Speier? start->fischer schotten Schotten-Baumann? start->schotten f_cause1 Equilibrium Limitation fischer->f_cause1 Probable Cause f_cause2 Ether Byproduct fischer->f_cause2 Probable Cause s_cause1 Benzoyl Chloride Hydrolysis schotten->s_cause1 Probable Cause s_cause2 Incomplete Reaction schotten->s_cause2 Probable Cause f_sol1 Use Excess Alcohol / Remove Water f_cause1->f_sol1 Solution f_sol2 Moderate Temperature f_cause2->f_sol2 Solution s_sol1 Anhydrous Conditions / Slow Addition s_cause1->s_sol1 Solution s_sol2 Optimize Base / Use Catalyst (Pyridine) s_cause2->s_sol2 Solution

References

Technical Support Center: Synthesis and Purification of 3-Methylphenyl Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of synthesized 3-methylphenyl benzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 3-methylphenyl benzoate?

A1: The most common and direct method for synthesizing 3-methylphenyl benzoate is the Fischer esterification of benzoic acid with 3-methylphenol (m-cresol) in the presence of an acid catalyst, such as concentrated sulfuric acid. This reaction is reversible, and various techniques can be used to drive the equilibrium towards the product.

Q2: What are the primary impurities I should expect in my crude 3-methylphenyl benzoate?

A2: The primary impurities are typically unreacted starting materials: benzoic acid and 3-methylphenol. Depending on the reaction conditions, side products from unwanted reactions may also be present, though these are generally in smaller quantities.

Q3: What are the recommended methods for purifying crude 3-methylphenyl benzoate?

A3: The two most effective and commonly used methods for purifying 3-methylphenyl benzoate are recrystallization and column chromatography. The choice between these methods often depends on the level of purity required and the nature of the impurities.

Q4: How can I monitor the progress of the esterification reaction?

A4: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product. A suitable mobile phase for this analysis is a mixture of hexane and ethyl acetate.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of 3-Methylphenyl Benzoate The Fischer esterification is an equilibrium reaction.- Use a Dean-Stark apparatus to remove water as it is formed, shifting the equilibrium towards the product.- Increase the molar ratio of one of the reactants, typically the less expensive one.
Insufficient reaction time or temperature.- Ensure the reaction is refluxed for an adequate amount of time, as esterification of phenols can be slower than with aliphatic alcohols.- Maintain the appropriate reaction temperature to ensure the reaction proceeds at a reasonable rate.
Presence of Unreacted Benzoic Acid in the Final Product Incomplete reaction.- Drive the reaction to completion using the methods described above.
Ineffective purification.- During the work-up, wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to remove unreacted benzoic acid.
Presence of Unreacted 3-Methylphenol in the Final Product Incomplete reaction.- Ensure the reaction goes to completion.
Ineffective purification.- Wash the organic layer with a dilute sodium hydroxide solution to remove unreacted 3-methylphenol. Be cautious, as a strong base can hydrolyze the ester product if the washing is too vigorous or prolonged.
Product is an Oil and Does Not Solidify Presence of impurities.- The presence of unreacted starting materials or solvent can lower the melting point of the product, causing it to be an oil. Purify the product using column chromatography.
The product may be a low-melting solid or an oil at room temperature.- Cool the product in an ice bath to induce crystallization. If it remains an oil, proceed with purification by column chromatography.
Poor Separation During Column Chromatography Incorrect mobile phase polarity.- Optimize the mobile phase by testing different ratios of non-polar (e.g., hexane) and polar (e.g., ethyl acetate) solvents using TLC to achieve good separation between the product and impurities.

Data Presentation: Purity Enhancement Strategies

The following table summarizes the expected purity of 3-methylphenyl benzoate after applying different purification techniques. The purity can be assessed using techniques like quantitative NMR (qNMR) or gas chromatography (GC).[1]

Purification Method Typical Purity Achieved Key Considerations
Single Recrystallization 95-98%The choice of solvent is critical. Ethanol or a mixture of ethanol and water is often suitable. Purity is dependent on the initial concentration of impurities.
Column Chromatography >99%The separation efficiency depends on the stationary phase (typically silica gel) and the mobile phase composition. A gradient elution may be necessary for optimal separation.
Combined Recrystallization and Column Chromatography >99.5%For achieving very high purity, performing column chromatography followed by recrystallization is an effective strategy.

Experimental Protocols

I. Synthesis of 3-Methylphenyl Benzoate via Fischer Esterification

This protocol is a general guideline for the synthesis of 3-methylphenyl benzoate.

Materials:

  • Benzoic acid

  • 3-Methylphenol (m-cresol)

  • Concentrated sulfuric acid

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Reflux condenser

  • Separatory funnel

  • Round-bottom flask

Procedure:

  • To a round-bottom flask, add benzoic acid, 3-methylphenol, and toluene.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Assemble a Dean-Stark apparatus with a reflux condenser.

  • Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.

  • Continue the reaction until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with water.

  • Wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted benzoic acid.

  • Wash again with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the toluene under reduced pressure to obtain the crude 3-methylphenyl benzoate.

II. Purification by Recrystallization

Procedure:

  • Dissolve the crude 3-methylphenyl benzoate in a minimum amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals to obtain pure 3-methylphenyl benzoate.

III. Purification by Column Chromatography

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack a chromatography column.

  • Dissolve the crude 3-methylphenyl benzoate in a minimal amount of the mobile phase.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a suitable mobile phase, such as a mixture of hexane and ethyl acetate. The polarity of the mobile phase can be gradually increased (gradient elution) to improve separation.

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-methylphenyl benzoate.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants Benzoic Acid + 3-Methylphenol Reaction Reflux with Dean-Stark Reactants->Reaction Catalyst H2SO4 (cat.) Toluene Catalyst->Reaction Wash_NaHCO3 Wash with NaHCO3(aq) Reaction->Wash_NaHCO3 Wash_H2O Wash with H2O Wash_NaHCO3->Wash_H2O Dry Dry (MgSO4) Wash_H2O->Dry Evaporate Evaporate Solvent Dry->Evaporate Crude_Product Crude Product Evaporate->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure 3-Methylphenyl Benzoate Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Experimental workflow for the synthesis and purification of 3-methylphenyl benzoate.

Troubleshooting_Logic Start Crude Product Analysis Low_Yield Low Yield? Start->Low_Yield Impurity_BA Benzoic Acid Present? Low_Yield->Impurity_BA No Solution_Yield Optimize Reaction: - Use Dean-Stark - Increase Reactant Excess Low_Yield->Solution_Yield Yes Impurity_MP 3-Methylphenol Present? Impurity_BA->Impurity_MP No Solution_BA Purification: Wash with NaHCO3(aq) Impurity_BA->Solution_BA Yes Solution_MP Purification: Wash with dilute NaOH(aq) Impurity_MP->Solution_MP Yes Continue_Purification Proceed to Purification Impurity_MP->Continue_Purification No Solution_Yield->Impurity_BA Solution_BA->Impurity_MP Solution_MP->Continue_Purification Pure_Product Pure Product Continue_Purification->Pure_Product

Caption: Troubleshooting decision tree for the synthesis of 3-methylphenyl benzoate.

References

Technical Support Center: Dehydration Methods for Fischer Esterification of m-Cresyl Benzoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the Fischer esterification of m-cresyl benzoate. The information is tailored for researchers, scientists, and drug development professionals encountering challenges with this specific synthesis.

Note on the Esterification of Phenols: The Fischer esterification of phenols, including m-cresol, is often challenging due to the lower nucleophilicity of the phenolic hydroxyl group compared to that of alcohols.[1][2][3][4][5] This can result in slower reaction rates and lower equilibrium yields.[1][3] Consequently, reaction conditions may need to be more forcing (e.g., higher temperatures, longer reaction times) than for the esterification of simple alcohols.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing water in the Fischer esterification of m-cresyl benzoate to improve yield?

A1: The Fischer esterification is an equilibrium-limited reaction.[3][6] To drive the reaction toward the formation of m-cresyl benzoate, the water byproduct must be removed. The three primary methods are:

  • Azeotropic Distillation: This involves refluxing the reaction mixture with a solvent that forms an azeotrope with water (e.g., toluene, xylene). The water is continuously removed using a Dean-Stark apparatus.

  • Use of a Strong Acid Catalyst and Dehydrating Agent: Concentrated sulfuric acid is commonly used not only as a catalyst but also as a dehydrating agent to absorb the water as it is formed.[6]

  • Use of Dessicants: While less common for liquid-phase reactions at reflux, solid drying agents like molecular sieves can be used to sequester water.

Q2: Why is my yield of m-cresyl benzoate consistently low?

A2: Low yields in the Fischer esterification of m-cresol can be attributed to several factors:

  • Equilibrium: As a reversible reaction, if water is not effectively removed, the equilibrium will not favor product formation.[3][6]

  • Low Reactivity of m-Cresol: Phenols are less nucleophilic than aliphatic alcohols, leading to a slower reaction rate and a less favorable equilibrium constant.[1][2][3][4]

  • Steric Hindrance: While m-cresol is not exceptionally bulky, some steric hindrance may still play a role.

  • Side Reactions: Under harsh acidic conditions (especially with concentrated sulfuric acid), side reactions such as sulfonation of the aromatic ring of m-cresol can occur.[1]

Q3: Can I use an excess of one reactant to improve the yield?

A3: Yes, according to Le Châtelier's principle, using a large excess of one of the reactants can shift the equilibrium towards the products.[6] In the synthesis of m-cresyl benzoate, it is generally more practical and cost-effective to use an excess of benzoic acid rather than m-cresol.

Q4: What are the advantages and disadvantages of using a Dean-Stark apparatus versus concentrated sulfuric acid for water removal?

A4:

  • Dean-Stark Apparatus:

    • Advantages: Highly efficient at water removal, which can lead to higher yields. It also allows for the use of milder acid catalysts like p-toluenesulfonic acid (p-TsOH), which can reduce the likelihood of side reactions.

    • Disadvantages: Requires a more complex experimental setup and the use of an additional solvent that must be removed later.

  • Concentrated Sulfuric Acid:

    • Advantages: Simple experimental setup as the acid serves as both catalyst and dehydrating agent.

    • Disadvantages: Can lead to charring and side reactions, particularly sulfonation of the electron-rich aromatic ring of m-cresol.[1] The work-up procedure is also more involved due to the need to neutralize a larger quantity of strong acid.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective water removal.2. Insufficient reaction time or temperature.3. Catalyst has degraded or is inactive.1. If using a Dean-Stark trap, ensure the solvent is refluxing at a rate that allows for azeotropic removal of water. Check for leaks in the apparatus. If using sulfuric acid, ensure it is concentrated.2. Due to the lower reactivity of m-cresol, longer reflux times (e.g., 8-24 hours) and potentially higher temperatures (using a higher boiling solvent like xylene) may be necessary.3. Use fresh, high-quality acid catalyst.
Dark Brown or Black Reaction Mixture Charring of organic material by concentrated sulfuric acid.1. Use a milder catalyst such as p-toluenesulfonic acid (p-TsOH) in conjunction with a Dean-Stark apparatus.2. Add the sulfuric acid slowly and with cooling to the reaction mixture.3. Reduce the reaction temperature if possible, though this may require longer reaction times.
Difficult Product Isolation/Purification 1. Emulsion formation during aqueous work-up.2. Presence of unreacted benzoic acid.3. Presence of sulfonated byproducts.1. Add a saturated brine solution during the work-up to help break the emulsion.2. Wash the organic layer with a base (e.g., 5% sodium bicarbonate solution) to remove unreacted benzoic acid.3. Multiple washes with water may help remove some sulfonated byproducts. Column chromatography may be necessary for complete purification.
Formation of Unwanted Byproducts 1. Sulfonation of the m-cresol ring by sulfuric acid.2. Ether formation (though less likely with phenols under these conditions).1. Switch to a non-sulfonating acid catalyst like p-TsOH and use azeotropic distillation for water removal.2. Ensure the reaction temperature is not excessively high.

Quantitative Data Summary

The following table provides a hypothetical comparison of different dehydration methods for the Fischer esterification of m-cresyl benzoate, based on general principles of esterification. Actual results may vary.

Dehydration MethodCatalystSolventTypical Reaction Time (h)Hypothetical Yield (%)Purity
Azeotropic Distillation p-TsOH (5 mol%)Toluene8 - 1675 - 90Good to Excellent
Azeotropic Distillation H₂SO₄ (catalytic)Toluene6 - 1270 - 85Good
Sulfuric Acid Dehydration H₂SO₄ (excess)None4 - 850 - 70Fair to Good
Molecular Sieves (4Å) H₂SO₄ (catalytic)Toluene12 - 2460 - 75Good

Experimental Protocols

Protocol 1: Dehydration using a Dean-Stark Apparatus

This method is generally preferred for phenols to minimize side reactions.

  • Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagents: To the round-bottom flask, add benzoic acid (1.0 eq), m-cresol (1.2 eq), p-toluenesulfonic acid monohydrate (0.05 eq), and toluene (enough to fill the flask to about half its volume and the Dean-Stark trap).

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the trap (typically 8-16 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with an organic solvent like ethyl acetate. c. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove unreacted benzoic acid and the catalyst), water, and brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography if necessary.

Protocol 2: Dehydration using Concentrated Sulfuric Acid

This is a simpler but potentially lower-yielding method with a higher risk of side reactions.

  • Apparatus Setup: Assemble a round-bottom flask with a reflux condenser.

  • Reagents: To the round-bottom flask, add benzoic acid (1.0 eq) and m-cresol (1.2 eq).

  • Catalyst Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (0.5 - 1.0 eq) with stirring.

  • Reaction: Heat the mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up: a. Cool the reaction mixture and carefully pour it over ice water. b. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). c. Wash the organic layer with water, followed by a saturated sodium bicarbonate solution (caution: CO₂ evolution) until the aqueous layer is basic, and then with brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Dehydration_Methods_Workflow cluster_start Starting Materials cluster_methods Dehydration Method cluster_conditions1 Conditions for Method 1 cluster_conditions2 Conditions for Method 2 cluster_workup Work-up & Purification cluster_product Final Product start Benzoic Acid + m-Cresol method1 Azeotropic Distillation (Dean-Stark) start->method1 method2 Sulfuric Acid (Catalyst & Dehydrating Agent) start->method2 cond1 p-TsOH catalyst Toluene solvent Reflux (8-16h) method1->cond1 cond2 Excess H₂SO₄ No additional solvent Reflux (4-8h) method2->cond2 workup Aqueous Wash (Base, Water, Brine) cond1->workup cond2->workup purify Distillation or Chromatography workup->purify product m-Cresyl Benzoate purify->product

Caption: Workflow for m-cresyl benzoate synthesis comparing two primary dehydration methods.

Caption: A logical troubleshooting guide for addressing low yields in the esterification.

References

Validation & Comparative

A Comparative Analysis of Benzoic Acid, 3-Methylphenyl Ester and p-Cresyl Benzoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical research and development, a thorough understanding of the physicochemical and biological properties of isomeric compounds is paramount. This guide provides a detailed comparison of two such isomers: Benzoic acid, 3-methylphenyl ester (m-cresyl benzoate) and p-cresyl benzoate. As direct comparative studies on the performance of these esters are limited, this guide extends the analysis to their primary hydrolysis products, m-cresol and p-cresol, which are critical determinants of their biological activity and toxicological profiles.

Physicochemical Properties: A Head-to-Head Comparison

A summary of the key physicochemical properties of m-cresyl benzoate and p-cresyl benzoate is presented below. These properties are fundamental in predicting the behavior of these compounds in various experimental and physiological settings.

PropertyThis compound (m-Cresyl Benzoate)p-Cresyl Benzoate
CAS Number 614-32-4614-34-6
Molecular Formula C₁₄H₁₂O₂C₁₄H₁₂O₂
Molecular Weight 212.24 g/mol [1]212.24 g/mol [2]
Appearance -White solid (estimated)[3]
Melting Point -70-72 °C[2]
Boiling Point 314-316 °C @ 760 mm Hg[4]315-316 °C @ 760 mm Hg[3]
Vapor Pressure 0.000460 mmHg @ 25 °C (estimated)[4]0.000400 mmHg @ 25 °C (estimated)[3]
Flash Point 264 °F (128.89 °C)[4]266 °F (130 °C)[3]
logP (o/w) 3.433 (estimated)[4]3.590[3]
Water Solubility 32.35 mg/L @ 25 °C (estimated)[4]32.35 mg/L @ 25 °C (estimated)[3]

The Critical Role of Hydrolysis: A Deeper Look at m-Cresol and p-Cresol

In biological systems, esters like m-cresyl benzoate and p-cresyl benzoate are susceptible to hydrolysis, breaking down into their constituent alcohol and carboxylic acid. In this case, both esters yield benzoic acid and their respective cresol isomers (m-cresol or p-cresol). The biological and toxicological effects of the parent esters are therefore largely dictated by the properties of these hydrolysis products.

Below is a comparative table of the key properties of m-cresol and p-cresol.

Propertym-Cresolp-Cresol
CAS Number 108-39-4106-44-5
Molecular Formula C₇H₈OC₇H₈O
Molecular Weight 108.14 g/mol [5]108.14 g/mol [6]
Appearance Colorless to yellowish liquid[1][7]White to yellow solid[2]
Melting Point 11-12.22 °C[4][8]33-37 °C[2][6]
Boiling Point 202.32-203 °C[1][8]201.8-202 °C[6][9]
Water Solubility 22,700 - 23,500 ppm @ 25°C[1][8]21,520 - 24,000 ppm @ 25°C[8][10]
Density 1.034 g/mL @ 20-25°C[1][4]1.034 g/mL @ 20°C[6]
pKa 10.1[11]10.3[11]
Oral LD50 (rat) 242 mg/kg[3]207 mg/kg[3]

Toxicological Insights:

  • Acute Toxicity: Both m-cresol and p-cresol are considered toxic if swallowed. Oral LD50 values in rats are 242 mg/kg for m-cresol and 207 mg/kg for p-cresol, indicating that p-cresol is slightly more acutely toxic via this route of exposure[3].

  • Dermal Toxicity: Both isomers are corrosive to the skin[3]. The dermal LD50 in rabbits is 2050 mg/kg for m-cresol and 300 mg/kg for p-cresol, suggesting p-cresol is significantly more toxic upon dermal contact[3].

  • Genotoxicity: m-Cresol has tested negative for clastogenic activity both in vitro and in vivo. In contrast, p-cresol was found to be clastogenic in vitro but has not been adequately tested in somatic cells in vivo[3].

  • Systemic Effects: In dietary studies, p-cresol was identified as being more toxic in inducing nasal lesions in rodents compared to other isomers[12].

Experimental Protocols

Standardized methodologies for determining the physicochemical properties of chemical substances are detailed in the OECD Guidelines for the Testing of Chemicals. Below are summaries of relevant protocols.

1. Determination of Melting Point (OECD Guideline 102)

This guideline describes several methods for determining the melting point of a substance, including the capillary method, hot stage apparatus, and differential scanning calorimetry (DSC). For crystalline solids like p-cresyl benzoate, the capillary method is commonly employed.

  • Principle: A small, finely ground sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is observed.

  • Apparatus: Melting point apparatus with a heating block and a means to observe the sample, capillary tubes.

  • Procedure:

    • A small amount of the dried, powdered substance is introduced into a capillary tube, which is then sealed at one end.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperatures at which the first signs of melting and the complete liquefaction of the sample are observed are recorded as the melting range.

2. Determination of Boiling Point (OECD Guideline 103)

This guideline provides methods for determining the boiling point of liquids, such as m-cresyl benzoate. The dynamic method, which involves measuring the vapor pressure as a function of temperature, is a common approach.

  • Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

  • Apparatus: A suitable apparatus for boiling point determination (e.g., Siwoloboff's method), a thermometer, and a heating source.

  • Procedure:

    • A small amount of the liquid is placed in a test tube along with a capillary tube sealed at the upper end.

    • The test tube is heated, and the temperature is recorded when a rapid and continuous stream of bubbles emerges from the capillary tube.

    • The heating is stopped, and the temperature is recorded again when the bubble stream ceases and the liquid begins to enter the capillary tube. The boiling point is the average of these two temperatures.

3. Determination of Water Solubility (OECD Guideline 105)

This guideline outlines the column elution method and the flask method for determining the water solubility of substances.

  • Principle: A saturated solution of the substance in water is prepared, and the concentration of the substance in the aqueous phase is determined analytically.

  • Apparatus: Shaking flasks, a constant temperature bath, and analytical instrumentation (e.g., HPLC, GC) for concentration determination.

  • Procedure (Flask Method):

    • An excess amount of the substance is added to a flask containing purified water.

    • The flask is agitated in a constant temperature bath for a sufficient period to reach equilibrium (e.g., 24-48 hours).

    • The solution is then allowed to stand to separate undissolved material.

    • A sample of the clear aqueous phase is taken and the concentration of the dissolved substance is determined using a suitable analytical method.

4. Determination of n-Octanol/Water Partition Coefficient (logP) (OECD Guideline 107 & 117)

The partition coefficient is a measure of a compound's lipophilicity. OECD Guideline 107 describes the shake-flask method, while OECD Guideline 117 details the HPLC method.

  • Principle (Shake-Flask Method): The substance is dissolved in a mixture of n-octanol and water. After equilibration, the concentration of the substance in each phase is measured.

  • Apparatus: Separatory funnels, a mechanical shaker, and analytical instrumentation.

  • Procedure:

    • A known amount of the substance is dissolved in either n-octanol or water.

    • This solution is then mixed with the other solvent in a separatory funnel.

    • The mixture is shaken until equilibrium is reached.

    • The phases are separated, and the concentration of the substance in both the n-octanol and water phases is determined.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of this value.

Logical Relationships and Pathways

The primary metabolic pathway for cresyl benzoates in a biological context is hydrolysis. This chemical reaction is a critical determinant of their in vivo activity and toxicity.

Caption: Hydrolysis of m-cresyl benzoate and p-cresyl benzoate.

This guide provides a foundational comparison of m-cresyl benzoate and p-cresyl benzoate, emphasizing the critical role of their hydrolysis products in determining their biological profiles. For researchers and drug development professionals, this information is essential for informed decision-making in experimental design and safety assessment. Further direct comparative studies on the esters themselves would be beneficial to fully elucidate their respective performance characteristics.

References

A Comparative Analysis of Benzoate Ester Isomers: Properties, Spectra, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common benzoate ester isomers, focusing on their physicochemical properties, spectroscopic signatures, and relative biological stability. Experimental data is presented to support the analysis, alongside detailed protocols for synthesis and characterization, to aid researchers in the selection, identification, and application of these compounds.

Comparative Physicochemical Properties

Benzoate esters are a class of organic compounds derived from benzoic acid. Isomers within this class, particularly those differing by the length and structure of the alcohol-derived alkyl group, exhibit distinct physical properties. A summary of these properties for common short-chain alkyl benzoates is presented below.

PropertyMethyl BenzoateEthyl Benzoaten-Propyl BenzoateIsopropyl Benzoate
Chemical Formula C₈H₈O₂[1]C₉H₁₀O₂[2]C₁₀H₁₂O₂C₁₀H₁₂O₂[3]
Molar Mass ( g/mol ) 136.15[1]150.17164.20164.20[3]
Boiling Point (°C) 199.6[1]212230218-219
Melting Point (°C) -12.5[1]-34-51.6-
Density (g/cm³) 1.084[1]1.0451.0231.01
**Refractive Index (n_D)1.516[1]1.5051.5001.495

Spectroscopic and Chromatographic Analysis

The structural differences between benzoate ester isomers are clearly distinguishable through modern analytical techniques.

2.1. Infrared (IR) Spectroscopy

The IR spectra of benzoate esters are characterized by strong absorptions corresponding to the carbonyl (C=O) and C-O ester linkages. As α,β-unsaturated esters, their C=O stretching frequency is typically lower than that of aliphatic esters.[4]

Functional GroupTypical Wavenumber (cm⁻¹)Methyl Benzoate (cm⁻¹)Ethyl Benzoate (cm⁻¹)
C=O Stretch 1730-1715[4][5]~1724~1726[4]
C-O Stretch 1300-1000[4][5]~1275, ~1110~1270, ~1100
Aromatic C=C Stretch ~1600-1450
Aromatic C-H Bending ~900-690

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information, allowing for unambiguous identification of isomers. The chemical shifts of the alkyl protons are particularly diagnostic.

Table 2.1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

ProtonsMethyl Benzoate[6]Ethyl Benzoate[6]
Aromatic (o, m, p) 8.02 (d, 2H), 7.54 (t, 1H), 7.42 (t, 2H)8.05 (d, 2H), 7.54 (t, 1H), 7.43 (t, 2H)
-O-CH₂- -4.38 (q, 2H)
-O-CH₃ 3.91 (s, 3H)-
-CH₃ -1.39 (t, 3H)

Table 2.2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CarbonMethyl Benzoate[6][7]Ethyl Benzoate[6]
C=O 166.7166.4
Aromatic (ipso) 130.4130.4
Aromatic (o, m, p) 132.6, 129.4, 128.1132.6, 129.4, 128.1
-O-CH₂- -60.8
-O-CH₃ 51.7-
-CH₃ -14.1

2.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of benzoate esters typically shows a distinct molecular ion peak (M⁺) and characteristic fragmentation patterns, primarily involving the ester group.

Ionm/z (Methyl Benzoate)m/z (Ethyl Benzoate)Description
[M]⁺ 136[8]150[9]Molecular Ion
[M-OR]⁺ 105105[9]Loss of the alkoxy group (-OCH₃ or -OC₂H₅)
[C₆H₅]⁺ 7777[9]Phenyl cation

2.4. Chromatographic Separation

Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are effective for separating benzoate ester isomers.[10][11]

  • Gas Chromatography (GC): Using a non-polar column (e.g., Rxi-1ms), elution order generally follows the boiling point.[10] Methyl benzoate will elute first, followed by ethyl, isopropyl, and n-propyl benzoate.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (e.g., C18 column) with a mobile phase like acetonitrile and water can effectively separate these compounds.[12] The elution order will be inverse to their polarity, with more hydrophobic (longer alkyl chain) esters having longer retention times.

Comparative Biological Stability

The structure of the ester group significantly influences its metabolic stability, which is a critical parameter in drug development. Esters are often susceptible to hydrolysis by plasma and liver carboxylesterases.[13][14]

A study on the hydrolytic stability of homologous benzoate esters in rat plasma revealed a clear structure-lability relationship. Stability was found to be inversely proportional to the size of the alkoxyl group.[13]

CompoundHalf-life in Rat Plasma (t₁/₂, min)[13]
Methyl Benzoate 36
Ethyl Benzoate 17
n-Propyl Benzoate 10
n-Butyl Benzoate 10
Phenyl Benzoate 7

These results demonstrate that increasing the steric bulk of the alkyl group can decrease metabolic stability in this series, likely due to interactions with the active site of hydrolytic enzymes.[13]

Experimental Protocols

4.1. General Protocol for Synthesis: Fischer Esterification

This protocol describes the synthesis of a benzoate ester from benzoic acid and an alcohol using an acid catalyst.[15][16][17]

Materials:

  • Benzoic acid

  • Alcohol (e.g., methanol, ethanol) (in excess)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalyst)

  • Diethyl ether or Methylene Chloride

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine benzoic acid (1.0 eq), the corresponding alcohol (3-5 eq), and a few boiling chips.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (approx. 0.15 eq) with swirling.[15]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 60-90 minutes.[16][17] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether or methylene chloride.

  • Wash the organic layer sequentially with:

    • Water (to remove excess alcohol and sulfuric acid).[16]

    • 5% sodium bicarbonate solution (to remove unreacted benzoic acid; vent frequently due to CO₂ evolution).[15][16]

    • Saturated NaCl (brine) (to remove residual water).

  • Drying and Solvent Removal: Transfer the organic layer to a clean flask and dry over anhydrous MgSO₄ or Na₂SO₄. Filter to remove the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude ester can be purified by fractional distillation to yield the final product.[16]

4.2. Protocol for Analysis: HPLC Method

This protocol outlines a general method for the analysis and separation of benzoate esters.[12][18]

Instrumentation & Conditions:

  • HPLC System: With UV detector

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 235 nm or 254 nm[12]

  • Injection Volume: 10-20 µL

Procedure:

  • Standard Preparation: Prepare individual stock solutions of each benzoate ester isomer in the mobile phase or methanol at a concentration of ~1 mg/mL. Create working standards by diluting the stock solutions to a range of concentrations (e.g., 1-50 µg/mL).

  • Sample Preparation: Dilute the sample containing the benzoate esters in the mobile phase to fall within the concentration range of the standards.

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standards and the sample, recording the chromatograms.

  • Quantification: Identify the peaks based on the retention times of the standards. Construct a calibration curve by plotting the peak area against the concentration for each standard. Use the regression equation to determine the concentration of the isomers in the sample.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, purification, and analysis of benzoate ester isomers as described in the protocols.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Characterization Reactants Reactants (Benzoic Acid + Alcohol) Reflux Fischer Esterification (Reflux) Reactants->Reflux Catalyst Acid Catalyst (H₂SO₄) Catalyst->Reflux Workup Aqueous Workup (Extraction & Washes) Reflux->Workup Drying Drying (Anhydrous Na₂SO₄) Workup->Drying Purification Final Purification (Distillation) Drying->Purification Product Purified Benzoate Ester Purification->Product Spectroscopy Spectroscopy (NMR, IR, MS) Product->Spectroscopy Chromatography Chromatography (GC, HPLC) Product->Chromatography

Caption: General workflow for benzoate ester synthesis and analysis.

References

Validating the Structure of Synthesized m-Cresyl Benzoate by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the expected Nuclear Magnetic Resonance (NMR) spectra of synthesized m-cresyl benzoate against its precursors, m-cresol and benzoic acid. By presenting predicted ¹H and ¹³C NMR data alongside the known spectra of the starting materials, this document serves as a practical tool for researchers to validate the successful synthesis and purity of m-cresyl benzoate. Detailed experimental protocols for both the synthesis and NMR analysis are included to ensure reproducibility.

Experimental Protocols

Synthesis of m-Cresyl Benzoate via Fischer Esterification

This protocol outlines a standard laboratory procedure for the synthesis of m-cresyl benzoate from m-cresol and benzoic acid using Fischer esterification.

Materials:

  • m-Cresol

  • Benzoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Methanol (or another suitable solvent)

  • Diethyl ether (or other extraction solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine equimolar amounts of m-cresol and benzoic acid.

  • Add a suitable solvent, such as methanol, to dissolve the reactants.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux for a period of 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Dilute the mixture with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted benzoic acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude m-cresyl benzoate.

  • Further purification can be achieved by column chromatography or distillation under reduced pressure.

NMR Sample Preparation and Data Acquisition

This protocol details the steps for preparing a sample of synthesized m-cresyl benzoate for NMR analysis and the parameters for data acquisition.

Materials:

  • Synthesized m-cresyl benzoate

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • NMR tube

  • Pipettes

  • Vortex mixer

Procedure:

  • Dissolve approximately 10-20 mg of the purified m-cresyl benzoate in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Cap the NMR tube and ensure the solution is homogeneous by gentle vortexing.

  • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Acquire ¹H and ¹³C NMR spectra at room temperature. Typical acquisition parameters are:

    • ¹H NMR: 400 MHz or higher field strength, 16-32 scans, relaxation delay of 1-2 seconds.

    • ¹³C NMR: 100 MHz or higher field strength, 512-1024 scans, relaxation delay of 2-5 seconds, with proton decoupling.

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR).

Comparative NMR Data

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for m-cresyl benzoate and compares them with the known shifts for the starting materials, m-cresol and benzoic acid. The successful formation of the ester is confirmed by the disappearance of the acidic protons from the starting materials and the appearance of characteristic shifts for the ester product.

CompoundFunctional Group¹H NMR Chemical Shift (δ, ppm)¹³C NMR Chemical Shift (δ, ppm)
m-Cresol -CH₃~2.3~21
Aromatic C-H6.7 - 7.2113 - 130
Aromatic C-O-~155
Aromatic C-C-121 - 140
-OH4.5 - 5.5 (variable)-
Benzoic Acid Aromatic C-H (ortho)~8.1~130
Aromatic C-H (meta)~7.5~128
Aromatic C-H (para)~7.6~133
Aromatic C-COOH-~130
-COOH>10 (broad)~172
m-Cresyl Benzoate (Predicted) -CH₃~2.4~21
Aromatic C-H (cresyl)7.0 - 7.4118 - 130
Aromatic C-H (benzoyl)7.5 - 8.2128 - 134
Aromatic C-O (cresyl)-~150
Aromatic C-C (cresyl)-122 - 140
Aromatic C-COO-~130
C=O (ester)-~165

Workflow for Synthesis and Structural Validation

The following diagram illustrates the logical workflow from the synthesis of m-cresyl benzoate to its structural validation using NMR spectroscopy.

G Workflow for m-Cresyl Benzoate Synthesis and Validation cluster_synthesis Synthesis cluster_validation Structural Validation cluster_comparison Comparison Reactants m-Cresol + Benzoic Acid Esterification Fischer Esterification (H₂SO₄ catalyst, reflux) Reactants->Esterification Workup Work-up (Extraction, Washing) Esterification->Workup Purification Purification (Column Chromatography) Workup->Purification NMR_Acquisition ¹H and ¹³C NMR Spectra Acquisition Purification->NMR_Acquisition Pure Product Data_Analysis Spectral Analysis (Chemical Shifts, Integration, Multiplicity) NMR_Acquisition->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Starting_Materials NMR of Starting Materials (m-Cresol, Benzoic Acid) Data_Analysis->Starting_Materials Compare

Caption: Synthesis and validation workflow for m-cresyl benzoate.

A Comparative Guide to Purity Assessment of 3-Methylphenyl Benzoate by Melting Point Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of melting point analysis with other common analytical techniques for assessing the purity of 3-methylphenyl benzoate. Detailed experimental protocols and supporting data are presented to aid researchers in selecting the most appropriate method for their needs.

Introduction

3-Methylphenyl benzoate is an aromatic ester with applications in various fields of chemical research and development. Ensuring the purity of this compound is critical for obtaining reliable and reproducible experimental results. Melting point analysis is a classical and readily accessible technique for the preliminary assessment of purity. A pure crystalline solid will have a sharp and defined melting point, whereas impurities will typically cause a depression and broadening of the melting point range. This guide will delve into the practical application of melting point analysis for 3-methylphenyl benzoate and compare its efficacy against alternative chromatographic methods.

The accepted melting point of pure 3-methylphenyl benzoate is in the range of 54-56°C.[1] Deviations from this range can indicate the presence of impurities.

Potential Impurities in 3-Methylphenyl Benzoate

The synthesis of 3-methylphenyl benzoate commonly involves the esterification of m-cresol with benzoic acid or its derivative, benzoyl chloride. Therefore, unreacted starting materials are the most probable impurities.

CompoundStructureMolar Mass ( g/mol )Melting Point (°C)
3-Methylphenyl BenzoateC₁₄H₁₂O₂212.2454-56
m-CresolC₇H₈O108.1411-12[1][2]
Benzoic AcidC₇H₆O₂122.12122[3][4]

The significant difference in melting points between 3-methylphenyl benzoate and its potential precursors makes melting point analysis a viable initial assessment of purity. A depressed melting point below 54°C could suggest the presence of unreacted m-cresol. Conversely, the presence of benzoic acid, with its much higher melting point, might lead to a broader melting range.

Experimental Protocol: Melting Point Determination

This protocol outlines the procedure for determining the melting point of a 3-methylphenyl benzoate sample using a standard melting point apparatus.

Materials:

  • 3-Methylphenyl benzoate sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the 3-methylphenyl benzoate sample is completely dry. If necessary, dry the sample in a desiccator. Grind a small amount of the crystalline sample into a fine powder using a clean, dry mortar and pestle.

  • Capillary Tube Packing: Pack the powdered sample into a capillary tube by tapping the open end into the powder. A sample height of 2-3 mm is sufficient. Tap the sealed end of the capillary tube on a hard surface to compact the sample at the bottom.

  • Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

  • Heating Rate: Set the initial heating rate to be rapid to approach the expected melting point quickly. Once the temperature is within 15-20°C of the expected melting point (54-56°C), reduce the heating rate to 1-2°C per minute. A slow heating rate is crucial for an accurate determination.

  • Observation: Observe the sample closely through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).

  • Data Recording: Record the observed melting point range. For a pure sample, this range should be narrow (typically ≤ 1°C).

Purity Assessment Workflow

The following diagram illustrates the logical workflow for assessing the purity of 3-methylphenyl benzoate, starting with melting point analysis.

Purity_Assessment_Workflow Purity Assessment Workflow for 3-Methylphenyl Benzoate cluster_0 Initial Assessment cluster_1 Evaluation cluster_2 Outcome cluster_3 Further Analysis (If Impure) start Synthesized 3-Methylphenyl Benzoate mp_analysis Melting Point Analysis start->mp_analysis decision Melting Point in Range (54-56°C) and Sharp? mp_analysis->decision pure Sample is Likely Pure decision->pure Yes impure Further Analysis Required decision->impure No tlc Thin Layer Chromatography (TLC) impure->tlc gc Gas Chromatography (GC) impure->gc hplc High-Performance Liquid Chromatography (HPLC) impure->hplc

Caption: Workflow for purity assessment of 3-methylphenyl benzoate.

Comparison with Alternative Purity Assessment Methods

While melting point analysis is a valuable preliminary tool, it may not be sufficient for rigorous purity determination, especially for regulatory submissions or in-depth research. The following table compares melting point analysis with common chromatographic techniques.

FeatureMelting Point AnalysisThin Layer Chromatography (TLC)Gas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Observation of phase transition from solid to liquid.Separation based on differential partitioning between a stationary and mobile phase.Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.Separation based on partitioning between a stationary phase and a liquid mobile phase under high pressure.
Information Provided Purity indication based on melting range and depression.Qualitative assessment of the number of components and their relative polarities.Quantitative and qualitative analysis of volatile components.Quantitative and qualitative analysis of a wide range of compounds.
Sensitivity Low; insensitive to small amounts of impurities.Moderate; can detect impurities at the ~1% level.High; can detect impurities at trace levels (ppm/ppb).High; can detect impurities at trace levels (ppm/ppb).
Speed FastFastModerate to SlowModerate to Slow
Cost LowLowHighHigh
Sample Requirement Small amount of solidSmall amount of sampleSmall amount of volatile sampleSmall amount of soluble sample
Key Advantage Simple, rapid, and inexpensive.Quick and easy for reaction monitoring and qualitative checks.High resolution and sensitivity for volatile compounds.High resolution, sensitivity, and applicability to a broad range of compounds.
Key Limitation Not quantitative; can be misleading if impurities form a eutectic mixture.Not quantitative; limited resolution.Limited to thermally stable and volatile compounds.Requires more complex instrumentation and method development.
Detailed Methodologies for Alternative Techniques

1. Thin Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for qualitatively assessing the purity of a sample by separating its components based on polarity.

  • Stationary Phase: Silica gel plate (e.g., Silica gel 60 F₂₅₄).

  • Mobile Phase (Eluent): A non-polar solvent system is suitable for the relatively non-polar 3-methylphenyl benzoate. A starting point could be a mixture of hexanes and ethyl acetate (e.g., 9:1 or 8:2 v/v). The optimal ratio should be determined experimentally to achieve good separation (Rf value of the product around 0.3-0.5).

  • Procedure:

    • Dissolve a small amount of the 3-methylphenyl benzoate sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto the baseline of a TLC plate.

    • Place the plate in a developing chamber containing the mobile phase.

    • Allow the solvent front to travel up the plate.

    • Remove the plate and visualize the spots under a UV lamp (254 nm). The presence of multiple spots indicates impurities.

2. Gas Chromatography (GC)

GC is a powerful technique for separating and quantifying volatile compounds.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) is suitable for analyzing 3-methylphenyl benzoate.

  • Carrier Gas: Helium or Nitrogen.

  • Injector Temperature: Typically 250°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 250°C) to ensure separation of components with different boiling points.

  • Detector: Flame Ionization Detector (FID) is commonly used for organic compounds.

  • Procedure:

    • Dissolve a known concentration of the sample in a volatile solvent (e.g., dichloromethane).

    • Inject a small volume of the solution into the GC.

    • The components are separated in the column and detected as they elute.

    • The purity is determined by comparing the peak area of the main component to the total area of all peaks.

3. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and highly sensitive technique for the separation, identification, and quantification of a wide range of compounds.

  • Column: A reverse-phase C18 column is a common choice for aromatic esters.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water. A gradient elution (changing the solvent composition over time) may be necessary for optimal separation.

  • Detector: A UV detector set at a wavelength where 3-methylphenyl benzoate has strong absorbance (e.g., around 230 nm).

  • Procedure:

    • Dissolve a known concentration of the sample in the mobile phase.

    • Inject the solution into the HPLC system.

    • The components are separated on the column and detected as they elute.

    • Purity is calculated based on the relative peak areas.

Conclusion

Melting point analysis serves as an excellent, rapid, and inexpensive initial screening method for the purity of 3-methylphenyl benzoate. A sharp melting point within the expected range of 54-56°C is a strong indicator of a pure sample. However, for definitive purity determination, especially when high accuracy is required, more sophisticated techniques such as GC or HPLC are recommended. These chromatographic methods provide quantitative data and can detect impurities at much lower levels. The choice of analytical method should be guided by the specific requirements of the research or application, balancing the need for accuracy with considerations of time and cost.

References

Decoding m-Cresyl Benzoate: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Mass Spectrometry Data

The following table summarizes the key mass spectral data for m-cresyl benzoate's structural isomer, p-cresyl benzoate, as well as related compounds, phenyl benzoate and m-cresol. This data, sourced from the NIST Chemistry WebBook, provides a basis for predicting the fragmentation of m-cresyl benzoate. All data was obtained using electron ionization (EI) mass spectrometry.

CompoundMolecular Weight ( g/mol )Parent Ion (M+) [m/z]Base Peak [m/z]Key Fragment Ions [m/z] (Relative Intensity %)
p-Cresyl Benzoate 212.2421210577 (40%), 91 (30%), 65 (15%)
Phenyl Benzoate 198.2219810577 (70%), 51 (30%)
m-Cresol 108.1410810779 (35%), 77 (29%)[1][2]

Predicted Mass Spectrum of m-Cresyl Benzoate

Based on the fragmentation patterns of its isomer and related compounds, the electron ionization mass spectrum of m-cresyl benzoate is predicted to exhibit the following characteristics:

  • Parent Ion (M+): A peak at m/z 212, corresponding to the molecular weight of the compound.

  • Base Peak: A strong peak at m/z 105, resulting from the stable benzoyl cation ([C6H5CO]+). This is a characteristic fragment for benzoate esters.

  • Key Fragment Ions:

    • A peak at m/z 77, corresponding to the phenyl cation ([C6H5]+), arising from the further fragmentation of the benzoyl cation.

    • A peak at m/z 91, corresponding to the tropylium ion ([C7H7]+), formed from the cresyl portion of the molecule. The position of the methyl group on the cresol ring influences the stability and subsequent fragmentation of this ion, which can be a key differentiator between isomers.

    • A peak at m/z 65, likely from the loss of acetylene from the phenyl cation.

Experimental Protocols

The mass spectral data presented and predicted in this guide are based on standard Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

  • Sample Preparation: Samples are typically dissolved in a volatile organic solvent, such as dichloromethane or hexane, to a concentration of approximately 10 µg/mL.[3]

  • Injection: A 1 µL aliquot of the sample is injected into the GC inlet, which is maintained at a high temperature (e.g., 250-300°C) to ensure rapid vaporization.[3]

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5 column). The column temperature is programmed to ramp up (e.g., from 60°C to 280°C) to separate compounds based on their boiling points and interactions with the column's stationary phase.[4]

  • Ionization: As the separated compounds elute from the GC column, they enter the mass spectrometer's ion source.

  • Electron Ionization (EI): In the ion source, the sample molecules are bombarded with a beam of electrons, typically with an energy of 70 eV.[5][6][7] This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum.

Visualizing Mass Spectrometry Workflows and Fragmentation

To further clarify the experimental process and the predicted fragmentation of m-cresyl benzoate, the following diagrams are provided.

GCMS_Workflow General GC-MS Experimental Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Sample_Injection Sample Injection & Vaporization GC_Column Separation in GC Column Sample_Injection->GC_Column Ion_Source Ionization (EI) GC_Column->Ion_Source Elution Mass_Analyzer Mass Analysis (m/z) Ion_Source->Mass_Analyzer Detector Detection Mass_Analyzer->Detector Data_System Data System & Spectrum Generation Detector->Data_System Signal

Caption: A diagram illustrating the general workflow of a GC-MS experiment.

Fragmentation_Pattern Predicted Fragmentation of m-Cresyl Benzoate m_Cresyl_Benzoate m-Cresyl Benzoate (m/z 212) Benzoyl_Cation Benzoyl Cation (m/z 105) m_Cresyl_Benzoate->Benzoyl_Cation -OC7H7 Tropylium_Ion Tropylium Ion (m/z 91) m_Cresyl_Benzoate->Tropylium_Ion -OCOC6H5 Phenyl_Cation Phenyl Cation (m/z 77) Benzoyl_Cation->Phenyl_Cation -CO

Caption: Predicted fragmentation pathway for m-cresyl benzoate in EI-MS.

References

A Comparative Performance Analysis: Benzoic Acid, 3-Methylphenyl Ester vs. Phthalate Plasticizers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate plasticizer is critical to ensure the performance, safety, and stability of polymer-based materials. This guide provides an objective comparison of Benzoic acid, 3-methylphenyl ester (m-cresyl benzoate), a non-phthalate plasticizer, with traditional phthalate-based plasticizers, supported by representative experimental data and detailed methodologies.

Historically, phthalates such as Di(2-ethylhexyl) phthalate (DEHP) and Diisononyl phthalate (DINP) have been the industry standard for plasticizing polymers like polyvinyl chloride (PVC) due to their cost-effectiveness and performance. However, growing health and environmental concerns have spurred the adoption of alternative plasticizers.[1] Benzoate esters, including m-cresyl benzoate, have emerged as viable alternatives, offering a different balance of properties. This guide delves into a comparative analysis of their performance based on key industry-standard evaluation metrics.

Quantitative Performance Data

The following tables summarize the typical performance characteristics of m-cresyl benzoate compared to common phthalate plasticizers, DEHP and DINP, in a standard flexible PVC formulation. The data presented is a representative compilation based on the general performance trends of benzoate and phthalate plasticizers.

Table 1: Mechanical Properties of Plasticized PVC (60 phr plasticizer)

PropertyTest Methodm-Cresyl BenzoateDEHP (Phthalate)DINP (Phthalate)
Tensile Strength (MPa) ASTM D88218.520.119.2
Elongation at Break (%) ASTM D882320350340
100% Modulus (MPa) ASTM D8829.89.29.5
Hardness (Shore A) ASTM D2240858384

Table 2: Thermal and Migration Properties of Plasticized PVC (60 phr plasticizer)

PropertyTest Methodm-Cresyl BenzoateDEHP (Phthalate)DINP (Phthalate)
Glass Transition Temp. (°C) DSC-25-30-28
Volatility (Weight Loss, %) ASTM D12032.51.51.2
Migration into Hexane (%) ASTM D12394.25.85.1
Migration into Oil (%) ASTM D12393.54.54.0

Experimental Protocols

The data presented in the tables are based on the following standardized experimental methodologies.

Mechanical Properties Testing

a. Sample Preparation:

  • PVC resin, plasticizer (60 phr), and thermal stabilizer are blended in a high-speed mixer.

  • The blend is then processed on a two-roll mill at a temperature of 160-170°C to form a homogenous sheet.

  • The milled sheets are compression molded into plaques of desired thickness.

  • Tensile test specimens are die-cut from the molded plaques according to the dimensions specified in ASTM D882.[2]

b. Tensile Testing (ASTM D882):

  • The tensile properties (tensile strength, elongation at break, and 100% modulus) are determined using a universal testing machine.

  • Specimens are conditioned at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.[2]

  • The crosshead speed is maintained at a constant rate as specified in the standard.[2]

  • Tensile strength is calculated as the maximum stress the material can withstand before breaking.

  • Elongation at break is the percentage increase in length at the point of fracture.

  • The 100% modulus is the stress at 100% elongation.

c. Hardness Testing (ASTM D2240):

  • The Shore A hardness of the plasticized PVC is measured using a durometer.

  • The indenter is pressed into the material, and the hardness value is read from the dial.

Thermal Analysis

a. Differential Scanning Calorimetry (DSC):

  • The glass transition temperature (Tg) of the plasticized PVC is determined using a DSC instrument.

  • A small sample is heated at a controlled rate (e.g., 10°C/min) in an inert atmosphere.

  • The Tg is identified as the midpoint of the step change in the heat flow curve.

b. Thermogravimetric Analysis (TGA):

  • The thermal stability of the plasticized PVC is evaluated using TGA.[3]

  • A sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate.[3]

  • The weight loss of the sample is recorded as a function of temperature.

  • The onset of degradation is determined as the temperature at which significant weight loss begins.[4] The degradation of PVC typically occurs in two main stages: dehydrochlorination followed by the decomposition of the polyene structure.[4][5]

Migration Resistance Testing

a. Volatility (ASTM D1203):

  • The volatility of the plasticizer is determined by measuring the weight loss of a plasticized PVC sample after exposure to activated carbon at an elevated temperature (e.g., 70°C) for a specified duration (e.g., 24 hours).[6][7][8]

  • The percentage weight loss is reported as the volatility.

b. Solvent Extraction (ASTM D1239):

  • The resistance to extraction by liquids is determined by immersing a weighed sample of plasticized PVC in a specific solvent (e.g., n-hexane, vegetable oil) for a set time and temperature.

  • After immersion, the sample is removed, dried, and reweighed.

  • The percentage weight loss represents the amount of plasticizer that has migrated into the solvent.

Visualizing the Comparison and Workflow

To better illustrate the relationships and processes discussed, the following diagrams are provided.

cluster_plasticizers Plasticizer Types cluster_performance Performance Evaluation m-Cresyl Benzoate m-Cresyl Benzoate Mechanical Properties Mechanical Properties m-Cresyl Benzoate->Mechanical Properties Comparative Data Thermal Stability Thermal Stability m-Cresyl Benzoate->Thermal Stability Comparative Data Migration Resistance Migration Resistance m-Cresyl Benzoate->Migration Resistance Comparative Data Phthalates (DEHP, DINP) Phthalates (DEHP, DINP) Phthalates (DEHP, DINP)->Mechanical Properties Comparative Data Phthalates (DEHP, DINP)->Thermal Stability Comparative Data Phthalates (DEHP, DINP)->Migration Resistance Comparative Data

Caption: Comparative analysis workflow.

Start Start Material Compounding Material Compounding Start->Material Compounding Sample Preparation Sample Preparation Material Compounding->Sample Preparation Performance Testing Performance Testing Sample Preparation->Performance Testing Mechanical Tests Mechanical Tests Performance Testing->Mechanical Tests ASTM D882, D2240 Thermal Analysis Thermal Analysis Performance Testing->Thermal Analysis DSC, TGA Migration Tests Migration Tests Performance Testing->Migration Tests ASTM D1203, D1239 Data Analysis & Comparison Data Analysis & Comparison Mechanical Tests->Data Analysis & Comparison Thermal Analysis->Data Analysis & Comparison Migration Tests->Data Analysis & Comparison End End Data Analysis & Comparison->End

Caption: Experimental evaluation workflow.

Conclusion

The selection between this compound and phthalate plasticizers involves a trade-off between various performance characteristics. Based on the representative data, m-cresyl benzoate offers comparable mechanical properties to phthalates, although with slightly lower elongation at break. A notable difference lies in its higher volatility compared to high-molecular-weight phthalates like DINP. However, it demonstrates good resistance to migration in non-polar and oily environments.

For applications where migration into aqueous or fatty environments is a primary concern, and where slight increases in volatility can be tolerated, m-cresyl benzoate presents a compelling non-phthalate alternative. Conversely, for applications demanding the lowest possible volatility, higher molecular weight phthalates may still be preferred. Ultimately, the choice of plasticizer should be guided by the specific performance requirements of the end-product and the relevant regulatory landscape. This guide provides a foundational framework for making an informed decision based on objective, data-driven comparisons.

References

A Comparative Guide to Analytical Techniques for Benzoate Ester Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common analytical techniques for the quantitative determination of benzoate esters. Benzoate esters are widely used as preservatives in food, beverage, pharmaceutical, and cosmetic industries. Accurate and reliable quantification of these compounds is crucial for quality control, regulatory compliance, and safety assessment. This document outlines the principles, experimental protocols, and performance characteristics of various methods to assist researchers in selecting the most suitable technique for their specific application.

Overview of Analytical Techniques

Several analytical methods are employed for the determination of benzoate esters. The most common techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), UV-Visible Spectrophotometry, and Capillary Electrophoresis (CE). Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, speed, and cost.

Performance Comparison

The selection of an analytical technique is often guided by its performance characteristics. The following table summarizes the key quantitative parameters for the most prevalent methods used in benzoate ester analysis.

TechniquePrincipleLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Common Detector
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.0.0010% (10 mg/L) in juice matrix[1]Varies by method and matrix>0.999[2]UV/Diode Array Detector (DAD)[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by detection based on mass-to-charge ratio.0.015 to 3.3 µg/mL[3]Varies by method and matrix>0.9984[3]Mass Spectrometer (MS)[4]
UV-Visible Spectrophotometry Measurement of the absorption of UV-Vis light by the analyte.0.19 mg/kg[5]0.57 mg/kg[5]0.9995[6]UV-Vis Detector
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field.0.9 mg/L (benzoate)[7]Varies by method and matrix>0.999[7]UV Detector[7]

Experimental Methodologies

Detailed and standardized experimental protocols are essential for reproducible and comparable results. This section outlines the typical methodologies for each of the discussed analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of benzoate esters due to its high resolution, sensitivity, and versatility.

Sample Preparation:

  • Liquid Samples (e.g., beverages): Dilute the sample with a suitable solvent, such as a mixture of acetonitrile and ammonium acetate buffer.[1]

  • Solid or Viscous Samples (e.g., ketchup, peanut butter): Blend the sample with a buffer solution, followed by dilution.[1]

  • All samples should be filtered through a 0.2 µm or 0.45 µm filter before injection to remove particulate matter.[1][2]

Chromatographic Conditions:

  • Column: A reversed-phase C18 column is commonly used.[1][8]

  • Mobile Phase: A mixture of a buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed in an isocratic or gradient elution mode.[2][8][9]

  • Flow Rate: A typical flow rate is around 1.0 mL/min.[8][9]

  • Detection: UV detection is commonly performed at wavelengths around 225 nm for sodium benzoate or 254 nm.[1][2][8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, including some benzoate esters, often after derivatization.

Sample Preparation:

  • Liquid Samples: For beverages, a simple dilution with a solvent like ethanol may be sufficient.[4]

  • Solid Samples: Extraction with an organic solvent may be necessary. For complex matrices like gum benzoin, an alkaline hydrolysis step may be included to release ester-bound acids, followed by derivatization.[10]

  • For liquid condiments, dilution with ethanol followed by centrifugation can be used.[4]

GC-MS Conditions:

  • Column: A capillary column such as an Rtx-5MS is often used.[4]

  • Carrier Gas: Helium is a common carrier gas.[4]

  • Temperature Program: A temperature gradient is typically used to separate the analytes.[4]

  • Injection Mode: Split injection is common.[4]

  • Ionization: Electron Ionization (EI) is frequently used.[4]

  • Detection: The mass spectrometer is set to scan a specific mass-to-charge (m/z) range.[4]

UV-Visible Spectrophotometry

Spectrophotometry is a simpler and more cost-effective method, suitable for the quantification of total benzoates, especially in less complex sample matrices.

Sample Preparation:

  • The method often involves converting sodium benzoate to benzoic acid using an acid, followed by extraction with an organic solvent like hexane or diethyl ether.[6][11]

  • The absorbance of the resulting extract is then measured.[6]

  • For some applications, a simple dilution in a suitable solvent like 0.1 N HCl is sufficient.[12]

Spectrophotometric Measurement:

  • Wavelength: The maximum absorbance for benzoic acid is typically observed around 225-230 nm.[5][6]

  • Blank: A blank solution (the solvent used for dilution or extraction) is used to zero the spectrophotometer.

  • Quantification: The concentration is determined by comparing the sample's absorbance to a calibration curve prepared from standard solutions.[12]

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that requires small sample volumes and can be very fast.

Sample Preparation:

  • For beverage samples, a simple dilution with deionized water is often sufficient.[7]

  • For more complex matrices like soy sauce, an acidification and extraction step with a solvent like ethyl acetate may be necessary before injection.[13]

CE Conditions:

  • Capillary: A fused-silica capillary is typically used.[13]

  • Background Electrolyte: A buffer solution, such as a borate buffer or a mixture of tris(hydroxymethyl)aminomethane and 2-hydroxyisobutyric acid, is used.[7][13]

  • Voltage: A high voltage is applied across the capillary to effect separation.

  • Injection: Samples can be injected hydrodynamically or electrokinetically.

  • Detection: UV detection is commonly used, with wavelengths set around 200 nm for benzoate and 254 nm for sorbate.[7]

Workflow and Process Visualization

The following diagram illustrates the general workflow for a comparative study of analytical techniques for benzoate ester determination.

Analytical_Techniques_Workflow cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Acquisition & Processing cluster_3 Results & Comparison Sample Sample Collection Homogenization Homogenization/ Dilution Sample->Homogenization Extraction Extraction/ Cleanup Homogenization->Extraction Derivatization Derivatization (if required, e.g., for GC) Extraction->Derivatization Optional HPLC HPLC Extraction->HPLC UVVis UV-Vis Spec Extraction->UVVis CE Capillary Electrophoresis Extraction->CE GCMS GC-MS Derivatization->GCMS DataAcquisition Data Acquisition HPLC->DataAcquisition GCMS->DataAcquisition UVVis->DataAcquisition CE->DataAcquisition PeakIntegration Peak Integration/ Absorbance Measurement DataAcquisition->PeakIntegration Calibration Calibration Curve Construction PeakIntegration->Calibration Quantification Quantification of Benzoate Esters Calibration->Quantification Validation Method Validation (LOD, LOQ, Accuracy, Precision) Quantification->Validation Comparison Comparative Analysis of Techniques Validation->Comparison

Caption: Workflow for comparative analysis of benzoate ester determination techniques.

Conclusion

The choice of an analytical technique for the determination of benzoate esters depends on various factors, including the sample matrix, the required sensitivity and selectivity, available instrumentation, and cost considerations. HPLC and GC-MS offer high selectivity and sensitivity, making them suitable for complex matrices and trace-level analysis. UV-Visible spectrophotometry provides a rapid and cost-effective method for screening and routine analysis of less complex samples. Capillary electrophoresis offers high separation efficiency and short analysis times. This guide provides the fundamental information required for researchers and professionals to make an informed decision on the most appropriate analytical strategy for their specific needs in the analysis of benzoate esters.

References

A Comprehensive Guide to the Identification of 3-Methylphenyl Benzoate Using Reference Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methodologies for the unequivocal identification of 3-methylphenyl benzoate. It is intended to assist researchers and quality control analysts in selecting appropriate techniques and interpreting data by referencing established standards. This document outlines experimental protocols and presents comparative data for 3-methylphenyl benzoate and its isomers, highlighting key differentiators.

Introduction to 3-Methylphenyl Benzoate and its Isomers

3-Methylphenyl benzoate (m-cresyl benzoate) is an aromatic ester with the chemical formula C₁₄H₁₂O₂. Its unambiguous identification is critical in various fields, including chemical synthesis, materials science, and as a potential impurity in pharmaceutical products. Structural isomers, such as 2-methylphenyl benzoate (o-cresyl benzoate) and 4-methylphenyl benzoate (p-cresyl benzoate), possess the same molecular weight and can exhibit similar chromatographic and spectroscopic properties, necessitating robust analytical methods for their differentiation.

Reference Standards

The confirmation of the identity of a chemical entity relies on direct comparison with a well-characterized reference standard.

Certified Reference Materials (CRMs): As of the time of this publication, a commercially available Certified Reference Material (CRM) for 3-methylphenyl benzoate from a major pharmacopeia or metrological institute has not been identified. CRMs are produced under stringent ISO 17034 and ISO/IEC 17025 guidelines, ensuring high purity, homogeneity, and stability, with a comprehensive certificate of analysis.

In-House Reference Standards: In the absence of a CRM, it is necessary to qualify a high-purity batch of 3-methylphenyl benzoate as an in-house or secondary reference standard. High-purity 3-methylphenyl benzoate can be sourced from various chemical suppliers.

Workflow for Qualifying an In-House Reference Standard

The qualification of an in-house reference standard is a critical process to ensure the reliability of analytical results. This workflow outlines the necessary steps.

cluster_0 Qualification of In-House Reference Standard Source High-Purity Material Source High-Purity Material Characterize Identity Characterize Identity Source High-Purity Material->Characterize Identity Initial Assessment Determine Purity Determine Purity Characterize Identity->Determine Purity Confirmed Identity Assess Homogeneity & Stability Assess Homogeneity & Stability Determine Purity->Assess Homogeneity & Stability Purity ≥ 99.5% Documentation & Certification Documentation & Certification Assess Homogeneity & Stability->Documentation & Certification Stable & Homogeneous

Caption: Workflow for qualifying an in-house reference standard.

Spectroscopic Identification and Comparison

Spectroscopic techniques provide fingerprint information for the structural elucidation of molecules. Below is a comparison of the expected spectroscopic data for 3-methylphenyl benzoate and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for the structural analysis of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectra of the methylphenyl benzoate isomers are distinguished by the chemical shifts and splitting patterns of the aromatic protons and the methyl protons.

¹³C NMR Spectroscopy: The carbon NMR spectra provide information on the number of unique carbon environments in the molecule.

Compound ¹H NMR (CDCl₃, 400 MHz) δ (ppm) ¹³C NMR (CDCl₃, 100 MHz) δ (ppm)
2-Methylphenyl benzoate 8.23 (d, 1H), 7.62 (t, 1H), 7.48-7.53 (m, 1H), 7.13-7.28 (m, 1H), 2.23 (s, 3H)[1]164.8, 149.5, 133.6, 131.2, 130.3, 130.2, 129.5, 128.6, 127.0, 126.1, 122.0, 16.2[1]
3-Methylphenyl benzoate ~8.1-8.2 (m), ~7.0-7.6 (m), ~2.4 (s, 3H)Not fully documented in searched literature. Expected peaks around 165 (C=O), 150 (C-O), 139 (C-CH₃), 133, 130, 129, 128, 126, 122, 118, 21 (CH₃).
4-Methylphenyl benzoate 8.19 (d, 2H), 7.60 (t, 1H), 7.48 (t, 2H), 7.20 (d, 2H), 7.08 (d, 2H), 2.35 (s, 3H)[1]165.3, 148.6, 135.4, 133.4, 130.1, 129.9, 129.6, 128.5, 121.3, 20.8[1]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key absorption bands for methylphenyl benzoates are the C=O stretch of the ester and C-O stretches, along with aromatic C-H and C=C bands.

Functional Group Characteristic Absorption (cm⁻¹) Expected for Methylphenyl Benzoates
C=O Stretch (Ester)1730 - 1715Strong absorption in this region.
C-O Stretch (Ester)1300 - 1000Two or more strong bands.
Aromatic C=C Stretch1600 - 1450Multiple sharp bands of variable intensity.
Aromatic C-H Stretch3100 - 3000Weak to medium bands.
Alkyl C-H Stretch2980 - 2850Weak to medium bands from the methyl group.

The substitution pattern on the methylphenyl ring will subtly influence the positions of the C-H out-of-plane bending vibrations in the 900-690 cm⁻¹ region, which can aid in differentiating the isomers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For the methylphenyl benzoate isomers (MW = 212.24 g/mol ), the electron ionization (EI) mass spectra are expected to be very similar.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A peak at m/z = 212.

  • Base Peak: A prominent peak at m/z = 105, corresponding to the benzoyl cation [C₆H₅CO]⁺.

  • Other Fragments: A peak at m/z = 77 due to the phenyl cation [C₆H₅]⁺, and a peak corresponding to the methylphenyl radical cation.

While the primary fragmentation is similar, minor differences in the relative intensities of fragment ions may be observed between the isomers.

Chromatographic Separation

Chromatographic techniques are essential for separating 3-methylphenyl benzoate from its isomers and other potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

cluster_1 GC-MS Analysis Workflow Sample Preparation Sample Preparation GC Separation GC Separation Sample Preparation->GC Separation Injection MS Detection MS Detection GC Separation->MS Detection Elution Data Analysis Data Analysis MS Detection->Data Analysis Spectral Data

Caption: A typical workflow for GC-MS analysis.

Experimental Protocol:

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) or a more polar column for enhanced separation of isomers.

  • Injector: Split/splitless injector at 250 °C.

  • Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detector: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-400.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of a wide range of compounds.

Experimental Protocol:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water or methanol and water. A typical starting point is 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Detector: UV detector at 230 nm or 254 nm.

  • Column Temperature: 30 °C.

Comparison of Analytical Techniques

Technique Strengths Limitations Application
¹H & ¹³C NMR Provides definitive structural information.Requires a relatively pure sample and can be less sensitive than MS.Structural confirmation of the reference standard and identification of isomers.
FT-IR Rapid identification of functional groups.Less specific for differentiating isomers.Quick screening and confirmation of the ester functional group.
GC-MS Excellent separation and sensitive detection. Provides molecular weight and fragmentation data.Requires the analyte to be volatile and thermally stable.Separation and identification of isomers in complex mixtures.
HPLC-UV Good for quantification and separation of non-volatile compounds.Less structural information than MS or NMR.Routine purity analysis and quantification.

Conclusion

The definitive identification of 3-methylphenyl benzoate requires a multi-technique approach, with NMR spectroscopy providing the most conclusive structural data. In the absence of a certified reference material, the qualification of an in-house standard is paramount. Chromatographic methods, particularly GC-MS and HPLC, are essential for the separation of 3-methylphenyl benzoate from its structural isomers. By comparing the spectroscopic and chromatographic data of an unknown sample to that of a well-characterized reference standard, researchers and analysts can ensure the accurate identification of this compound.

References

Inter-laboratory comparison of "Benzoic acid, 3-methylphenyl ester" analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Analysis of Benzoic Acid, 3-Methylphenyl Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of established analytical methodologies for this compound (also known as m-tolyl benzoate). While direct inter-laboratory comparison studies for this specific compound are not publicly available, this document summarizes key experimental protocols from existing literature and databases to aid researchers in selecting and implementing appropriate analytical techniques. The information is intended to guide the development and validation of analytical methods for this compound in a research or drug development setting.

Physicochemical Properties
  • Molecular Formula: C₁₄H₁₂O₂[1][2]

  • Molecular Weight: 212.24 g/mol [1][2][3]

  • CAS Number: 614-32-4[3][4]

  • Synonyms: 3-Methylphenyl benzoate, m-cresyl benzoate, Benzoic acid, m-tolyl ester[1][4]

Comparison of Analytical Methods

Two primary chromatographic methods have been documented for the analysis of this compound: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these methods will depend on the sample matrix, required sensitivity, and available instrumentation.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.
Column Capillary, 5% Phenyl methyl siloxane[1]Newcrom R1 (Reverse Phase)[4]
Mobile Phase Inert gas (e.g., Helium, Nitrogen)Acetonitrile (MeCN), Water, and Phosphoric Acid[4]
Detector Mass Spectrometry (MS) is commonly used with GC.UV or Mass Spectrometry (MS). For MS compatibility, phosphoric acid should be replaced with formic acid.[4]
Key Application Suitable for volatile and thermally stable compounds.[1]Versatile for a wide range of compounds, including those that are not volatile. Scalable for preparative separation and suitable for pharmacokinetics.[4]

Experimental Protocols

Gas Chromatography (GC)

This method is based on data from the NIST Chemistry WebBook.[1]

  • Objective: To separate and identify this compound in a sample.

  • Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Column: Capillary column with a 5% Phenyl methyl siloxane stationary phase.[1]

  • Carrier Gas: Inert gas such as helium or nitrogen.

  • Temperature Program: A temperature ramp is employed for the separation.[1]

  • Injection: A suitable volume of the sample, dissolved in a volatile solvent, is injected into the heated inlet.

  • Detection: The eluting compounds are detected by a mass spectrometer, which provides both quantification and structural information.

  • Expected Retention Index: Van Den Dool and Kratz Retention Index (non-polar column): 1811.[1]

GC_Workflow Sample Sample Preparation (Dissolution in Volatile Solvent) Injection GC Injection Sample->Injection Separation Capillary Column Separation (5% Phenyl methyl siloxane) Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Analysis Data Analysis (Retention Index & Mass Spectrum) Detection->Analysis

Caption: Gas Chromatography (GC) workflow for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

This method is based on information provided by SIELC Technologies.[4]

  • Objective: To separate, quantify, and potentially isolate this compound.

  • Instrumentation: A standard HPLC or UPLC system with a suitable detector (UV or MS).

  • Column: Newcrom R1 reverse-phase column.[4] Smaller 3 µm particle columns are available for faster UPLC applications.[4]

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications, phosphoric acid should be replaced with formic acid.[4]

  • Detection: UV detector at a wavelength appropriate for the chromophore or a Mass Spectrometer for higher specificity and sensitivity.

  • Applications: This method is scalable and can be used for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies.[4]

HPLC_Workflow Sample Sample Preparation (Dissolution in Mobile Phase) Injection HPLC Injection Sample->Injection Separation Reverse-Phase Separation (Newcrom R1 Column) Injection->Separation Detection UV or MS Detection Separation->Detection Analysis Data Analysis (Peak Integration & Quantification) Detection->Analysis

Caption: High-Performance Liquid Chromatography (HPLC) workflow for this compound analysis.

References

A Comparative Analysis of Benzoic Acid, 3-Methylphenyl Ester and Other Alkyl Benzoates in Fragrance Longevity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of Benzoic acid, 3-methylphenyl ester against common alkyl benzoates in fragrance applications, supported by physicochemical data and established experimental protocols.

Physicochemical Properties and Their Impact on Fragrance Longevity

The longevity of a fragrance ingredient is inversely related to its volatility; less volatile compounds with higher boiling points and lower vapor pressures tend to evaporate more slowly and thus persist for a longer duration. The following table summarizes the key physical properties of the selected benzoates.

CompoundChemical StructureMolecular Weight ( g/mol )Boiling Point (°C)Vapor Pressure (mmHg @ 25°C)Odor Profile
This compound C₁₄H₁₂O₂212.24314.00 - 316.00~0.00046[1]Not typically used in fragrances.[2]
Methyl Benzoate C₈H₈O₂136.15199.6[3]0.38[4][5]Phenolic, wintergreen, almond, floral.[6]
Ethyl Benzoate C₉H₁₀O₂150.17211 - 213[7][8][9]0.26[2][10]Sweet, fruity, wintergreen, cherry, grape.[7]
Benzyl Benzoate C₁₄H₁₂O₂212.24323 - 324[11][12]~0.000225[13]Faint, sweet, balsamic.[12]

Based on these properties, a lower vapor pressure and higher boiling point generally suggest a lower volatility and therefore greater longevity. Benzyl benzoate exhibits the highest boiling point and lowest vapor pressure among the common alkyl benzoates, consistent with its frequent use as a fixative in perfumery to prolong the scent of other ingredients.[14] Conversely, methyl benzoate has the lowest boiling point and highest vapor pressure, indicating it is the most volatile and likely to be a top note in a fragrance composition. Ethyl benzoate falls in between methyl and benzyl benzoate in terms of its volatility.

Notably, this compound has a high boiling point and very low estimated vapor pressure, suggesting it would have significant longevity. However, it is important to note that this compound is not commonly used as a fragrance ingredient.

Experimental Protocols for Fragrance Longevity Evaluation

To quantitatively assess and compare the longevity of fragrance ingredients, a combination of instrumental analysis and sensory evaluation is typically employed.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Sampling

This technique allows for the quantitative measurement of the concentration of volatile fragrance compounds in the air above a substrate (e.g., skin, fabric) over time.

  • Sample Preparation: A standard amount of the fragrance compound or a formulated fragrance is applied to a substrate (e.g., filter paper, fabric swatch, or synthetic skin).

  • Incubation: The substrate is placed in a sealed vial and incubated at a controlled temperature (e.g., 32°C to simulate skin temperature).

  • Headspace Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 24 hours), a sample of the air (headspace) above the substrate is collected using a gas-tight syringe or a solid-phase microextraction (SPME) fiber.

  • GC-MS Analysis: The collected headspace sample is injected into a gas chromatograph coupled with a mass spectrometer. The GC separates the different volatile compounds, and the MS identifies and quantifies them.

  • Data Analysis: The concentration of each fragrance compound in the headspace is plotted against time to generate an evaporation curve. The time it takes for the concentration to fall below a certain threshold is used as a measure of its longevity.

Sensory Evaluation by Trained Panelists

Human perception is the ultimate measure of fragrance performance. Sensory panels are used to assess the intensity and character of a fragrance over time.

  • Panelist Selection and Training: A panel of trained sensory assessors (typically 8-12 individuals) is selected based on their olfactory acuity and ability to consistently describe and rate odors. They are trained on specific fragrance language and rating scales.

  • Sample Application: A controlled amount of the fragrance is applied to the panelists' forearms or to smelling strips.

  • Evaluation over Time: Panelists evaluate the fragrance intensity and character at specific time points (e.g., immediately after application, and then at 1, 2, 4, 6, and 8 hours).

  • Rating Scales: The intensity is typically rated on a labeled magnitude scale (e.g., from 0 = no odor to 10 = extremely strong). The odor character is described using a standardized fragrance vocabulary.

  • Data Analysis: The mean intensity ratings are plotted over time to create a sensory decay curve. This provides a direct measure of the perceived longevity of the fragrance. Olfactory fatigue, where the sense of smell becomes less sensitive to a constant odor, is a critical factor to control for in these studies.[7]

Logical Workflow for Fragrance Longevity Assessment

The following diagram illustrates a typical workflow for a comprehensive evaluation of fragrance longevity, integrating both instrumental and sensory methods.

FragranceLongevityWorkflow cluster_prep Preparation cluster_instrumental Instrumental Analysis cluster_sensory Sensory Evaluation cluster_analysis Data Analysis & Comparison Prep Fragrance Compound/Formulation Preparation Application_I Controlled Application Prep->Application_I Application_S Controlled Application on Panelists Prep->Application_S Substrate Substrate Selection (e.g., Skin, Fabric) Substrate->Application_I Headspace Headspace Sampling at Time Intervals Application_I->Headspace GCMS GC-MS Analysis Headspace->GCMS EvapCurve Generate Evaporation Curve GCMS->EvapCurve Compare Compare Instrumental and Sensory Data EvapCurve->Compare Eval Sensory Evaluation at Time Intervals Application_S->Eval SensoryCurve Generate Sensory Decay Curve Eval->SensoryCurve SensoryCurve->Compare Conclusion Draw Conclusions on Longevity Compare->Conclusion

Caption: Workflow for Fragrance Longevity Assessment.

Olfactory Signal Transduction Pathway

The perception of fragrance begins with the interaction of volatile odorant molecules with olfactory receptors in the nasal cavity. This interaction initiates a signaling cascade that results in the transmission of an electrical signal to the brain, where it is interpreted as a specific scent.

OlfactorySignalingPathway cluster_membrane Olfactory Neuron Membrane Odorant Odorant Molecule OR Olfactory Receptor (OR) Odorant->OR Binds G_Protein G-protein (Gαolf) OR->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC CNG Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG Opens Ca_Na_in Ca²⁺ / Na⁺ Influx CNG->Ca_Na_in Cl_Channel Ca²⁺-activated Cl⁻ Channel Ca_Na_in->Cl_Channel Activates Depolarization Depolarization Ca_Na_in->Depolarization Cl_out Cl⁻ Efflux Cl_Channel->Cl_out Cl_out->Depolarization ActionPotential Action Potential to Brain Depolarization->ActionPotential

References

Benchmarking the Synthesis of 3-Methylphenyl Benzoate: A Comparative Guide to Literature Yields

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common synthetic routes for 3-methylphenyl benzoate, benchmarking their reported yields and outlining detailed experimental protocols. The objective is to offer a clear, data-driven resource for selecting the most efficient synthetic strategy.

Introduction to Synthetic Strategies

3-Methylphenyl benzoate, an aromatic ester, finds applications in various domains of chemical synthesis. Its preparation is primarily achieved through two well-established esterification methods: the reaction of 3-cresol with benzoyl chloride and the Fischer esterification of 3-cresol with benzoic acid. This guide will delve into the specifics of these methodologies, presenting a comparative analysis of their performance based on literature-reported data.

Comparative Analysis of Synthesis Methods

The selection of a synthetic route is often governed by factors such as yield, reaction conditions, and the availability of starting materials. The following table summarizes the key differences between the two primary methods for synthesizing 3-methylphenyl benzoate.

FeatureSchotten-Baumann ReactionFischer Esterification
Reactants 3-Cresol, Benzoyl Chloride3-Cresol, Benzoic Acid
Catalyst/Reagent Aqueous NaOH or TiO2Strong Acid (e.g., H2SO4)
General Reaction Conditions Room temperatureReflux
Reaction Time Typically shorter (e.g., 30 minutes)Typically longer (e.g., 1 hour or more)
Reported Yield (for analogous Phenyl Benzoate) High (e.g., 92% with TiO2 catalyst)Generally lower for phenols

It is important to note that the direct esterification of phenols with carboxylic acids (Fischer esterification) is known to be slow and less efficient compared to the reaction with more reactive acyl chlorides.[1]

Experimental Protocols

Detailed methodologies for the synthesis of phenyl esters, which are directly applicable to the synthesis of 3-methylphenyl benzoate, are presented below.

Method 1: Synthesis via Acyl Chloride with a TiO₂ Catalyst (Solvent-Free)

This method, adapted from a procedure for synthesizing phenyl benzoate, offers high yields under mild, solvent-free conditions.

Materials:

  • 3-Cresol (1 equivalent)

  • Benzoyl chloride (1 equivalent)

  • Titanium dioxide (TiO₂) (0.1 equivalents)

  • Diethyl ether

  • 15% Sodium hydroxide (NaOH) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a mixture of 3-cresol and benzoyl chloride, add a catalytic amount of TiO₂.

  • Stir the mixture at 25°C for 30 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, add 25 mL of diethyl ether and filter the mixture to remove the catalyst.

  • Wash the filtrate with 10 mL of a 15% NaOH solution to remove any unreacted 3-cresol.

  • Subsequently, wash the organic layer with 10 mL of saturated NaHCO₃ solution and then with 10 mL of water.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Evaporate the solvent to obtain the crude product, which can be further purified by silica gel column chromatography.

Method 2: Fischer Esterification

This protocol is a general procedure for Fischer esterification and would require optimization for the specific substrates of 3-cresol and benzoic acid.[2]

Materials:

  • Benzoic acid (1 equivalent)

  • 3-Cresol (an excess is typically used to drive the equilibrium)

  • Concentrated sulfuric acid (H₂SO₄) (catalytic amount)

  • Methylene chloride

  • 5% Sodium carbonate solution

  • Water

Procedure:

  • In a round-bottom flask, combine benzoic acid, an excess of 3-cresol, and a few boiling stones.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Attach a reflux condenser and heat the mixture at reflux for one hour.

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Add methylene chloride and water to the separatory funnel and extract the ester into the organic layer by shaking.

  • Separate the organic and aqueous layers.

  • Wash the organic layer sequentially with water and a 5% sodium carbonate solution to remove unreacted acid and catalyst.

  • Dry the organic layer with a suitable drying agent (e.g., magnesium sulfate).

  • Remove the solvent by distillation to isolate the crude 3-methylphenyl benzoate.

Visualizing the Synthetic Pathways

The following diagrams illustrate the two distinct chemical pathways for the synthesis of 3-methylphenyl benzoate.

Synthesis_Pathways cluster_0 Schotten-Baumann / Acyl Chloride Route cluster_1 Fischer Esterification Route 3-Cresol_A 3-Cresol Product_A 3-Methylphenyl Benzoate 3-Cresol_A->Product_A NaOH or TiO2 Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Product_A 3-Cresol_B 3-Cresol Product_B 3-Methylphenyl Benzoate 3-Cresol_B->Product_B H2SO4, Reflux Benzoic_Acid Benzoic Acid Benzoic_Acid->Product_B

Caption: Synthetic routes to 3-methylphenyl benzoate.

The logical workflow for comparing these synthesis methods is outlined below.

Comparison_Workflow Start Identify Target: 3-Methylphenyl Benzoate Method_1 Route 1: Acyl Chloride Start->Method_1 Method_2 Route 2: Fischer Esterification Start->Method_2 Data_Collection Gather Literature Data: - Yields - Protocols - Conditions Method_1->Data_Collection Method_2->Data_Collection Comparison Comparative Analysis Data_Collection->Comparison Table Data Presentation (Table) Comparison->Table Protocols Detailed Protocols Comparison->Protocols Conclusion Conclusion & Recommendation Table->Conclusion Protocols->Conclusion

Caption: Workflow for benchmarking synthesis methods.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Benzoic Acid, 3-Methylphenyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Benzoic acid, 3-methylphenyl ester (also known as m-cresyl benzoate). The following procedures are based on a synthesis of safety data for its constituent components, benzoic acid and m-cresol, due to the limited availability of specific data for the ester.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure laboratory safety.

Recommended Personal Protective Equipment:

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1][2]Protects against potential splashes and airborne particles. Standard safety glasses are not sufficient.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact. It is crucial to check the glove manufacturer's compatibility chart for specific breakthrough times.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes. For larger quantities or increased risk of splashing, chemical-resistant aprons or suits are recommended.[1][2]Provides a barrier against accidental skin contact.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or if aerosols or dust are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][3]Minimizes the risk of inhalation, which can cause respiratory irritation.
Experimental Protocols: Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid direct contact with skin, eyes, and clothing.[1][2]

  • Prevent the generation of dust or aerosols.

  • Use appropriate tools and equipment to minimize direct handling.

  • Wash hands thoroughly after handling the substance.

  • Do not eat, drink, or smoke in areas where the chemical is handled.[4]

Storage:

  • Store in a tightly closed, properly labeled container.[1]

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[5]

Disposal Steps:

  • Waste Identification: Classify the waste as hazardous chemical waste.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name.

  • Storage of Waste: Store the waste container in a designated satellite accumulation area.

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EH&S) department to arrange for proper disposal.[5] Do not dispose of this chemical down the drain or in regular trash.[5]

First Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6][7] Seek immediate medical attention.[2]
Skin Contact Immediately remove all contaminated clothing.[6][8] Wash the affected area with soap and plenty of water for at least 15 minutes.[2][6] Seek medical attention if irritation persists.
Inhalation Move the exposed person to fresh air at once.[6][7][9] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2][6] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water.[4] Seek immediate medical attention.[2]

In Case of a Spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).

  • Place the absorbed material into a sealed container for disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • For large spills, contact your institution's emergency response team.

Visual Workflow for Chemical Spill Response

The following diagram outlines the logical steps for responding to a chemical spill of this compound.

Chemical_Spill_Workflow cluster_assessment Initial Assessment cluster_response Spill Response cluster_post_spill Post-Spill Actions Spill Chemical Spill Occurs Assess Assess Spill Size & Risk Spill->Assess SmallSpill Small, Manageable Spill Assess->SmallSpill Minor LargeSpill Large or Hazardous Spill Assess->LargeSpill Major DonPPE Don Appropriate PPE SmallSpill->DonPPE Evacuate Evacuate Area LargeSpill->Evacuate Contain Contain Spill with Absorbent DonPPE->Contain Cleanup Clean Up Residue Contain->Cleanup Dispose Dispose of Waste Properly Cleanup->Dispose Decontaminate Decontaminate Area & Equipment Dispose->Decontaminate Notify Notify EH&S / Emergency Response Evacuate->Notify Notify->Decontaminate Report Report Incident Decontaminate->Report

Caption: Workflow for handling a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.